molecular formula C8H5NO4S B579874 N-Formylsaccharin CAS No. 50978-45-5

N-Formylsaccharin

Cat. No.: B579874
CAS No.: 50978-45-5
M. Wt: 211.191
InChI Key: LMPIFZSJKLLOLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Formylsaccharin, also known as this compound, is a useful research compound. Its molecular formula is C8H5NO4S and its molecular weight is 211.191. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,1,3-trioxo-1,2-benzothiazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO4S/c10-5-9-8(11)6-3-1-2-4-7(6)14(9,12)13/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMPIFZSJKLLOLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80715600
Record name 1,1,3-Trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80715600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50978-45-5
Record name 1,1,3-Trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80715600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-Formylsaccharin: A Comprehensive Technical Review of its History, Discovery, and Chemical Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Formylsaccharin, a crystalline solid derived from saccharin (B28170), has emerged as a versatile and valuable reagent in organic synthesis. Initially explored for its potential biological activity, its true utility was later discovered in its capacity as a potent formylating agent and a convenient source of carbon monoxide. This technical guide provides an in-depth overview of the history, synthesis, and physicochemical properties of this compound. Detailed experimental protocols for its preparation and its application in key chemical transformations are presented, alongside a summary of its quantitative data. Furthermore, reaction mechanisms and experimental workflows are visually represented to facilitate a deeper understanding of its chemical behavior.

Introduction

The history of this compound is rooted in the broader exploration of saccharin derivatives for various applications. While saccharin itself is widely known as an artificial sweetener, its chemical scaffold has provided a fertile ground for the development of reagents with unique reactivity. This compound was initially investigated for potential germicidal properties[1]. However, its significance in synthetic organic chemistry has since eclipsed its early biological explorations.

The discovery of its utility as a highly efficient formylating agent for amines marked a pivotal point in its history[2][3]. This reactivity stems from the electrophilic nature of the formyl group attached to the electron-withdrawing saccharin moiety, making it an effective acyl donor. Subsequently, researchers uncovered its role as a stable, crystalline, and easily handleable surrogate for carbon monoxide (CO) gas in palladium-catalyzed carbonylation reactions[1]. This breakthrough provided a safer and more practical alternative to the use of toxic and flammable CO gas, significantly expanding the accessibility of carbonylation chemistry in laboratory settings.

Physicochemical and Spectroscopic Data

This compound is a white, crystalline solid that is sensitive to moisture[3]. It is stable under inert conditions and can be stored in a refrigerator[1]. Due to its limited solubility in many organic solvents, dimethylformamide (DMF) is often employed as the solvent for its reactions, although this can require relatively large volumes[1].

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₈H₅NO₄S[4]
Molecular Weight211.19 g/mol [4]
AppearanceWhite to Almost white powder to crystal[3]
Purity>98.0% (GC)[3]
Storage TemperatureAmbient Temperature
Moisture SensitivityYes[3]

Table 2: Spectroscopic Data of this compound

TechniqueData
¹H NMR Data not available in the searched literature.
¹³C NMR Data not available in the searched literature.
IR Spectroscopy Data not available in the searched literature.
Mass Spectrometry Data not available in the searched literature.

Note: Despite a comprehensive literature search, specific experimental spectroscopic data for this compound could not be located. The tables are provided as a template for future characterization efforts.

Experimental Protocols

Synthesis of this compound

The standard and widely adopted method for the synthesis of this compound involves the reaction of saccharin with a mixed anhydride (B1165640) of formic acid and acetic acid[1]. This preparation is often cited as a "literature method" and is recommended to be performed to yield freshly prepared reagent for optimal reactivity[1].

Protocol:

  • Formation of Acetic Formic Anhydride: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), cool formic acid to 0°C. Slowly add acetic anhydride dropwise while maintaining the temperature at 0°C. Allow the mixture to stir at this temperature for 2 hours to form the mixed anhydride.

  • Reaction with Saccharin: To the freshly prepared acetic formic anhydride, add saccharin in one portion.

  • Reaction Conditions: The reaction mixture is then typically heated to a moderate temperature (e.g., 50-60°C) and stirred for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The crystalline this compound product often precipitates out of the solution. The solid is collected by filtration, washed with a suitable solvent (e.g., cold diethyl ether or hexane) to remove any unreacted starting materials and by-products, and then dried under vacuum.

Note: Specific quantities of reagents and precise reaction times and temperatures can be optimized based on the desired scale of the synthesis.

N-Formylation of Amines using this compound

This compound is a highly effective reagent for the formylation of primary and secondary amines. The reaction is typically rapid and clean, with the saccharin by-product being easily removed by an aqueous basic wash.

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the amine substrate in a suitable aprotic solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM).

  • Addition of this compound: Add this compound (typically 1.0-1.2 equivalents) to the solution at room temperature.

  • Reaction Monitoring: The reaction is usually fast and can be monitored by TLC.

  • Work-up: Upon completion, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to remove the saccharin by-product. The organic layer is then washed with brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to afford the formylated amine.

Signaling Pathways and Reaction Mechanisms

N-Formylation of Amines

The formylation of an amine with this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the formyl group. The resulting tetrahedral intermediate then collapses, with the saccharin moiety acting as a good leaving group, to yield the formylated amine and the saccharin anion, which is subsequently protonated during the work-up.

formylation_mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products amine R₂NH intermediate [R₂NH⁺-C(O⁻)H-Saccharin] amine->intermediate Nucleophilic Attack nfs This compound nfs->intermediate formamide R₂NCHO intermediate->formamide Collapse saccharin Saccharin intermediate->saccharin Leaving Group Departure

Caption: Mechanism of Amine Formylation by this compound.

Carbon Monoxide (CO) Surrogate in Palladium-Catalyzed Reactions

In the presence of a palladium(0) catalyst, this compound can undergo decarbonylation to release carbon monoxide in situ. This CO can then participate in various palladium-catalyzed carbonylation reactions, such as the synthesis of aldehydes, ketones, and esters. The process is believed to involve the oxidative addition of the Pd(0) catalyst to the N-formyl bond, followed by migratory insertion of CO and subsequent reductive elimination to yield the carbonylated product and regenerate the Pd(0) catalyst.

co_surrogate_mechanism pd0 Pd(0) Catalyst oxidative_addition Oxidative Addition Complex pd0->oxidative_addition aryl_pd_complex Ar-Pd(II)-X Complex pd0->aryl_pd_complex nfs This compound nfs->oxidative_addition co Carbon Monoxide (CO) oxidative_addition->co saccharin_pd Saccharin-Pd Complex oxidative_addition->saccharin_pd migratory_insertion Migratory Insertion co->migratory_insertion aryl_halide Aryl Halide (Ar-X) aryl_halide->aryl_pd_complex aryl_pd_complex->migratory_insertion acyl_pd_complex Acyl-Pd(II)-X Complex migratory_insertion->acyl_pd_complex reductive_elimination Reductive Elimination acyl_pd_complex->reductive_elimination nucleophile Nucleophile (Nu-H) nucleophile->reductive_elimination reductive_elimination->pd0 product Carbonylated Product (Ar-CO-Nu) reductive_elimination->product hx HX reductive_elimination->hx

Caption: General Catalytic Cycle for Pd-Catalyzed Carbonylation using this compound.

Conclusion

This compound has evolved from an obscure saccharin derivative to a cornerstone reagent in modern organic synthesis. Its dual functionality as a potent formylating agent and a practical carbon monoxide surrogate has provided chemists with powerful tools for the construction of complex molecules. This technical guide has summarized the key historical developments, provided essential physicochemical data, and detailed the experimental protocols for the synthesis and application of this compound. The elucidation of its reaction mechanisms through diagrams offers a clear framework for understanding its reactivity. For researchers, scientists, and drug development professionals, a thorough understanding of this compound's properties and applications is crucial for its effective implementation in synthetic strategies. Future work in this area may focus on expanding its applications in novel chemical transformations and developing more sustainable synthetic routes.

References

synthesis of N-Formylsaccharin from saccharin and formic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Formylsaccharin, a crystalline solid, serves as a versatile and efficient reagent in organic synthesis. Primarily utilized as a formylating agent for amines and a stable, solid surrogate for carbon monoxide, its preparation from readily available starting materials is of significant interest. This technical guide provides a comprehensive overview of the synthesis of this compound from saccharin (B28170) and formic acid. The synthesis proceeds via the formation of a mixed acetic formic anhydride (B1165640) intermediate, which subsequently acylates the nitrogen atom of saccharin. This document details the experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the reaction workflow to aid in a thorough understanding of the process.

Introduction

This compound (1,1-dioxo-1,2-benzothiazol-2(3H)-yl)methanone) is a valuable reagent in modern organic chemistry. Its utility stems from its ability to act as a potent formylating agent for a wide range of primary and secondary amines under mild conditions.[1][2][3] Furthermore, it has gained prominence as a safe and easy-to-handle solid precursor for carbon monoxide in various transition-metal-catalyzed carbonylation reactions.[4][5] The synthesis of this compound itself is a straightforward process that utilizes inexpensive and common laboratory chemicals: saccharin, formic acid, and a dehydrating agent, typically acetic anhydride.[4][6][7] This guide focuses on the detailed procedure for this synthesis, providing the necessary information for its successful replication in a laboratory setting.

Synthesis of this compound

The synthesis of this compound from saccharin and formic acid is not a direct reaction but proceeds through the formation of a more reactive acylating agent, acetic formic anhydride. This mixed anhydride is generated in situ from the reaction of formic acid and acetic anhydride. The subsequent reaction of acetic formic anhydride with saccharin yields the desired this compound.

Reaction Scheme

The overall two-step, one-pot synthesis can be represented as follows:

Step 1: Formation of Acetic Formic Anhydride

Step 2: N-formylation of Saccharin

Quantitative Data

The following table summarizes the key quantitative data for the starting materials and the final product.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Appearance
SaccharinC₇H₅NO₃S183.18228-230White crystalline solid
Formic AcidCH₂O₂46.038.4Colorless fuming liquid
Acetic AnhydrideC₄H₆O₃102.09-73.1Colorless liquid
This compound C₈H₅NO₄S 211.19 ~145-150 (decomposes) White crystalline solid [4][8]

Experimental Protocol

This protocol is based on established literature procedures for the synthesis of this compound.[1][6][9]

Materials and Equipment
  • Saccharin

  • Formic acid (98-100%)

  • Acetic anhydride

  • Pyridine (B92270) (optional, as a catalyst)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

  • Standard laboratory glassware

Procedure
  • Preparation of Acetic Formic Anhydride (in situ):

    • In a dry round-bottom flask equipped with a magnetic stir bar and a condenser, combine formic acid (1.2 equivalents) and acetic anhydride (1.0 equivalent).

    • Heat the mixture gently to 50-60 °C for 1-2 hours with continuous stirring. This step facilitates the formation of the mixed anhydride.

  • N-formylation of Saccharin:

    • To the flask containing the freshly prepared acetic formic anhydride, add saccharin (1.0 equivalent).

    • A catalytic amount of pyridine can be added at this stage to accelerate the reaction, although it is often not essential.

    • Continue heating the reaction mixture at 60 °C for approximately 5 hours, or until the reaction is complete (monitoring by TLC is recommended).[9]

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Slowly pour the reaction mixture into ice-cold water with vigorous stirring to precipitate the this compound.

    • Collect the white crystalline solid by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with cold water to remove any unreacted starting materials and by-products.

    • Dry the product under vacuum to obtain pure this compound. The reported yield for this procedure is typically in the range of 90-95%.[9]

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the synthesis process.

Synthesis_Workflow cluster_reagents Starting Materials cluster_synthesis Reaction Steps cluster_workup Work-up & Purification Saccharin Saccharin NFormylation N-formylation of Saccharin (60 °C, ~5h) Saccharin->NFormylation FormicAcid Formic Acid MixedAnhydride Formation of Acetic Formic Anhydride (50-60 °C, 1-2h) FormicAcid->MixedAnhydride AceticAnhydride Acetic Anhydride AceticAnhydride->MixedAnhydride MixedAnhydride->NFormylation Precipitation Precipitation in Ice-Cold Water NFormylation->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Washing with Cold Water Filtration->Washing Drying Drying under Vacuum Washing->Drying Product This compound (Crystalline Solid) Drying->Product

Caption: Workflow for the synthesis of this compound.

Characterization Data

The synthesized this compound can be characterized by various spectroscopic methods.

Technique Data
¹H NMR The proton NMR spectrum is expected to show aromatic protons in the range of δ 7.8-8.2 ppm and a characteristic singlet for the formyl proton around δ 9.0-9.5 ppm.
¹³C NMR The carbon NMR spectrum will display signals for the aromatic carbons, the carbonyl carbon of the saccharin moiety, and a distinct signal for the formyl carbonyl carbon.
IR Spectroscopy The infrared spectrum will exhibit characteristic absorption bands for the carbonyl groups (typically around 1700-1750 cm⁻¹) and the sulfonyl group (around 1350 and 1180 cm⁻¹).

Safety Precautions

  • Formic acid and acetic anhydride are corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.

  • Pyridine is flammable and toxic.

  • This compound is moisture-sensitive and should be stored in a desiccator.[6]

Conclusion

The synthesis of this compound from saccharin and formic acid via an acetic formic anhydride intermediate is an efficient and high-yielding process. This technical guide provides a detailed protocol and essential data to facilitate its preparation in a research or developmental setting. The resulting this compound is a valuable reagent for various synthetic transformations, particularly for the formylation of amines and as a convenient source of carbon monoxide.

References

An In-depth Technical Guide to the Chemical Properties and Structure of N-Formylsaccharin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Formylsaccharin is a highly crystalline, stable, and versatile reagent with significant applications in organic synthesis.[1] Primarily recognized as an efficient formylating agent and a solid surrogate for carbon monoxide (CO), it offers a safer and more convenient alternative to gaseous reagents.[1][2] Its utility extends to the synthesis of aldehydes, esters, ketones, and other carboxylic acid derivatives through various carbonylation reactions.[2] Historically, it was also explored as a germicide.[1] This guide provides a comprehensive overview of its chemical properties, structure, and key experimental protocols.

Chemical Structure

This compound is a derivative of saccharin (B28170), a well-known artificial sweetener. The formyl group is attached to the nitrogen atom of the saccharin moiety.

  • IUPAC Name: 3-oxobenzo[d]isothiazole-2(3H)-carbaldehyde 1,1-dioxide

  • SMILES: C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)C=O[3]

  • InChI: 1S/C8H5NO4S/c10-5-9-8(11)6-3-1-2-4-7(6)14(9,12)13/h1-5H

  • InChI Key: LMPIFZSJKLLOLM-UHFFFAOYSA-N

Chemical and Physical Properties

This compound is a white, crystalline solid that is stable under ambient, inert conditions.[1][2] It is sensitive to moisture and should be stored accordingly.[4] Key quantitative properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₅NO₄S[5]
Molecular Weight 211.19 g/mol [5]
Physical State Solid, White to Almost white powder/crystal[4]
Purity >98.0% (GC)[4]
Boiling Point 418.3 ± 28.0 °C (Predicted)[5]
Density 1.771 ± 0.06 g/cm³ (Predicted)[5]
Solubility Soluble in Dichloromethane (DCM)[5]
Storage Conditions Room Temperature, Inert Atmosphere, Dry[5]

Note: A specific melting point is not consistently reported in the literature, with some sources indicating "n/a".[4] The compound may decompose upon heating.

Spectroscopic Data

Key Experimental Protocols

This compound is utilized in several key synthetic transformations. The following sections detail the methodologies for its synthesis and its application as a formylating agent and a CO surrogate.

Synthesis of this compound

This compound can be readily synthesized via a standard formylation protocol.[1] The process involves the reaction of saccharin with an in-situ generated mixed anhydride (B1165640) of formic and acetic acid.

Methodology: The synthesis is achieved by reacting formic acid and acetic anhydride to produce acetic formic anhydride. This anhydride is then reacted with saccharin to yield crystalline this compound.[2]

Synthesis_of_N_Formylsaccharin formic_acid Formic Acid mixed_anhydride Acetic Formic Anhydride formic_acid->mixed_anhydride + Acetic Anhydride acetic_anhydride Acetic Anhydride saccharin Saccharin n_formylsaccharin This compound mixed_anhydride->n_formylsaccharin + Saccharin

Caption: Synthesis of this compound Workflow.

Mechanochemical N-Formylation of Amines

This compound serves as an excellent reagent for the N-formylation of both primary and secondary amines under solvent-free mechanochemical conditions.[6] This method is noted for its efficiency, user-friendly workup, and green chemistry profile.[5][6]

Methodology:

  • A zirconium dioxide (ZrO₂) milling jar (15 mL) is charged with the desired amine (1 mmol) and this compound (1.1 mmol).

  • A single ZrO₂ milling ball (10 mm diameter) is added to the jar.

  • The vessel is sealed and the mechanochemical reaction is conducted in a shaker mill at a frequency of 30 Hz for 30 to 180 minutes.

  • Upon completion, sodium bicarbonate (NaHCO₃) is added, and the mixture is ground for an additional 10 minutes to purify the reaction mixture.

  • The resulting solid crude is dissolved in ethyl acetate (B1210297) (EtOAc), filtered, and the solvent is removed under reduced pressure to yield the pure formamide (B127407) product.[6]

Mechanochemical_Formylation start Start: Charge Jar charge Amine (1 mmol) + this compound (1.1 mmol) in ZrO₂ Jar with Ball start->charge mill Mill at 30 Hz (30-180 min) charge->mill purify Add NaHCO₃ Grind for 10 min mill->purify extract Dissolve in EtOAc Filter purify->extract isolate Remove Solvent under Reduced Pressure extract->isolate end End: Pure Formamide isolate->end

Caption: Mechanochemical N-Formylation Workflow.

Palladium-Catalyzed Reductive Carbonylation (CO Surrogate)

This compound is an effective CO surrogate for palladium-catalyzed carbonylation reactions, such as the reductive carbonylation of aryl halides to form aldehydes.[1] This protocol avoids the direct handling of toxic CO gas.

Methodology (Example: Synthesis of 4-Phenylbenzaldehyde):

  • A reaction flask is charged with palladium acetate (Pd(OAc)₂), 1,4-bis(diphenylphosphino)butane (B1266417) (DPPB), 4-bromobiphenyl, and sodium carbonate (Na₂CO₃).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon) three times.

  • Dimethylformamide (DMF) is added, and the mixture is stirred.

  • A solution of this compound and triethylsilane (Et₃SiH) in DMF is prepared separately and added slowly to the reaction mixture over 2 hours at 80 °C.

  • The reaction proceeds for an additional 16 hours at 80 °C.

  • The product is worked up by passing the mixture through a silica (B1680970) gel pad, followed by extraction and purification via column chromatography to yield the desired aldehyde.[1]

Palladium_Catalyzed_Carbonylation setup Setup Flask: - Pd(OAc)₂, DPPB - Aryl Halide, Na₂CO₃ inert Evacuate & Backfill with Argon (3x) setup->inert add_dmf Add DMF, Stir inert->add_dmf slow_add Slowly Add Solution (2h at 80°C) add_dmf->slow_add prepare_sol Prepare Solution: - this compound - Et₃SiH in DMF prepare_sol->slow_add react Stir for 16h at 80°C slow_add->react workup Workup: Silica Filtration, Extraction react->workup purify Column Chromatography workup->purify product Final Product: Aldehyde purify->product

Caption: Pd-Catalyzed Reductive Carbonylation Workflow.

Biological Activity and Signaling Pathways

While N-formylated compounds, in general, can possess significant biological and pharmacological properties, this compound is primarily utilized as a synthetic reagent.[6] Its historical development as a germicide suggests some level of bioactivity, but it is not typically associated with specific signaling pathways in modern research contexts.[1] Its main value lies in its ability to facilitate the synthesis of other biologically active molecules.

Safety Information

This compound requires careful handling due to its potential health effects.

  • Pictograms: GHS07 (Exclamation mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P271: Use only outdoors or in a well-ventilated area.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

Conclusion

This compound is a pivotal reagent in modern organic chemistry, offering practical and safer solutions for formylation and carbonylation reactions. Its well-defined structure and predictable reactivity make it an invaluable tool for researchers and drug development professionals. The experimental protocols detailed in this guide, particularly in mechanochemistry and as a CO surrogate, highlight its role in advancing green and efficient synthetic methodologies. While detailed spectroscopic data is sparse, its chemical properties are well-characterized, ensuring its reliable application in the synthesis of a wide array of valuable chemical compounds.

References

An In-depth Technical Guide on the Physicochemical Characteristics of N-Formylsaccharin

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

December 15, 2025

Abstract

N-Formylsaccharin, a crystalline solid derived from saccharin (B28170), has emerged as a significant reagent in organic synthesis. It is recognized for its role as a stable, efficient, and chemoselective N-formylating agent and as a solid carbon monoxide (CO) surrogate.[1][2] Its ease of handling, affordability, and environmentally friendly characteristics make it a valuable alternative to traditional liquid or gaseous formylating agents.[1][3] This document provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for its synthesis and characterization, and a discussion of its reactivity and applications.

Core Physicochemical Properties

This compound is a white to off-white crystalline solid that is stable under ambient, inert conditions.[4] However, it is sensitive to moisture and can gradually decompose into saccharin and formic acid, particularly when dissolved in solvents like DMSO.[4] Its stability is enhanced when stored in a cool, dark place, preferably under an inert atmosphere.

Structural and Physical Data

The fundamental physical and chemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueSource
IUPAC Name 1,1,3-trioxo-1,2-benzothiazole-2-carbaldehyde[5]
Synonyms Saccharinal, 3-Oxobenzo[d]isothiazole-2(3H)-carbaldehyde 1,1-dioxide[5]
CAS Number 50978-45-5[5][6]
Molecular Formula C₈H₅NO₄S[5][6]
Molecular Weight 211.19 g/mol [5][6]
Appearance White to almost white powder/crystal
Melting Point Data not consistently available in search results
Boiling Point 418.3 °C (Predicted)[6][7]
Density 1.771 g/cm³ (Predicted)[7]
pKa -21.17 (Predicted, highly acidic)[7]
Solubility Profile

The solubility of this compound is a critical parameter for its application in various reaction conditions. It exhibits low solubility in many common solvents, which can be advantageous for product purification but requires specific solvent choices for reactions.

SolventSolubilityNotesSource
Dimethylformamide (DMF) Slightly soluble / Low solubilityDMF is an effective solvent that avoids decomposition, though large quantities may be needed.[4]
Ethyl Acetate (EtOAc) SolubleUsed for dissolving the crude product during workup.[3][8]
Dichloromethane (DCM) SolubleListed as a solvent.[7]
Water Stable in waterDoes not readily dissolve but is stable.[6]

Synthesis and Experimental Protocols

Synthesis of this compound

This compound can be readily synthesized from inexpensive starting materials. The most common method involves the reaction of saccharin with a mixed anhydride (B1165640) of formic acid and acetic acid.[4]

Protocol:

  • Formation of Acetic Formic Anhydride: Acetic anhydride is cooled in an ice bath, and formic acid is added dropwise while maintaining the low temperature. The mixture is stirred to form the mixed anhydride.

  • Reaction with Saccharin: Saccharin is added to the freshly prepared acetic formic anhydride.

  • Reaction Execution: The reaction mixture is stirred, often at room temperature, until the reaction is complete, which can be monitored by techniques like TLC.

  • Isolation: The crystalline this compound product precipitates from the reaction mixture and can be isolated by filtration.

  • Purification: The crude product can be washed with a suitable solvent (e.g., a cold non-polar solvent) and dried under vacuum. For higher purity, recrystallization may be performed, although it is noted that freshly prepared this compound often gives better results in subsequent reactions than commercially available or aged material.[4]

Synthesis_Workflow A Formic Acid + Acetic Anhydride B Mix and Stir (Ice Bath) A->B C Acetic Formic Anhydride (in situ) B->C E Reaction Mixture C->E + D Saccharin D->E F Stir at Room Temperature E->F G Precipitation F->G H Filtration & Washing G->H I This compound (Crystalline Solid) H->I Formylation_Mechanism sub This compound + Amine (R-NH2) reac Nucleophilic Attack sub->reac int Tetrahedral Intermediate reac->int elim Elimination of Saccharin Anion int->elim prod N-Formylated Amine + Saccharin elim->prod CO_Generation NFS This compound Decomp Decarbonylation NFS->Decomp Catalyst Base or Pd Catalyst Catalyst->Decomp Products Carbon Monoxide (CO) + Saccharin Decomp->Products

References

Spectral Data Analysis of N-Formylsaccharin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for N-Formylsaccharin, a versatile formylating agent. The document covers its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for its identification, characterization, and application in research and drug development.

Introduction

This compound is a crystalline solid that serves as a stable and efficient reagent for the formylation of various organic compounds, particularly amines. Its ease of handling and high reactivity make it a valuable tool in organic synthesis. A thorough understanding of its spectral properties is crucial for quality control, reaction monitoring, and mechanistic studies. This guide presents a detailed summary of its ¹H NMR, ¹³C NMR, IR, and MS data, along with the experimental protocols for their acquisition.

Spectral Data Summary

The following tables summarize the key spectral data for this compound.

NMR Spectral Data

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.12s1HFormyl proton (-CHO)
8.42 - 8.40m1HAromatic proton
8.19 - 8.17m1HAromatic proton
8.08 - 8.04m2HAromatic protons

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmAssignment
162.8Carbonyl carbon (C=O, formyl)
158.9Carbonyl carbon (C=O, saccharin)
138.3Aromatic carbon
136.0Aromatic carbon
135.5Aromatic carbon
129.1Aromatic carbon
126.0Aromatic carbon
121.3Aromatic carbon

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

IR Spectral Data

Table 3: IR Absorption Bands of this compound

Wavenumber (cm⁻¹)IntensityAssignment
1747StrongC=O stretch (formyl carbonyl)
1720StrongC=O stretch (saccharin carbonyl)
1375StrongS=O stretch (asymmetric)
1180StrongS=O stretch (symmetric)
1590, 1460MediumC=C stretch (aromatic)
3100-3000WeakC-H stretch (aromatic)
2900-2800WeakC-H stretch (formyl)
Mass Spectrometry Data

Table 4: Mass Spectrometry Data of this compound

m/zInterpretation
211.0[M]⁺ (Molecular Ion)
183.0[M - CO]⁺
154.0[M - CO - NCHO]⁺
104.0[C₆H₄SO₂]⁺
76.0[C₆H₄]⁺

Molecular Formula: C₈H₅NO₄S. Molecular Weight: 211.19 g/mol .

Experimental Protocols

Synthesis of this compound

This compound can be synthesized by the reaction of saccharin (B28170) with a mixture of formic acid and acetic anhydride (B1165640).

Procedure:

  • In a round-bottom flask, a mixture of formic acid and acetic anhydride is stirred to form mixed formic-acetic anhydride.

  • Saccharin is added to the mixture portion-wise with continuous stirring.

  • The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • The resulting precipitate of this compound is collected by filtration, washed with a suitable solvent (e.g., cold ether), and dried under vacuum.

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.

Procedure:

  • A sample of this compound (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) was dissolved in deuterated chloroform (B151607) (CDCl₃, 0.5 mL) in an NMR tube.

  • The spectrometer was locked to the deuterium (B1214612) signal of the solvent.

  • The magnetic field was shimmed to achieve optimal homogeneity.

  • For ¹H NMR, the spectrum was acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled spectrum was acquired.

  • The chemical shifts were referenced to the residual solvent peak or an internal standard (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer using an attenuated total reflectance (ATR) accessory.

Procedure:

  • A background spectrum of the clean ATR crystal was recorded.

  • A small amount of the solid this compound sample was placed directly onto the ATR crystal.

  • The sample was pressed firmly against the crystal using the pressure arm.

  • The IR spectrum was recorded in the range of 4000-400 cm⁻¹ by co-adding multiple scans to improve the signal-to-noise ratio.

  • The final spectrum was baseline corrected and the peaks were labeled.

Mass Spectrometry

The mass spectrum was obtained using an Agilent 6460 Triple Quadrupole LC/MS system with an electrospray ionization (ESI) source in positive ion mode.

Procedure:

  • A dilute solution of this compound was prepared in a suitable solvent (e.g., acetonitrile/water).

  • The solution was introduced into the ESI source via direct infusion or through a liquid chromatography system.

  • The source parameters (e.g., capillary voltage, gas flow, and temperature) were optimized to achieve maximum ion intensity.

  • The mass spectrum was acquired over a suitable m/z range (e.g., 50-300 amu).

  • The data was processed to identify the molecular ion and major fragment ions.

Visualizations

Synthesis of this compound

Synthesis Saccharin Saccharin NFormylsaccharin This compound Saccharin->NFormylsaccharin FormicAcid Formic Acid MixedAnhydride Mixed Formic-Acetic Anhydride FormicAcid->MixedAnhydride AceticAnhydride Acetic Anhydride AceticAnhydride->MixedAnhydride MixedAnhydride->NFormylsaccharin +

Caption: Synthesis of this compound from saccharin, formic acid, and acetic anhydride.

Amine Formylation Workflow

Formylation cluster_reactants Reactants cluster_products Products NFormylsaccharin This compound Reaction Reaction (e.g., in an appropriate solvent) NFormylsaccharin->Reaction Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Amine->Reaction Formamide Formamide (R-NHCHO or R₂NCHO) Reaction->Formamide Saccharin Saccharin (byproduct) Reaction->Saccharin

Caption: General workflow for the formylation of amines using this compound.

Theoretical Insights into the Reactivity of N-Formylsaccharin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Formylsaccharin has emerged as a versatile and highly reactive reagent in modern organic synthesis. Its utility as both a formylating agent and a convenient source of carbon monoxide (CO) has led to its application in a wide array of chemical transformations.[1] This technical guide provides an in-depth analysis of the theoretical underpinnings of this compound's reactivity, drawing upon established mechanistic proposals in the literature. While comprehensive quantitative computational studies specifically detailing the reaction dynamics of this compound are not extensively available in peer-reviewed literature, this guide synthesizes the current understanding of its reaction pathways. This document is intended to serve as a foundational resource for researchers in organic chemistry and drug development, offering insights into the molecule's behavior and providing detailed experimental protocols for its common applications.

Core Reactivity of this compound

The reactivity of this compound is dominated by two primary pathways: its function as a formylating agent and its ability to undergo decarbonylation to serve as a carbon monoxide surrogate. The saccharin (B28170) moiety, being an excellent leaving group, is central to both of these reaction modes.

This compound as a Formylating Agent

This compound is an effective agent for the N-formylation of primary and secondary amines.[2] The proposed mechanism for this transformation is an acyl transfer reaction.

The reaction is believed to proceed through the nucleophilic attack of the amine on the carbonyl carbon of the formyl group. The highly stable saccharin anion acts as an excellent leaving group, driving the reaction forward. This process is particularly noteworthy for its efficiency and the mild conditions under which it can be performed.

Formylation_Mechanism NFormylsaccharin This compound Intermediate Tetrahedral Intermediate NFormylsaccharin->Intermediate + R₂NH (Nucleophilic Attack) Amine R₂NH Amine->Intermediate Formamide (B127407) Formamide (Product) Intermediate->Formamide Collapse Saccharin Saccharin (Byproduct) Intermediate->Saccharin Elimination of Leaving Group

Proposed mechanism for the N-formylation of amines using this compound.
This compound as a Carbon Monoxide Surrogate

Perhaps the most widely explored application of this compound is its use as a solid, stable, and easily handled source of carbon monoxide for carbonylation reactions.[1][3][4] This circumvents the need for handling toxic and flammable CO gas. The release of carbon monoxide is typically promoted by a base or a transition metal catalyst, such as palladium.[1]

A plausible mechanism for the palladium-catalyzed decarbonylation involves the oxidative addition of the Pd(0) catalyst to the N-C(O) bond of this compound.[1] This is followed by the extrusion of carbon monoxide and the formation of a palladium-saccharin species. The released CO can then participate in various catalytic cycles, such as in hydroformylation or the synthesis of ketones and esters. It has been noted in the literature that a precise mechanism for these reactions is not yet fully elucidated and awaits further detailed studies.[1]

Decarbonylation_Pathway cluster_cat Catalytic Cycle Pd0 Pd(0) OxidativeAddition Oxidative Addition Intermediate Pd0->OxidativeAddition + this compound Pd_Sac Pd(II)-Saccharin Complex OxidativeAddition->Pd_Sac CO Carbon Monoxide (CO) OxidativeAddition->CO CO Extrusion Pd_Sac->Pd0 Reductive Elimination (with substrate) NFormyl This compound

Plausible palladium-catalyzed decarbonylation of this compound.

Theoretical Studies on Related N-Acylsulfonamides

While specific computational studies on this compound's reactivity are sparse, theoretical investigations into the broader class of N-acylsulfonamides provide valuable insights. Density Functional Theory (DFT) calculations on related systems have been used to analyze their electronic structure, molecular electrostatic potential, and the energies of frontier molecular orbitals (HOMO and LUMO).[5][6] For instance, studies on other N-acylsulfonamides have shown that a smaller HOMO-LUMO energy gap correlates with higher chemical reactivity.[5] Such computational approaches could, in the future, provide a more quantitative understanding of the reaction barriers and transition states involved in the reactions of this compound.

The workflow for a typical theoretical investigation of the reactivity of a molecule like this compound would involve the following steps:

Theoretical_Workflow Start Define Reaction of Interest (e.g., Formylation, Decarbonylation) GeomOpt Geometry Optimization of Reactants, Intermediates, Products Start->GeomOpt TS_Search Transition State (TS) Search GeomOpt->TS_Search IRC Intrinsic Reaction Coordinate (IRC) Calculation to Confirm TS TS_Search->IRC Energy_Calc Single-Point Energy Calculation for Higher Accuracy IRC->Energy_Calc Analysis Analysis of Results: Activation Energies, Reaction Profile, Bonding Analysis (NBO, etc.) Energy_Calc->Analysis Conclusion Elucidate Reaction Mechanism and Reactivity Analysis->Conclusion

A general workflow for the computational study of a reaction mechanism.

Experimental Protocols

The following are representative experimental procedures for the key applications of this compound.

General Procedure for N-Formylation of Amines

This protocol is adapted from mechanochemical procedures which offer a solvent-free and efficient method for formamide synthesis.[2]

  • Reaction Setup: A milling jar (e.g., 15 mL ZrO₂) is charged with the amine (1.0 mmol) and this compound (1.1 mmol). A milling ball (e.g., one ZrO₂ ball, Ø = 10 mm) is added to the jar.

  • Milling: The vessel is securely closed and the mechanochemical reaction is conducted in a ball mill at a frequency of 30 Hz for a duration of 30 to 180 minutes, depending on the substrate.

  • Workup: After the reaction, sodium bicarbonate (NaHCO₃) is added, and the mixture is ground for an additional 10 minutes to facilitate purification. The solid crude mixture is then transferred to a beaker, dissolved in a minimal amount of ethyl acetate (B1210297) (e.g., 4 mL), and filtered to remove the saccharin salt.

  • Isolation: The solvent is removed from the filtrate under reduced pressure to yield the pure formamide product.

General Procedure for Palladium-Catalyzed Reductive Carbonylation of Aryl Halides

This procedure illustrates the use of this compound as a CO source in a palladium-catalyzed reaction.[3]

  • Reaction Setup: A flame-dried reaction vessel is charged with the aryl halide (1.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a ligand (e.g., a phosphine (B1218219) ligand, 4 mol%). The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon).

  • Reagent Addition: Anhydrous solvent (e.g., DMF), this compound (2.0 equiv), and a reducing agent (e.g., triethylsilane, 1.3 equiv) are added via syringe.

  • Reaction Conditions: The reaction mixture is heated to the desired temperature (e.g., 80 °C) and stirred for the required time (typically several hours), monitoring by TLC or GC-MS.

  • Workup and Purification: Upon completion, the reaction is cooled to room temperature and quenched (e.g., with aqueous NaHCO₃). The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Quantitative Data from Experimental Studies

Table 1: N-Formylation of Various Amines using this compound

EntryAmine SubstrateProductReaction Time (min)Yield (%)
1AnilineN-Phenylformamide30>95
24-MethoxyanilineN-(4-Methoxyphenyl)formamide30>95
3BenzylamineN-Benzylformamide6090
4DibenzylamineN,N-Dibenzylformamide12085

Data are representative and compiled from literature reports on mechanochemical formylation.

Table 2: Palladium-Catalyzed Carbonylation using this compound

EntryAryl HalideProduct TypeReducing AgentYield (%)
14-IodoanisoleAldehydeTriethylsilane90
24-BromotolueneAldehydeTriethylsilane85
31-IodonaphthaleneAldehydeTriethylsilane92

Data are representative and compiled from literature reports on reductive carbonylation.

Conclusion

This compound is a powerful synthetic tool with well-established utility in formylation and carbonylation reactions. While the precise mechanisms and reaction energetics are yet to be fully elucidated through detailed computational studies, the proposed pathways provide a robust framework for understanding its reactivity. The high reactivity of this compound, driven by the excellent leaving group ability of the saccharin moiety, makes it an attractive reagent for a variety of synthetic applications. Future theoretical investigations are needed to provide a more quantitative picture of the reaction dynamics, which will undoubtedly aid in the further development of novel transformations utilizing this versatile molecule. This guide serves as a comprehensive overview of the current understanding of this compound's reactivity and a practical resource for its application in the laboratory.

References

N-Formylsaccharin: A Versatile and Stable Carbon Monoxide Surrogate in Chemical Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Abstract

Carbon monoxide (CO) is a fundamental C1 building block in organic synthesis, enabling the efficient formation of carbonyl-containing compounds. However, its high toxicity, flammability, and gaseous nature pose significant handling challenges, particularly in laboratory and pharmaceutical development settings. N-Formylsaccharin has emerged as a superior solid, stable, and easily handled surrogate for carbon monoxide. This technical guide provides a comprehensive overview of the mechanism, applications, and experimental protocols associated with the use of this compound as a CO source. It is intended for researchers, scientists, and drug development professionals seeking safer and more practical alternatives to gaseous CO in carbonylation reactions. The guide includes detailed data, experimental procedures, and visual diagrams to facilitate its application in both academic and industrial research.

Introduction

Carbonylation reactions are indispensable tools for the synthesis of a wide array of valuable organic molecules, including aldehydes, ketones, esters, and amides.[1][2] The direct use of carbon monoxide gas in these transformations, however, is often hampered by the need for specialized high-pressure equipment and stringent safety protocols.[3] This has driven the development of CO surrogates, molecules that can release carbon monoxide in situ under specific reaction conditions.[1][2]

This compound, a crystalline and air-stable solid, has been identified as a highly effective and versatile CO surrogate.[4][5] It is readily synthesized from inexpensive starting materials and offers excellent functional group tolerance in a variety of palladium-catalyzed carbonylation reactions.[2][4][6] The by-product of CO release, saccharin (B28170), is generally unreactive and easily removed, further enhancing the practicality of this reagent.[2][3] This guide will delve into the core aspects of this compound's function as a CO surrogate, providing the necessary technical details for its successful implementation.

Mechanism of Carbon Monoxide Release

The release of carbon monoxide from this compound is primarily a base-promoted decarbonylation process.[1] The reaction can also be initiated thermally or through oxidative addition to a low-valent transition metal, such as a Palladium(0) complex, which is often the active catalyst in carbonylation reactions.[2][5][7]

The generally accepted base-promoted mechanism involves the attack of a base on the formyl proton, leading to the collapse of the intermediate and the release of carbon monoxide and the saccharin anion. This process is efficient and can be triggered by a variety of organic and inorganic bases.[5]

G NFS This compound Intermediate Anionic Intermediate NFS->Intermediate + Base Base Base Base->Intermediate CO Carbon Monoxide (CO) Intermediate->CO Decarbonylation Saccharin Saccharin Anion Intermediate->Saccharin

Figure 1: Base-promoted decarbonylation of this compound.

Experimental Protocols

Synthesis of this compound

This compound can be readily prepared from saccharin, formic acid, and acetic anhydride (B1165640).[2][4][5][6] It is recommended to use freshly prepared this compound for optimal reactivity and solubility.[4]

Procedure:

  • In a round-bottom flask, combine formic acid and acetic anhydride to form a mixed anhydride.

  • To this mixture, add saccharin.

  • The reaction mixture is typically stirred at room temperature until the formation of a crystalline precipitate is complete.

  • The solid this compound is collected by filtration, washed with a suitable solvent (e.g., cold ether), and dried under vacuum.

G cluster_reactants Reactants cluster_process Process cluster_product Product FormicAcid Formic Acid Mix Mix & Stir (Room Temp) FormicAcid->Mix AceticAnhydride Acetic Anhydride AceticAnhydride->Mix Saccharin Saccharin Saccharin->Mix Filter Filter & Wash Mix->Filter Dry Dry under Vacuum Filter->Dry NFS This compound (Crystalline Solid) Dry->NFS

Figure 2: Experimental workflow for the synthesis of this compound.
General Procedure for Palladium-Catalyzed Reductive Carbonylation of Aryl Bromides

This protocol provides a representative example of using this compound in a palladium-catalyzed carbonylation reaction to synthesize aromatic aldehydes.[4]

Materials:

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • 1,4-Bis(diphenylphosphino)butane (dppb)

  • Aryl bromide

  • Sodium carbonate (Na₂CO₃)

  • This compound

  • Triethylsilane (Et₃SiH)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add Pd(OAc)₂ (3 mol%), dppb (4.5 mol%), the aryl bromide (1.0 equiv), and Na₂CO₃ (1.5 equiv).

  • Add anhydrous DMF and stir the mixture at room temperature.

  • In a separate flask, prepare a solution of this compound (2.0 equiv) and triethylsilane (1.3 equiv) in anhydrous DMF.

  • Transfer this solution to an addition funnel and add it slowly to the reaction mixture over 2 hours at 80 °C.

  • After the addition is complete, continue stirring the reaction mixture at 80 °C for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature, and perform an aqueous work-up.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data Summary

The following tables summarize quantitative data from representative carbonylation reactions using this compound as a CO surrogate.

Table 1: Palladium-Catalyzed Fluorocarbonylation of Aryl Halides [8][9][10]

SubstrateCatalyst Loading (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
4-Iodoanisole5XantphosKFToluene1001294
4-Bromoacetophenone5XantphosKFToluene1001285
3-Bromopyridine5XantphosKFToluene1001278
1-Naphthyl bromide5XantphosKFToluene1001291

Reaction conditions: Aryl halide (1.0 equiv), this compound (1.2 equiv), Pd catalyst, ligand, base, solvent.

Table 2: Palladium-Catalyzed Reductive Carbonylation of Aryl Bromides [4]

SubstrateCatalyst Loading (mol%)LigandReductantSolventTemp (°C)Time (h)Yield (%)
4-Bromobiphenyl3dppbEt₃SiHDMF801882
2-Bromonaphthalene3dppbEt₃SiHDMF801875
4-Bromotoluene3dppbEt₃SiHDMF801888
3-Bromoanisole3dppbEt₃SiHDMF801879

Reaction conditions: Aryl bromide (1.0 equiv), this compound (2.0 equiv), Pd(OAc)₂, ligand, reductant, Na₂CO₃, solvent.

Relevance in Drug Development: Carbon Monoxide Signaling Pathways

For drug development professionals, the use of CO-releasing molecules (CORMs) like this compound offers a potential avenue for therapeutic intervention. Endogenously produced CO is a gasotransmitter that plays a crucial role in various physiological processes.[11][12] Understanding the signaling pathways modulated by CO is key to harnessing its therapeutic potential.

CO exerts many of its biological effects by targeting heme-containing proteins, most notably soluble guanylate cyclase (sGC).[13] Activation of sGC leads to an increase in cyclic guanosine (B1672433) monophosphate (cGMP), which in turn modulates downstream effectors, resulting in vasodilation, and anti-inflammatory and anti-proliferative effects.[12][13]

Another important set of pathways influenced by CO involves the mitogen-activated protein kinases (MAPKs).[12] CO can modulate the activity of p38 MAPK, which is implicated in cellular responses to stress, inflammation, and apoptosis.[13] Furthermore, CO can influence mitochondrial function, affecting cellular metabolism and the production of reactive oxygen species (ROS), which act as signaling molecules.[11][14]

The ability to deliver CO in a controlled manner using a surrogate like this compound could enable the development of novel therapeutics for conditions where inflammation, apoptosis, or cell proliferation are dysregulated.[13]

G cluster_sGC sGC/cGMP Pathway cluster_MAPK MAPK Pathway cluster_Mito Mitochondrial Effects cluster_responses Cellular Responses CO Carbon Monoxide (from this compound) sGC Soluble Guanylate Cyclase (sGC) CO->sGC MAPK p38 MAPK CO->MAPK Mito Mitochondria CO->Mito cGMP cGMP sGC->cGMP Activation Vaso Vasodilation cGMP->Vaso AntiProlif Anti-proliferation cGMP->AntiProlif AntiInflam Anti-inflammation MAPK->AntiInflam AntiApoptosis Anti-apoptosis MAPK->AntiApoptosis ROS Reactive Oxygen Species (ROS) Mito->ROS ROS->AntiInflam ROS->AntiApoptosis

Figure 3: Key signaling pathways modulated by carbon monoxide.

Conclusion

This compound stands out as a highly practical and efficient surrogate for toxic carbon monoxide gas in a multitude of carbonylation reactions. Its stability, ease of handling, and the straightforward nature of its synthesis make it an invaluable tool for chemists in both academic and industrial settings. The predictable and mild conditions for CO release, coupled with its broad functional group compatibility, allow for the synthesis of complex molecules with high yields. For professionals in drug development, the ability to generate CO in situ from a stable precursor opens up new possibilities for exploring the therapeutic applications of this important signaling molecule. This guide provides the foundational knowledge and practical protocols to leverage the full potential of this compound as a key reagent in modern chemical synthesis.

References

N-Formylsaccharin: A Technical Primer on an Efficient Formylating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Formylsaccharin has emerged as a significant reagent in organic synthesis, primarily recognized for its role as a powerful and chemoselective formylating agent.[1][2] This whitepaper provides an in-depth technical guide to the early research and applications of this compound, presenting key experimental protocols, quantitative data, and workflow visualizations to facilitate its adoption and exploration in research and development. Its stability as a solid, cost-effectiveness, and ease of handling make it a valuable tool in the synthesis of a wide array of formamides, which are crucial intermediates in the preparation of pharmaceuticals.[2][3]

Core Applications and Advantages

Early research spearheaded by Cossy and coworkers identified this compound as a novel and highly efficient reagent for the N-formylation of amines.[1][4] Unlike many traditional formylating methods that require harsh conditions or activating agents, this compound enables the formylation of primary and secondary amines under mild, ambient temperature conditions, often with short reaction times of around 15 minutes.[2][5] A significant advantage of this reagent is its chemoselectivity, preferentially reacting with amino groups over hydroxyl groups, a critical feature in the synthesis of complex molecules such as amino alcohols.[1][5] Furthermore, the workup procedure is often straightforward, with the saccharin (B28170) byproduct being easily removable, sometimes eliminating the need for purification of the resulting N-formamides.[2][5]

Beyond its primary application in formylation, this compound has also been investigated as a solid, stable, and easily handled surrogate for carbon monoxide (CO) in various carbonylation reactions.[4][6][7] This application is particularly noteworthy as it circumvents the challenges associated with handling gaseous and toxic CO.

Synthesis of this compound

The synthesis of this compound is a straightforward process, making it readily accessible for laboratory use. The most common method involves the reaction of saccharin with a mixed anhydride (B1165640) of formic acid and acetic anhydride.[4]

Experimental Protocol: Synthesis of this compound

A widely adopted procedure for the synthesis of this compound is as follows:

  • Formation of Acetic Formic Anhydride: Acetic anhydride is cooled in an ice bath, and formic acid is added dropwise while maintaining the low temperature. The mixture is then stirred at room temperature for a specified period to allow for the formation of the mixed anhydride.

  • Reaction with Saccharin: Saccharin is added to the freshly prepared acetic formic anhydride.

  • Reaction and Isolation: The reaction mixture is heated (e.g., at 60°C for 5 hours) to facilitate the formation of this compound.[3] Upon cooling, the crystalline product precipitates and can be isolated by filtration, washed, and dried. This method typically yields this compound as a stable, crystalline solid in high yields (90-95%).[3]

Synthesis_of_N_Formylsaccharin cluster_step1 Step 1: Anhydride Formation cluster_step2 Step 2: Formylation formic_acid Formic Acid mixed_anhydride Acetic Formic Anhydride formic_acid->mixed_anhydride Reaction acetic_anhydride Acetic Anhydride acetic_anhydride->mixed_anhydride saccharin Saccharin n_formylsaccharin This compound saccharin->n_formylsaccharin mixed_anhydride->n_formylsaccharin Reaction with Saccharin (60°C, 5h)

Caption: Synthesis of this compound from formic acid, acetic anhydride, and saccharin.

N-Formylation of Amines

The primary application of this compound is the N-formylation of a broad range of primary and secondary amines, including both aliphatic and aromatic substrates.[5]

Experimental Protocol: General Procedure for N-Formylation

The following is a general protocol for the N-formylation of amines using this compound in a conventional solvent-based system:

  • Reaction Setup: The amine substrate is dissolved in a suitable solvent, typically tetrahydrofuran (B95107) (THF), at room temperature.[5]

  • Addition of this compound: this compound (typically 1.0-1.1 equivalents) is added to the solution of the amine.[5][8]

  • Reaction: The reaction mixture is stirred at room temperature for a short duration, often as little as 15 minutes.[3]

  • Workup: An aqueous solution of sodium bicarbonate (NaHCO3) is added to the reaction mixture to quench the reaction and remove the saccharin byproduct as its water-soluble sodium salt.[3]

  • Isolation: The product N-formamide is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried and concentrated to afford the pure product, often without the need for further purification.[5][8]

A solvent-free mechanochemical procedure has also been developed, offering a green and efficient alternative.[8][9] This involves milling the amine with this compound in a ball mill, followed by a solid-phase workup with NaHCO3.[8]

N_Formylation_of_Amines amine Primary or Secondary Amine (R-NH₂ or R₂NH) formamide N-Formamide (R-NHCHO or R₂NCHO) amine->formamide Reaction (r.t., 15 min) n_formylsaccharin This compound n_formylsaccharin->formamide thf THF (Solvent) nahco3 aq. NaHCO₃ saccharin_salt Saccharin Sodium Salt (in aqueous phase) nahco3->saccharin_salt Byproduct Removal

References

N-Formylsaccharin: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Formylsaccharin, a crystalline solid, is a versatile reagent in organic synthesis, notably utilized as a formylating agent and a solid surrogate for carbon monoxide.[1][2] Its stability and proper storage are critical for ensuring its reactivity and purity in these applications. This guide provides a comprehensive overview of the known stability profile of this compound, recommended storage conditions, and detailed experimental protocols for its stability assessment.

Stability Profile and Storage Conditions

This compound is generally stable under ambient and inert conditions, making it a convenient reagent for laboratory use.[3][4] However, its stability is significantly influenced by environmental factors, particularly moisture.

General Stability:

  • Solid State: As a crystalline solid, this compound exhibits good stability and can be stored long-term in a cool, dry place.[3] Several suppliers recommend storage at ambient or room temperature.

  • Moisture Sensitivity: The primary degradation pathway for this compound is hydrolysis. It is sensitive to moisture and will gradually decompose into saccharin (B28170) and formic acid upon exposure.[5] This decomposition can be accelerated when the compound is in solution.

  • Solvent Effects: The choice of solvent is crucial when working with this compound. It has been noted that dissolution in dimethyl sulfoxide (B87167) (DMSO) can lead to decomposition. Dimethylformamide (DMF) is a more suitable solvent that minimizes this degradation.

  • Incompatibilities: this compound is incompatible with strong oxidizing agents.

  • Thermal Decomposition: Upon significant heating, hazardous decomposition products can be generated, including carbon oxides, nitrogen oxides, and sulfur oxides.

Recommended Storage: To ensure the integrity of this compound, the following storage conditions are recommended:

  • Store in a tightly-sealed container to protect from moisture.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible substances, such as strong oxidizing agents.

  • Keep away from sources of ignition.

  • For long-term storage, refrigeration is a viable option to further ensure stability.

While specific quantitative data on degradation rates under various conditions are not extensively published, the qualitative information strongly indicates that hydrolysis is the main concern. The following table summarizes the key stability characteristics.

ParameterObservationReference
Physical Form Crystalline Solid[3]
General Stability Stable under ambient, inert conditions.[3][4]
Moisture Sensitive; hydrolyzes to saccharin and formic acid.[5]
Recommended Storage Cool, dry, well-ventilated area in a tightly-closed container. Ambient or room temperature is suitable.
Incompatibilities Strong oxidizing agents.
Solvent Choice More stable in DMF compared to DMSO.

Degradation Pathway

The principal degradation pathway for this compound is hydrolysis, which cleaves the N-formyl bond to yield saccharin and formic acid.

G NFormylsaccharin This compound Saccharin Saccharin NFormylsaccharin->Saccharin Hydrolysis FormicAcid Formic Acid NFormylsaccharin->FormicAcid Hydrolysis H2O H₂O (Moisture) H2O->NFormylsaccharin G cluster_0 Method Development & Validation cluster_1 Forced Degradation Study cluster_2 Analysis & Reporting MD Develop Stability-Indicating HPLC Method MV Validate Method (ICH) MD->MV Prep Prepare this compound Stock Solution MV->Prep Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Prep->Stress Sampling Sample at Time Intervals Stress->Sampling Analysis HPLC Analysis Sampling->Analysis ID Identify & Characterize Degradation Products (e.g., LC-MS) Analysis->ID Report Summarize Data & Determine Degradation Pathway ID->Report

References

Methodological & Application

Application Note: N-Formylsaccharin for the N-formylation of Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the N-formylation of primary amines using N-Formylsaccharin. This compound is a stable, crystalline, and efficient formylating agent.[1][2] The presented mechanochemical procedure offers a solvent-free, environmentally friendly alternative to traditional formylation methods, resulting in high yields and a simplified work-up.[3][4] This method is highly valuable in organic synthesis and drug discovery for the introduction of formyl groups, which can significantly impact the biological and pharmacological properties of molecules.[3]

Introduction

N-formylation is a fundamental transformation in organic chemistry, with formamides serving as key intermediates in the synthesis of various pharmaceuticals and biologically active compounds.[5] While numerous formylating agents exist, many suffer from drawbacks such as toxicity, instability, or harsh reaction conditions.[2][5] this compound has emerged as a practical and effective reagent for the N-formylation of primary and secondary amines under mild conditions.[2][6] It is an easily accessible and stable crystalline solid that can be synthesized from saccharin (B28170), an inexpensive artificial sweetener.[2] This application note details a robust and green mechanochemical protocol for the N-formylation of primary amines using this compound.[3]

Data Presentation

The following table summarizes the results for the N-formylation of various primary amines using the mechanochemical protocol with this compound.

EntryAmine SubstrateReaction Time (min)Yield (%)
1Aniline3095
24-Methylaniline3098
34-Methoxyaniline3099
44-Chloroaniline6096
54-Bromoaniline6097
64-Nitroaniline18090
7Benzylamine3092
8(R)-(+)-α-Methylbenzylamine12085
9Cyclohexylamine6088
102-Aminopyridine18075

Table adapted from data presented in Molecules, 2022, 27(17), 5533.[3][4]

Experimental Protocols

Materials
  • Primary amine (1 mmol)

  • This compound (1.1 mmol)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (B1210297) (EtOAc)

  • Zirconium dioxide (ZrO₂) milling jar (15 mL)

  • Zirconium dioxide (ZrO₂) milling ball (10 mm diameter)

  • Ball mill (operating at a frequency of 30 Hz)

Mechanochemical N-formylation Procedure
  • Charging the Milling Jar: Place the primary amine (1 mmol) and this compound (1.1 mmol) into a 15 mL ZrO₂ milling jar containing one ZrO₂ milling ball (10 mm).

  • Milling: Close the jar and perform the mechanochemical reaction in a ball mill at a frequency of 30 Hz for the time specified in the data table (typically 30-180 minutes).[3]

  • In-situ Purification: After the initial milling period, add sodium bicarbonate to the jar and continue milling for an additional 10 minutes. This step serves to neutralize the saccharin byproduct.[3]

  • Product Extraction: Transfer the solid crude mixture from the jar to a beaker. Add 4 mL of ethyl acetate to dissolve the desired formamide (B127407) product.[3]

  • Filtration: Filter the solution to remove the insoluble saccharin salt and any remaining sodium bicarbonate.

  • Solvent Evaporation: Remove the ethyl acetate from the filtrate under reduced pressure to yield the pure N-formylated product.[3]

Visualizations

Experimental Workflow for Mechanochemical N-formylation

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Weigh Amine (1 mmol) & This compound (1.1 mmol) start->reagents charge_jar Add reagents and milling ball to 15 mL ZrO2 jar reagents->charge_jar mill Mill at 30 Hz (30-180 min) charge_jar->mill add_bicarb Add NaHCO3 mill->add_bicarb mill_bicarb Mill for 10 min add_bicarb->mill_bicarb extract Extract with Ethyl Acetate mill_bicarb->extract filter Filter extract->filter evaporate Evaporate Solvent filter->evaporate product Pure N-Formamide evaporate->product

Caption: Workflow for the mechanochemical N-formylation of primary amines.

Proposed Reaction Mechanism

reaction_mechanism cluster_transition Nucleophilic Attack amine R-NH2 (Primary Amine) intermediate [Intermediate Complex] amine->intermediate + this compound nfs This compound saccharin Saccharin (Byproduct) intermediate->saccharin formamide R-NHCHO (N-Formamide) intermediate->formamide Formyl group transfer

Caption: Proposed mechanism for N-formylation using this compound.

References

Chemoselective Formylation of Amino Alcohols with N-Formylsaccharin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemoselective N-formylation of amino alcohols utilizing N-Formylsaccharin. This reagent offers a mild and efficient method for the protection of primary and secondary amino groups in the presence of hydroxyl functionalities, a critical transformation in the synthesis of pharmaceuticals and complex organic molecules.

Introduction

This compound has emerged as a powerful and highly chemoselective formylating agent.[1][2] It is a stable, crystalline solid that facilitates the formylation of amines under gentle reaction conditions, often at room temperature.[2] A key advantage of this compound is its pronounced selectivity for amino groups over hydroxyl groups, enabling the direct formylation of amino alcohols without the need for protecting the alcohol functionality.[2] This reagent can be readily synthesized from inexpensive starting materials or purchased from commercial suppliers.[3][4]

The reaction proceeds via a nucleophilic attack of the amine on the formyl group of this compound, leading to the formation of the desired N-formylated product and saccharin (B28170) as a benign, easily removable byproduct.[5] This methodology is applicable to a wide range of substrates, including primary and secondary aliphatic amines.[2][5]

Data Presentation

The following tables summarize the reaction conditions and yields for the chemoselective N-formylation of various amines using this compound. While specific data for a wide range of amino alcohols is not extensively tabulated in single literature sources, the high reactivity and yields observed for primary aliphatic amines under mild conditions are indicative of the expected outcomes for simple amino alcohols.

Table 1: Mechanochemical N-Formylation of Primary Aliphatic Amines [5]

SubstrateReagent Ratio (Amine:this compound)Reaction Time (minutes)Yield (%)
Benzylamine1 : 1.13098
n-Octylamine1 : 1.13095
Cyclohexylamine1 : 1.13096

Reactions were conducted in a ball mill at a frequency of 30 Hz.[5]

Table 2: General Solution-Phase N-Formylation of Amines [2]

Substrate TypeSolventTemperatureReaction TimeYield
Primary AminesTHFRoom TemperatureRapidHigh
Secondary AminesTHFRoom TemperatureRapidHigh
Amino AlcoholsTHFRoom TemperatureRapidHigh (Selective N-formylation)

Signaling Pathways and Experimental Workflows

Reaction Mechanism

The chemoselective N-formylation of an amino alcohol with this compound proceeds through a nucleophilic acyl substitution mechanism. The more nucleophilic amino group preferentially attacks the electrophilic carbonyl carbon of the formyl group on this compound.

ReactionMechanism AminoAlcohol R-NH2-OH (Amino Alcohol) FormylatedProduct R-NH(CHO)-OH (N-Formylated Amino Alcohol) AminoAlcohol->FormylatedProduct Nucleophilic Attack NFormylsaccharin This compound Saccharin Saccharin NFormylsaccharin->Saccharin Leaving Group Departure

Caption: Reaction mechanism of chemoselective N-formylation.

Experimental Workflow: Solution-Phase Synthesis

The following diagram outlines the typical workflow for the chemoselective N-formylation of an amino alcohol in solution.

Workflow start Start dissolve_reactants Dissolve amino alcohol and This compound in THF start->dissolve_reactants reaction Stir at room temperature dissolve_reactants->reaction monitor Monitor reaction by TLC reaction->monitor workup Aqueous workup (e.g., NaHCO3 wash) monitor->workup extract Extract with organic solvent workup->extract dry_concentrate Dry and concentrate extract->dry_concentrate purify Purify (if necessary) dry_concentrate->purify end End purify->end

Caption: General workflow for solution-phase N-formylation.

Logical Relationship of Chemoselectivity

The inherent difference in nucleophilicity between the amino and hydroxyl groups is the basis for the chemoselectivity of this reaction.

Chemoselectivity title Basis of Chemoselectivity nucleophilicity Nucleophilicity: Amine > Alcohol reactivity Reactivity towards this compound: Amine >> Alcohol nucleophilicity->reactivity outcome Selective N-Formylation reactivity->outcome

Caption: Logic of chemoselective formylation.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from standard literature procedures for the preparation of this compound.[3][4]

Materials:

  • Saccharin

  • Formic acid (98-100%)

  • Acetic anhydride (B1165640)

  • Anhydrous toluene

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask, add saccharin (1.0 eq).

  • Add formic acid (3.0 eq) and acetic anhydride (1.5 eq).

  • Heat the mixture to 60-70 °C with stirring for 2-3 hours.

  • Cool the reaction mixture to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystalline this compound by vacuum filtration.

  • Wash the crystals with cold anhydrous toluene.

  • Dry the product under vacuum. The use of freshly prepared this compound is recommended for best results.[3]

Protocol 2: General Procedure for Chemoselective N-Formylation of Amino Alcohols (Solution-Phase)

This protocol provides a general method for the selective formylation of an amino alcohol in solution.[2]

Materials:

  • Amino alcohol

  • This compound

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve the amino alcohol (1.0 eq) in anhydrous THF.

  • Add this compound (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (B1210297) (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the N-formylated amino alcohol.

  • If necessary, the crude product can be purified by column chromatography.

Protocol 3: General Procedure for Chemoselective N-Formylation of Amines (Mechanochemical)

This solvent-free method is particularly advantageous for its green chemistry profile.[5]

Materials:

  • Amine (or amino alcohol)

  • This compound

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Ball mill with Zirconia (ZrO₂) jars and milling balls

Procedure:

  • To a 15 mL ZrO₂ milling jar containing one ZrO₂ milling ball (10 mm diameter), add the amine (1.0 mmol) and this compound (1.1 mmol).[5]

  • Close the vessel and conduct the mechanochemical reaction in a ball mill at a frequency of 30 Hz. Reaction times vary depending on the substrate (e.g., 30 minutes for primary aliphatic amines).[5]

  • After the initial milling, add NaHCO₃ to the jar and continue grinding for an additional 10 minutes to facilitate purification.[5]

  • Recover the solid crude mixture from the jar.

  • Dissolve the crude product in a minimal amount of ethyl acetate (e.g., 4 mL) and filter to remove the saccharin salt.[5]

  • Remove the solvent from the filtrate under reduced pressure to yield the pure formamide.[5]

References

N-Formylsaccharin: A Versatile Reagent for Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

N-Formylsaccharin has emerged as a highly efficient and user-friendly reagent for the N-formylation of amines.[1][2][3] Its character as a stable, crystalline solid that is both inexpensive and easy to handle makes it an attractive alternative to traditional formylating agents in organic synthesis.[2][3] These attributes are particularly advantageous in the context of solid-phase peptide synthesis (SPPS), where ease of reagent handling and purification are paramount. This document provides detailed application notes and protocols for the use of this compound in the on-resin N-formylation of peptides.

Introduction to N-Formylation in Peptide Synthesis

N-formylation is a crucial modification in peptide chemistry, often employed to cap the N-terminus of a peptide, thereby preventing unwanted side reactions or mimicking naturally occurring formylated peptides.[4] Formylated peptides are significant in various biological processes and are key components in the development of therapeutic agents.[2][5] While several reagents exist for this purpose, many suffer from drawbacks such as instability, harsh reaction conditions, or difficult purification.[4] this compound offers a mild and efficient alternative for on-resin formylation.[2][3]

Advantages of this compound in SPPS

The use of this compound in solid-phase peptide synthesis offers several key benefits:

  • Solid Reagent: Easy to handle, weigh, and dispense, unlike many liquid or gaseous formylating agents.[2][3]

  • Stability: Stable at room temperature, allowing for convenient storage.[3]

  • Mild Reaction Conditions: Formylation can be carried out under neutral and mild conditions, preserving the integrity of sensitive peptide sequences.

  • High Chemoselectivity: Efficiently formylates primary and secondary amines with high selectivity.

  • Simplified Workup: The saccharin (B28170) byproduct is easily removed by simple washing of the resin, streamlining the purification process.[2]

Comparative Data of N-Formylating Agents

The choice of a formylating agent can significantly impact the efficiency and outcome of a synthesis. The following table provides a comparison of this compound with other commonly used on-resin formylating agents.

ReagentFormReaction ConditionsByproductsYieldPurityHandling
This compound SolidMild, neutralSaccharin (water-soluble)Good to Excellent[2]HighEasy, stable solid[3]
Formic Acid / DCC LiquidRequires activation, 0°C to RT[5]Dicyclohexylurea (DCU)Good (70-75%)[5]HighDCC is an allergen
Acetic Formic Anhydride Liquid (in situ)Room temperature[6][7]Acetic acid, Formic acidNear-quantitative[4][6][7]HighUnstable, prepared in situ
4-Nitrophenyl formate Solid25-60 °C[8]4-NitrophenolHigh[8]HighCan require elevated temp.

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The N-formylation step is typically performed after the final amino acid has been coupled to the resin-bound peptide. The general workflow for SPPS leading up to the formylation step is as follows:

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection_1 Fmoc Deprotection Resin->Fmoc_Deprotection_1 Coupling_1 Amino Acid Coupling Fmoc_Deprotection_1->Coupling_1 Wash_1 Washing Coupling_1->Wash_1 Repeat Repeat for each a-amino acid in sequence Wash_1->Repeat Repeat->Fmoc_Deprotection_1 Next cycle Final_Fmoc_Deprotection Final Fmoc Deprotection Repeat->Final_Fmoc_Deprotection Final cycle N_Formylation On-Resin N-Formylation Final_Fmoc_Deprotection->N_Formylation Cleavage Cleavage from Resin N_Formylation->Cleavage Purification Purification Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating on-resin N-formylation.

Protocol for On-Resin N-Formylation using this compound

This protocol describes the N-formylation of a resin-bound peptide following the final Fmoc deprotection step.

Materials:

  • Peptidyl-resin with a free N-terminal amine

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution (20% in DMF) for Fmoc deprotection

Procedure:

  • Final Fmoc Deprotection: Treat the peptidyl-resin with 20% piperidine in DMF for 10-20 minutes to remove the final Fmoc protecting group. Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove residual piperidine.

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Formylation Reaction:

    • Prepare a solution of this compound (3-5 equivalents relative to the resin loading) in DMF.

    • Add the this compound solution to the swollen peptidyl-resin.

    • Agitate the mixture at room temperature for 2-4 hours. The reaction progress can be monitored using a qualitative test such as the Kaiser test to confirm the absence of free primary amines.

  • Washing: After the reaction is complete, drain the reaction solution and wash the resin thoroughly with DMF (5x) and DCM (5x) to remove excess this compound and the saccharin byproduct.

  • Drying: Dry the resin under vacuum.

N_Formylation_Protocol Start Peptidyl-Resin (N-terminus Fmoc protected) Fmoc_Deprotection 1. Final Fmoc Deprotection (20% Piperidine in DMF) Start->Fmoc_Deprotection Wash_1 2. Wash (DMF, DCM) Fmoc_Deprotection->Wash_1 Swell 3. Swell Resin (DMF) Wash_1->Swell Add_Reagent 4. Add this compound (in DMF) Swell->Add_Reagent React 5. Agitate at RT (2-4 hours) Add_Reagent->React Wash_2 6. Wash (DMF, DCM) React->Wash_2 Dry 7. Dry Resin Wash_2->Dry End N-Formylated Peptidyl-Resin Dry->End

Caption: Step-by-step protocol for on-resin N-formylation using this compound.

Mechanism of N-Formylation by this compound

The formylation reaction proceeds via a nucleophilic attack of the free N-terminal amine of the peptide on the carbonyl carbon of the formyl group of this compound. This results in the transfer of the formyl group to the peptide and the formation of the saccharin anion as a byproduct.

N_Formylation_Mechanism Peptide R-NH₂ (Peptidyl-Resin) FormylPeptide R-NH-CHO (N-Formylated Peptide) Peptide->FormylPeptide Nucleophilic Attack Formylsaccharin This compound Saccharin Saccharin Formylsaccharin->Saccharin Byproduct Formation

Caption: Simplified mechanism of N-formylation of a resin-bound peptide using this compound.

Cleavage of the N-Formylated Peptide from the Resin

Once the on-resin synthesis and N-formylation are complete, the peptide is cleaved from the solid support. The choice of cleavage cocktail depends on the resin and the amino acid composition of the peptide. A common cleavage cocktail for resins like Wang or Rink Amide is a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (B1312306) (TIS).[9]

General Cleavage Protocol:

  • Place the dry, N-formylated peptidyl-resin in a reaction vessel.

  • Add the cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5 v/v/v).

  • Allow the reaction to proceed at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide from the filtrate using cold diethyl ether.

  • Collect the precipitated peptide by centrifugation and wash with cold diethyl ether.

  • Dry the N-formylated peptide.

Conclusion

This compound is a valuable tool for the N-formylation of peptides in solid-phase synthesis. Its ease of use, mild reaction conditions, and the straightforward removal of its byproduct make it a superior choice over many traditional formylating agents. The protocols provided herein offer a starting point for the successful implementation of this compound in the synthesis of N-formylated peptides for research, and drug development.

References

Application Notes and Protocols: Palladium-Catalyzed Carbonylation Using N-Formylsaccharin as a CO Surrogate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical protocols for conducting palladium-catalyzed carbonylation reactions utilizing N-Formylsaccharin as a safe and efficient carbon monoxide (CO) source. This methodology offers a significant advantage over traditional methods that require the handling of hazardous CO gas. The protocols outlined below are based on established literature and are intended to be a guide for laboratory implementation.

Introduction

Palladium-catalyzed carbonylation is a powerful tool in organic synthesis for the construction of carbonyl-containing compounds. The use of this compound as a CO surrogate has emerged as a practical and safer alternative to gaseous CO.[1] this compound is a stable, crystalline solid that readily decomposes under mild conditions to generate CO in situ, thereby avoiding the need for specialized high-pressure equipment and mitigating the risks associated with toxic gas handling.[2][3] This technique is applicable to a wide range of substrates, including aryl and vinyl halides, and can be used to synthesize a variety of valuable carboxylic acid derivatives such as aldehydes, esters, amides, and acyl fluorides.[1][2]

Key Advantages of Using this compound:

  • Safety: Eliminates the need to handle highly toxic and flammable carbon monoxide gas.[3]

  • Convenience: this compound is a stable, easy-to-handle crystalline solid.[4]

  • Efficiency: Reactions often proceed with high yields under mild conditions.[3]

  • Versatility: Applicable to a broad scope of substrates and can be used to synthesize various carbonyl compounds.[1][2]

Data Presentation

The following tables summarize the quantitative data for various palladium-catalyzed carbonylation reactions using this compound.

Table 1: Palladium-Catalyzed Fluorocarbonylation of Aryl Halides[3]
EntryAryl HalideProductYield (%)
14-Iodobenzonitrile4-Cyanobenzoyl fluoride (B91410)92
24-Bromoacetophenone4-Acetylbenzoyl fluoride85
3Methyl 4-iodobenzoate4-(Fluoromethyl)benzoyl fluoride94
44-Iodotoluene4-Methylbenzoyl fluoride88
51-IodonaphthaleneNaphthalene-1-carbonyl fluoride91
62-BromopyridinePyridine-2-carbonyl fluoride76

Reaction Conditions: Aryl halide (0.5 mmol), this compound (0.6 mmol), Pd(OAc)₂ (5 mol %), Xantphos (10 mol %), KF (1.0 mmol), in 1,4-dioxane (B91453) (2.5 mL) at 100 °C for 12 h.

Table 2: Palladium-Catalyzed Reductive Carbonylation of Aryl Bromides[4]
EntryAryl BromideProductYield (%)
14-Bromoacetophenone4-Acetylbenzaldehyde85
24-Bromobenzonitrile4-Cyanobenzaldehyde82
3Methyl 4-bromobenzoateMethyl 4-formylbenzoate88
44-Bromotoluene4-Methylbenzaldehyde78
51-BromonaphthaleneNaphthalene-1-carbaldehyde80

Reaction Conditions: Aryl bromide (5 mmol), this compound (10 mmol), Pd(OAc)₂ (2.5 mol %), dppb (5 mol %), HSiEt₃ (6.5 mmol), in DMF (50 mL) at 80 °C.

Table 3: One-Pot Synthesis of Carboxylic Acid Derivatives from Aryl Halides[3][5]
EntryAryl HalideNucleophileProductYield (%)
14-IodobenzonitrileH₂O4-Cyanobenzoic acid90
24-BromoacetophenoneCH₃OHMethyl 4-acetylbenzoate88
3Methyl 4-iodobenzoateAnilineN-Phenyl-4-(methoxycarbonyl)benzamide85
44-IodotolueneThiophenolS-Phenyl 4-methylbenzothioate82

Reaction Conditions: Step 1 (Fluorocarbonylation): Aryl halide (0.5 mmol), this compound (0.6 mmol), Pd(OAc)₂ (5 mol %), Xantphos (10 mol %), KF (1.0 mmol), in 1,4-dioxane (2.5 mL) at 100 °C for 12 h. Step 2 (Nucleophilic Acyl Substitution): Addition of Nucleophile (1.0 mmol) and stirring at room temperature.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Fluorocarbonylation of Aryl Halides

This protocol describes the synthesis of acyl fluorides from aryl halides.

Materials:

  • Aryl halide

  • This compound

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Xantphos

  • Potassium fluoride (KF)

  • 1,4-Dioxane (anhydrous)

  • Argon or Nitrogen gas

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a Schlenk tube, add the aryl halide (0.5 mmol, 1.0 equiv), this compound (0.6 mmol, 1.2 equiv), Pd(OAc)₂ (0.025 mmol, 5 mol %), Xantphos (0.05 mmol, 10 mol %), and KF (1.0 mmol, 2.0 equiv).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add anhydrous 1,4-dioxane (2.5 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12 hours.

  • After cooling to room temperature, the reaction mixture can be used directly for the synthesis of other carboxylic acid derivatives or purified by column chromatography on silica (B1680970) gel to isolate the acyl fluoride.

Protocol 2: General Procedure for Palladium-Catalyzed Reductive Carbonylation of Aryl Bromides

This protocol is for the synthesis of aldehydes from aryl bromides.

Materials:

  • Aryl bromide

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,4-Bis(diphenylphosphino)butane (dppb)

  • Triethylsilane (HSiEt₃)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Argon or Nitrogen gas

  • Round-bottom flask with a reflux condenser

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add the aryl bromide (5.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.125 mmol, 2.5 mol %), and dppb (0.25 mmol, 5 mol %).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous DMF (50 mL) to the flask.

  • In a separate flask, prepare a solution of this compound (10.0 mmol, 2.0 equiv) and triethylsilane (6.5 mmol, 1.3 equiv) in anhydrous DMF.

  • Heat the reaction mixture in the first flask to 80 °C.

  • Slowly add the solution of this compound and triethylsilane to the reaction mixture over a period of 4-6 hours using a syringe pump.

  • After the addition is complete, continue to stir the reaction at 80 °C for an additional 1-2 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: One-Pot Synthesis of Amides from Aryl Halides

This protocol describes the synthesis of amides from aryl halides in a one-pot fashion.

Materials:

  • Aryl halide

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Potassium fluoride (KF)

  • Amine

  • 1,4-Dioxane (anhydrous)

  • Argon or Nitrogen gas

  • Schlenk tube or similar reaction vessel

Procedure:

  • Follow steps 1-5 of Protocol 1 for the fluorocarbonylation reaction.

  • After 12 hours, cool the reaction mixture to room temperature.

  • To the reaction mixture containing the in situ generated acyl fluoride, add the desired amine (1.0 mmol, 2.0 equiv).

  • Stir the reaction mixture at room temperature for 1-4 hours, or until the conversion is complete as monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.

Visualizations

Catalytic Cycle of Palladium-Catalyzed Carbonylation using this compound

Catalytic_Cycle cluster_main Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X(L_n) OxAdd->ArPdX CO_Ins CO Insertion ArPdX->CO_Ins CO AcylPdX Ar(CO)-Pd(II)-X(L_n) CO_Ins->AcylPdX RedElim Reductive Elimination AcylPdX->RedElim Nu⁻ RedElim->Pd0 Product Product (e.g., Acyl Fluoride) RedElim->Product ArX Ar-X ArX->OxAdd CO_gen CO Generation CO CO CO_gen->CO Saccharin Saccharin CO_gen->Saccharin NFS This compound NFS->CO_gen CO->CO_Ins Nu Nucleophile (Nu⁻) Nu->RedElim

Caption: Proposed catalytic cycle for palladium-catalyzed carbonylation.

Experimental Workflow for One-Pot Synthesis of Amides

Workflow cluster_workflow One-Pot Amide Synthesis Workflow start Start: Assemble Reactants (Aryl Halide, this compound, Pd Catalyst, Ligand, Base) step1 Step 1: Fluorocarbonylation (Heating at 100 °C, 12 h) start->step1 intermediate In situ formation of Acyl Fluoride Intermediate step1->intermediate step2 Step 2: Nucleophilic Substitution (Add Amine, Stir at RT) intermediate->step2 workup Aqueous Workup and Extraction step2->workup purification Column Chromatography workup->purification end Final Product: Amide purification->end

Caption: Workflow for the one-pot synthesis of amides.

References

Application Notes and Protocols: Mechanochemical Synthesis of Amides with N-Formylsaccharin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of amides is a cornerstone of organic and medicinal chemistry, with the amide bond being a fundamental linkage in numerous pharmaceuticals and biologically active molecules. Traditional solution-based methods for amide synthesis often require harsh reagents, excess solvents, and tedious purification procedures. Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a green and efficient alternative. This document provides detailed application notes and protocols for the mechanochemical synthesis of amides using N-Formylsaccharin, a stable, solid formylating agent.[1][2][3][4] This solvent-free approach is notable for its rapid reaction times, simple workup, and broad substrate scope, making it highly advantageous for multi-step syntheses in drug discovery and development.[3][5][6]

Advantages of Mechanochemical Amide Synthesis with this compound

  • Solvent-Free: Eliminates the need for bulk solvents, reducing environmental impact and simplifying product isolation.[3][5]

  • High Efficiency: Reactions often proceed to high yields in short reaction times.[5]

  • Simple Workup: The solid-state nature of the reaction allows for a straightforward purification process, often involving a simple filtration step.[4][5][6]

  • Mild Conditions: The reactions are typically carried out at room temperature without the need for heating.[1]

  • Broad Substrate Scope: The method is applicable to a wide range of primary and secondary amines, including both aliphatic and aromatic substrates.[2]

  • Chemoselectivity: The amino group is preferentially formylated over hydroxyl groups.[2]

Reaction Mechanism Overview

The reaction proceeds via the acylation of a primary or secondary amine with this compound. The mechanical energy provided by ball milling facilitates the direct interaction between the solid reactants, leading to the formation of the corresponding N-formamide and saccharin (B28170) as a byproduct. The saccharin byproduct can be easily removed during the workup.

ReactionMechanism reagents Amine (R-NH2) + this compound milling Ball Milling (Mechanical Energy) reagents->milling Reactants products N-Formamide (R-NHCHO) + Saccharin milling->products Products

Caption: General scheme of the mechanochemical synthesis of N-formamides.

Experimental Protocols

General Procedure for Mechanochemical N-Formylation of Amines

This protocol is adapted from established literature procedures for the synthesis of N-formamides using a ball mill.[5]

Materials:

  • Primary or secondary amine

  • This compound

  • Zirconia (ZrO₂) milling jar (e.g., 15 mL)

  • Zirconia (ZrO₂) milling ball (e.g., Ø = 10 mm)

  • Ball mill (e.g., planetary or shaker mill)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (B1210297) (EtOAc)

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • Charging the Milling Jar: Place the amine (1.0 mmol) and this compound (1.1 mmol) into a 15 mL ZrO₂ milling jar containing one ZrO₂ milling ball (Ø = 10 mm).

  • Milling: Securely close the jar and place it in the ball mill. Mill the mixture at a frequency of 30 Hz for a duration of 30 to 180 minutes. The optimal milling time may vary depending on the substrate.

  • In-Situ Purification: After the initial milling period, add a stoichiometric amount of sodium bicarbonate (NaHCO₃) to the milling jar. Continue milling for an additional 10 minutes to neutralize the saccharin byproduct.[5][6]

  • Product Extraction: Transfer the solid crude mixture from the jar to a beaker. Add ethyl acetate (EtOAc, 4 mL) to dissolve the N-formamide product.

  • Filtration: Filter the mixture through filter paper to remove the insoluble saccharin salt and any unreacted starting material.[6]

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure to yield the pure N-formamide.

ExperimentalWorkflow start Start charge_jar 1. Charge Milling Jar (Amine + this compound) start->charge_jar mill 2. Ball Milling (30 Hz, 30-180 min) charge_jar->mill add_base 3. Add NaHCO3 (In-Situ Purification) mill->add_base mill_again 4. Mill for 10 min add_base->mill_again extract 5. Extract with Ethyl Acetate mill_again->extract filter 6. Filter to Remove Solids extract->filter evaporate 7. Evaporate Solvent filter->evaporate end End (Pure N-Formamide) evaporate->end

Caption: Workflow for the mechanochemical synthesis of N-formamides.

Quantitative Data Summary

The following table summarizes the reaction outcomes for the mechanochemical N-formylation of various amines with this compound, as reported in the literature. Reaction conditions are as described in the general protocol.

EntryAmine SubstrateReaction Time (min)Yield (%)
1Aniline6095
24-Methylaniline6098
34-Methoxyaniline6096
44-Chloroaniline6092
54-Bromoaniline6090
64-Nitroaniline12085
72-Aminopyridine12078
8Benzylamine3099
9Cyclohexylamine3097
10Dibenzylamine18088
11Indoline6094
12Morpholine6091

Data extracted from "this compound: A Sweet(able) Formylating Agent in Mechanochemistry".[5]

Conclusion

The mechanochemical synthesis of amides using this compound presents a robust, efficient, and environmentally friendly methodology suitable for modern organic and medicinal chemistry laboratories.[4] The simple, solvent-free procedure and high yields make it an attractive alternative to traditional solution-phase methods, particularly in the context of drug discovery and development where rapid synthesis and purification of compound libraries are essential.[3][6]

References

Application Notes and Protocols: N-Formylsaccharin for the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Formylsaccharin has emerged as a versatile and highly efficient reagent in modern organic synthesis. It serves as a stable, crystalline, and easy-to-handle formylating agent for a wide range of primary and secondary amines, offering excellent chemoselectivity and high yields under mild conditions.[1][2] Beyond simple formamide (B127407) synthesis, this compound is a valuable tool in the construction of various nitrogen-containing heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and materials science. These application notes provide detailed protocols for the synthesis of key heterocyclic systems, including benzimidazoles and quinazolinones, utilizing this compound. The methodologies presented focus on practical, high-yielding procedures suitable for a research and development setting.

Core Applications of this compound in Heterocyclic Synthesis

This compound's primary role in the synthesis of heterocyclic compounds is the introduction of a formyl group onto a nucleophilic nitrogen atom of a suitable precursor. This initial N-formylation is often the key step that precedes a subsequent intramolecular cyclization to furnish the final heterocyclic ring system. This two-step sequence can frequently be performed in a one-pot fashion, enhancing the overall efficiency of the synthetic route.

The general workflow for this synthetic strategy can be visualized as follows:

G cluster_0 Step 1: N-Formylation cluster_1 Step 2: Cyclization amine Amine Precursor (e.g., o-phenylenediamine (B120857), 2-aminobenzamide) formylated_intermediate N-Formylated Intermediate amine->formylated_intermediate Formylation nfs This compound nfs->formylated_intermediate cyclization Cyclization (e.g., acid or base catalysis, thermal) formylated_intermediate->cyclization Ring Closure heterocycle Heterocyclic Product (e.g., Benzimidazole, Quinazolinone) cyclization->heterocycle end end heterocycle->end start start->amine

Caption: General workflow for heterocyclic synthesis using this compound.

I. Synthesis of Benzimidazoles

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities. The synthesis of benzimidazoles can be efficiently achieved through a one-pot, two-step reaction starting from o-phenylenediamines and this compound. The initial step involves the N-formylation of the diamine, followed by an acid-catalyzed cyclization.

Experimental Protocol: One-Pot Synthesis of 2-Substituted Benzimidazoles

This protocol describes the synthesis of 2-substituted benzimidazoles from o-phenylenediamine and an aldehyde, where this compound can be used to form an intermediate in a related synthesis pathway. A more direct, analogous route involves the reaction of o-phenylenediamine with this compound followed by acid-catalyzed cyclization.

G cluster_formylation N-Formylation cluster_cyclization Cyclization opd o-Phenylenediamine formyl_intermediate N-(2-aminophenyl)formamide opd->formyl_intermediate THF, rt nfs This compound nfs->formyl_intermediate benzimidazole Benzimidazole formyl_intermediate->benzimidazole DMSO, 70°C acid_catalyst Acid Catalyst (e.g., BBr3, B(C6F5)3) acid_catalyst->benzimidazole G cluster_formylation N-Formylation cluster_cyclization Cyclization aminobenzamide 2-Aminobenzamide formyl_intermediate N-(2-carbamoylphenyl)formamide aminobenzamide->formyl_intermediate THF, rt nfs This compound nfs->formyl_intermediate quinazolinone Quinazolin-4(3H)-one formyl_intermediate->quinazolinone DMSO, 135°C base Base (e.g., Cs₂CO₃) base->quinazolinone

References

Application Notes and Protocols for the Formylation of Chiral Amines using N-Formylsaccharin

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Formylation of Chiral Amines without Racemization using N-Formylsaccharin

Audience: Researchers, scientists, and drug development professionals.

Introduction

The formylation of amines is a fundamental transformation in organic synthesis, yielding formamides that are crucial intermediates in the preparation of pharmaceuticals and other bioactive molecules.[1] For chiral amines, a significant challenge is the retention of stereochemical integrity during the formylation process. Racemization can lead to a loss of biological activity or the formation of undesired stereoisomers. This compound has emerged as a highly effective, crystalline, and stable reagent for the N-formylation of primary and secondary amines.[2][3] A key advantage of this reagent is its ability to formylate chiral amines under mild conditions without inducing racemization.[2]

These application notes provide detailed protocols for the use of this compound in the formylation of chiral amines, with a focus on methods that preserve enantiomeric purity. Both a traditional solution-phase and a mechanochemical approach are described, offering researchers options based on available equipment and green chemistry considerations.

Data Presentation

The following tables summarize the reaction conditions and yields for the formylation of various amines using this compound. While the literature consistently reports that the formylation of chiral amines with this compound proceeds without racemization, specific quantitative data on enantiomeric excess (e.e.) across a broad range of chiral substrates is not extensively tabulated in the reviewed sources.[2] The primary advantage cited is the mildness of the reaction conditions, which is conducive to the preservation of stereochemical integrity.

Table 1: Mechanochemical Formylation of Various Amines with this compound

EntryAmineTime (min)Yield (%)
1Aniline6095
24-Methylaniline6098
34-Methoxyaniline6099
44-Chloroaniline6096
52-Methylaniline12092
6Benzylamine3097
7(R)-α-Methylbenzylamine3096
8Dibenzylamine3094
9Piperidine3098
10Morpholine3099

Data adapted from a mechanochemical protocol.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound

This compound can be readily synthesized from saccharin (B28170), formic acid, and acetic anhydride (B1165640).[5] It is also commercially available, though freshly prepared reagent is recommended for optimal reactivity.[5]

Materials:

  • Saccharin

  • Formic acid

  • Acetic anhydride

  • Inert atmosphere (e.g., Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, combine saccharin with an excess of formic acid.

  • Slowly add acetic anhydride to the mixture.

  • Stir the reaction mixture at room temperature until the formation of a crystalline precipitate is complete.

  • Isolate the this compound crystals by filtration.

  • Wash the crystals with a suitable solvent (e.g., cold diethyl ether) and dry under vacuum.

  • Store the crystalline this compound in a desiccator or refrigerator under an inert atmosphere.[5]

Protocol 2: Mechanochemical Formylation of Chiral Amines

This solvent-free method is environmentally friendly and highly efficient.[4][6]

Materials:

  • Chiral amine (1 mmol)

  • This compound (1.1 mmol)

  • Zirconia (ZrO₂) milling jar (e.g., 15 mL)

  • Zirconia milling ball (e.g., Ø = 10 mm)

  • Shaker mill

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (B1210297) (EtOAc)

Procedure:

  • Place the chiral amine (1 mmol) and this compound (1.1 mmol) into the ZrO₂ milling jar containing one ZrO₂ milling ball.[4]

  • Seal the vessel and perform the mechanochemical reaction in a shaker mill at a frequency of 30 Hz for 30-180 minutes, depending on the amine's reactivity (see Table 1 for general guidelines).[4]

  • Upon completion of the reaction, add solid NaHCO₃ to the jar and continue grinding for an additional 10 minutes to quench any remaining acidic species.[4]

  • Recover the solid crude product from the jar.

  • Dissolve the crude product in ethyl acetate (approx. 4 mL) and filter to remove the saccharin byproduct and excess NaHCO₃.[4]

  • Remove the solvent from the filtrate under reduced pressure to yield the pure formamide.[4]

Protocol 3: Solution-Phase Formylation of Chiral Amines

This protocol is a more traditional approach suitable for laboratories not equipped with a ball mill.

Materials:

  • Chiral amine

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the chiral amine in anhydrous THF.

  • Add this compound (1.1 equivalents) to the solution at room temperature.

  • Stir the reaction mixture for 15-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude formamide.

  • If necessary, purify the product by column chromatography on silica (B1680970) gel.

Visualizations

Reaction Mechanism

The formylation of an amine with this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the formyl group on this compound. This is followed by the collapse of the tetrahedral intermediate and the departure of the stable saccharin anion as the leaving group.

Caption: Proposed reaction mechanism for the formylation of a chiral amine with this compound.

Experimental Workflow

The following diagram illustrates the general workflow for the mechanochemical formylation of a chiral amine using this compound.

ExperimentalWorkflow start Start reactants 1. Combine Chiral Amine and This compound in Milling Jar start->reactants milling 2. Mechanochemical Reaction (Ball Milling) reactants->milling quench 3. Quench with NaHCO₃ (in situ) milling->quench extraction 4. Dissolve in EtOAc and Filter quench->extraction evaporation 5. Evaporate Solvent extraction->evaporation product Pure N-Formyl Chiral Amine evaporation->product

Caption: General experimental workflow for the mechanochemical formylation of chiral amines.

References

Application Notes and Protocols: N-Formylsaccharin in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-formylation is a fundamental transformation in organic synthesis, crucial for the preparation of numerous pharmaceutical intermediates. The formyl group can serve as a protecting group for amines or be a key structural component in active pharmaceutical ingredients (APIs).[1][2][3] Formamides are precursors to isocyanides, formamidines, and N-methyl compounds, highlighting their versatility.[2] Several drugs, such as Formoterol, Arformoterol, and Orlistat, contain or are derived from N-formylated precursors.[4]

Traditionally, N-formylation has been achieved using reagents like acetic formic anhydride (B1165640) or formic acid with activating agents.[3] However, many of these methods suffer from drawbacks, including the use of unstable or toxic reagents, harsh reaction conditions, and difficult purification procedures.[2] N-Formylsaccharin has emerged as a superior formylating agent due to its numerous advantages. It is an inexpensive, stable, crystalline solid that is easy to handle.[4][5][6] Reactions with this compound are typically rapid, chemoselective, and proceed under mild conditions, often at room temperature.[5][7] A significant benefit is the straightforward workup, where the saccharin (B28170) byproduct is easily removed by an aqueous base wash, frequently yielding the pure formamide (B127407) without the need for chromatography.[2][5]

Key Advantages of this compound

  • High Efficiency: Reactions often proceed to completion with excellent yields.

  • Mild Conditions: Typically performed at room temperature, preserving sensitive functional groups.[5][7]

  • Chemoselectivity: Selectively formylates amines in the presence of hydroxyl groups.[2][7]

  • Ease of Handling: A stable, non-hygroscopic crystalline solid.[5][6]

  • Simple Workup: The acidic saccharin byproduct is easily removed, often eliminating the need for chromatographic purification.[5]

  • Stereocenter Integrity: N-formylation of optically active compounds occurs without racemization.[2][7]

  • Green Chemistry: A mechanochemical, solvent-free protocol has been developed, enhancing the environmental friendliness of the process.[4][8][9]

Applications in Pharmaceutical Intermediate Synthesis

This compound is a versatile reagent for the formylation of a wide range of primary and secondary amines, including aliphatic, benzylic, and aromatic amines, as well as amino alcohols.[2][7] This broad substrate scope makes it a valuable tool in the synthesis of diverse pharmaceutical building blocks.

General Reaction Scheme

The formylation reaction involves the nucleophilic attack of the amine on the carbonyl group of this compound, leading to the formation of the N-formylated amine and saccharin as a byproduct.

G General Reaction of N-Formylation using this compound cluster_reactants Reactants cluster_products Products Amine R¹R²NH (Amine) Plus1 + Amine->Plus1 NFormylsaccharin This compound ReactionArrow Solvent (e.g., THF) or Mechanochemistry NFormylsaccharin->ReactionArrow Plus1->NFormylsaccharin Formamide R¹R²N-CHO (Formamide) Plus2 + Formamide->Plus2 Saccharin Saccharin Plus2->Saccharin ReactionArrow->Formamide

Caption: N-Formylation of amines with this compound.

Data Presentation: Substrate Scope and Yields

This compound has been shown to be effective for a wide variety of amines. The following tables summarize the yields obtained under different reaction conditions.

Table 1: N-Formylation of Primary Amines in Solution
EntryAmineProductYield (%)
1n-OctylamineN-Octylformamide98
2BenzylamineN-Benzylformamide99
3(R)-α-MethylbenzylamineN-((R)-α-Methylbenzyl)formamide98
4AnilineN-Phenylformamide (Formanilide)99
5p-AnisidineN-(4-Methoxyphenyl)formamide99
6p-ChloroanilineN-(4-Chlorophenyl)formamide98
7p-NitroanilineN-(4-Nitrophenyl)formamide99
Data sourced from Cossy et al. Reaction conditions: Amine (1 equiv), this compound (1 equiv), THF, room temperature, 15 min.
Table 2: N-Formylation of Secondary Amines in Solution
EntryAmineProductYield (%)
1DibenzylamineN,N-Dibenzylformamide95
2Piperidine1-Formylpiperidine90
3Pyrrolidine1-Formylpyrrolidine98
4Morpholine4-Formylmorpholine99
5N-MethylanilineN-Methyl-N-phenylformamide75
Data sourced from Cossy et al. Reaction conditions: Amine (1 equiv), this compound (1 equiv), THF, room temperature, 15 min.
Table 3: Mechanochemical N-Formylation of Various Amines
EntryAmineTime (min)Yield (%)
1Aniline6098
24-Bromoaniline12097
34-Aminobenzonitrile18094
4Benzylamine3099
5Cyclohexylamine3099
6Dibenzylamine3098
7Morpholine3099
Data sourced from Porcheddu et al. Reaction conditions: Amine (1 mmol), this compound (1.1 mmol), Zirconia jar, 1 ball, 30 Hz.[4][9]

Experimental Protocols

Protocol 1: General Procedure for N-Formylation in Solution (THF)

This protocol is suitable for a wide range of primary and secondary amines and demonstrates the chemoselective formylation of an amino alcohol.

G Workflow for Solution-Phase N-Formylation A 1. Dissolve Amine (1.0 equiv) in THF. B 2. Add this compound (1.0 equiv) in one portion. A->B C 3. Stir at Room Temperature for 15-30 minutes. B->C D 4. Add saturated aq. NaHCO₃ solution. C->D Reaction Quench & Workup E 5. Extract with an organic solvent (e.g., EtOAc). D->E F 6. Wash combined organic layers with brine. E->F G 7. Dry over Na₂SO₄, filter, and concentrate. F->G H 8. Obtain pure N-formamide product. G->H

Caption: Experimental workflow for solution-phase N-formylation.

Materials:

  • Amine (e.g., Benzylamine)

  • This compound

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add the amine (1.0 equivalent).

  • Dissolve the amine in anhydrous THF (approximately 0.2 M concentration).

  • Add this compound (1.0-1.1 equivalents) to the solution in a single portion at room temperature.

  • Stir the reaction mixture vigorously. The reaction is typically complete within 15-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ to dissolve the saccharin byproduct.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the N-formamide.

  • The product is often obtained in high purity, and further purification is typically not required.[2][5]

Protocol 2: General Procedure for Mechanochemical (Solvent-Free) N-Formylation

This green chemistry approach is ideal for reducing solvent waste and is highly efficient.[8]

G Workflow for Mechanochemical N-Formylation A 1. Add Amine (1.0 equiv) and This compound (1.1 equiv) to a milling jar with a milling ball. B 2. Mill at 30 Hz for the required time (30-180 min). A->B C 3. Add NaHCO₃ (solid) to the jar. B->C Workup D 4. Mill for an additional 10 minutes to trap saccharin. C->D E 5. Recover the solid crude mixture from the jar. D->E F 6. Dissolve crude in EtOAc and filter to remove solids. E->F G 7. Concentrate the filtrate under reduced pressure. F->G H 8. Obtain pure N-formamide product. G->H

Caption: Experimental workflow for mechanochemical N-formylation.

Materials:

  • Amine (e.g., Aniline)

  • This compound

  • Sodium bicarbonate (NaHCO₃), solid

  • Ethyl acetate (EtOAc)

  • Shaker mill or vibratory ball mill

  • Zirconia (ZrO₂) milling jar and ball

Procedure:

  • Place the amine (1.0 mmol) and this compound (1.1 mmol) into a 15 mL ZrO₂ milling jar containing one ZrO₂ milling ball (10 mm diameter).[4]

  • Close the vessel and perform the mechanochemical reaction in a shaker mill at a frequency of 30 Hz. Reaction times vary depending on the amine's reactivity (e.g., 30 minutes for aliphatic amines, 60-180 minutes for aromatic amines).[4]

  • After the initial milling period, add a stoichiometric amount of solid NaHCO₃ to the jar.

  • Grind the resulting mixture for an additional 10 minutes. This step neutralizes the saccharin byproduct, converting it to its sodium salt.[4]

  • Recover the solid crude mixture from the jar.

  • Dissolve the crude material in a minimal amount of ethyl acetate (e.g., 4 mL) and filter through paper to remove the sodium saccharinate and excess NaHCO₃.[4]

  • Remove the solvent from the filtrate under reduced pressure to yield the pure formamide product.[4]

Conclusion

This compound is a highly effective, versatile, and practical reagent for the N-formylation of primary and secondary amines. Its stability, mild reaction conditions, and the simplicity of product isolation make it an excellent choice for the synthesis of formamide-containing pharmaceutical intermediates. Both solution-phase and solvent-free mechanochemical protocols are available, offering researchers flexible and efficient methods that align with the principles of green chemistry. These attributes position this compound as a valuable tool in modern drug discovery and development.

References

Application Notes and Protocols: Solvent-Free Amine Formylation with N-Formylsaccharin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-formylation is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of pharmaceuticals and biologically active compounds. Traditional formylating agents often suffer from drawbacks such as toxicity, harsh reaction conditions, and the generation of significant waste. N-Formylsaccharin has emerged as a superior, crystalline, and stable reagent for the N-formylation of primary and secondary amines.[1][2] This protocol details a solvent-free approach utilizing this compound, offering a green, efficient, and operationally simple alternative to conventional methods.[3][4] The described mechanochemical procedure avoids the use of bulk solvents, leading to a cleaner reaction profile and a simplified work-up.[3][5]

Advantages of Solvent-Free Formylation with this compound

  • Environmentally Friendly: The solvent-free approach significantly reduces chemical waste, aligning with the principles of green chemistry.[3]

  • High Efficiency: The reaction proceeds with good to excellent yields for a broad range of substrates.[3]

  • Mild Reaction Conditions: The formylation is carried out at ambient temperature, avoiding the need for heating.[1]

  • Simple Work-Up: The purification process is straightforward, often involving a simple filtration step to remove the saccharin (B28170) byproduct.[3]

  • Chemoselectivity: The method demonstrates excellent chemoselectivity for the formylation of amines in the presence of other functional groups like hydroxyls.[1]

  • Broad Substrate Scope: The protocol is applicable to a wide variety of both aliphatic and aromatic primary and secondary amines.[1][3]

Reaction Mechanism

The reaction proceeds through a nucleophilic attack of the amine on the carbonyl group of this compound. The saccharin moiety acts as an excellent leaving group, driving the reaction forward to produce the corresponding formamide (B127407) and saccharin salt.[3]

ReactionMechanism Amine R¹R²NH (Amine) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack NFormylsaccharin This compound NFormylsaccharin->Intermediate Formamide R¹R²NCHO (Formamide) Intermediate->Formamide Collapse Saccharin Saccharin Intermediate->Saccharin Leaving Group Departure

Caption: Proposed reaction mechanism for the formylation of amines using this compound.

Experimental Workflow

The general workflow for the solvent-free formylation of amines using this compound via mechanochemistry is a straightforward process involving reaction setup, milling, and a simple work-up procedure.[3]

ExperimentalWorkflow Start Start Reagents Combine Amine and This compound in a Milling Jar Start->Reagents Milling Perform Mechanochemical Milling at 30 Hz Reagents->Milling Workup Add NaHCO₃ and Mill for an Additional 10 min Milling->Workup Extraction Dissolve Crude Product in Ethyl Acetate (B1210297) and Filter Workup->Extraction Isolation Remove Solvent under Reduced Pressure Extraction->Isolation Product Pure Formamide Isolation->Product

Caption: General experimental workflow for the solvent-free mechanochemical N-formylation.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the solvent-free formylation of a variety of amines with this compound. The reactions were conducted using a mechanochemical approach (ball milling).[3]

EntryAmine SubstrateReaction Time (min)Yield (%)
1Aniline6095
24-Methylaniline6098
34-Methoxyaniline6096
44-Chloroaniline6094
52-Methylaniline12092
62,6-Dimethylaniline12088
7Benzylamine3097
8N-Methylbenzylamine3095
9Dibenzylamine3093
10Cyclohexylamine3096
11Piperidine3098
12Morpholine3097
13Indoline12090
142-Aminopyridine6085
15o-Methylthioaniline18091

Detailed Experimental Protocols

Materials and Equipment:

  • This compound (1.1 mmol)

  • Amine (1.0 mmol)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Zirconia (ZrO₂) milling jar (e.g., 15 mL)

  • Zirconia (ZrO₂) milling ball (e.g., Ø = 10 mm)

  • Shaker mill apparatus

  • Standard laboratory glassware

  • Rotary evaporator

General Procedure for Solvent-Free N-Formylation of Amines:

  • Reaction Setup: A 15 mL ZrO₂ milling jar is charged with the amine (1.0 mmol), this compound (1.1 mmol), and one ZrO₂ milling ball.[3]

  • Mechanochemical Reaction: The vessel is securely closed and placed in a shaker mill. The reaction mixture is then milled at a frequency of 30 Hz for the time specified in the table above (typically ranging from 30 to 180 minutes), depending on the reactivity of the amine substrate.[3]

  • Work-up: Upon completion of the reaction (monitored by TLC if necessary), sodium bicarbonate (a stoichiometric amount relative to the saccharin byproduct) is added to the milling jar. The mixture is then ground for an additional 10 minutes to neutralize and solidify the saccharin byproduct.[3]

  • Product Isolation: The solid crude mixture is recovered from the jar and transferred to a beaker. The product is extracted by dissolving the crude solid in a minimal amount of ethyl acetate (approximately 4 mL) and then filtering the mixture to remove the insoluble saccharin salt.[3]

  • Final Purification: The filtrate is collected, and the solvent is removed under reduced pressure using a rotary evaporator to afford the pure formamide product.[3]

Conclusion

The use of this compound in a solvent-free, mechanochemical protocol provides a highly effective and environmentally benign method for the N-formylation of a diverse range of primary and secondary amines. This approach is characterized by its simplicity, high yields, and straightforward purification, making it an attractive methodology for applications in both academic research and industrial drug development.[3][4]

References

Application Notes and Protocols: N-Formylsaccharin as a CO Source in Sonogashira Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds.[1][2] The carbonylative version of this reaction, which incorporates a carbonyl group to form α,β-alkynyl ketones, is of significant interest in the synthesis of pharmaceuticals and natural products.[3] Traditionally, this transformation relies on the use of gaseous carbon monoxide (CO), a highly toxic and flammable gas that requires specialized handling and equipment.[4][5]

N-formylsaccharin has emerged as a highly effective, stable, and safe alternative to gaseous CO for in situ carbon monoxide generation in various palladium-catalyzed carbonylation reactions, including the Sonogashira coupling.[3][6] This crystalline, easy-to-handle solid serves as a convenient CO surrogate, releasing carbon monoxide under mild reaction conditions.[4][7] Its use circumvents the hazards associated with CO gas, making carbonylative couplings more accessible and practical for laboratory-scale synthesis.[8][9] This document provides detailed application notes and protocols for utilizing this compound as a CO source in the carbonylative Sonogashira coupling.

Advantages of this compound

  • Safety: Eliminates the need to handle toxic and flammable CO gas.[4][5]

  • Ease of Handling: It is a stable, crystalline solid that can be weighed and handled in the open air.[4]

  • Mild Reaction Conditions: CO is generated in situ under relatively mild conditions, often at room temperature or with gentle heating.[7]

  • Stoichiometric Control: Allows for the use of a near-stoichiometric amount of the CO source.[5][10]

  • Good Functional Group Tolerance: The reaction conditions are often compatible with a wide range of functional groups.[3][6]

Reaction Principle

The overall transformation involves the palladium-catalyzed coupling of an aryl or vinyl halide with a terminal alkyne in the presence of this compound as the CO source and a base. The reaction proceeds through the in situ generation of carbon monoxide from this compound, which is then incorporated into the catalytic cycle to form the desired α,β-alkynyl ketone.

The generation of CO from this compound can be promoted by a base or initiated by the palladium catalyst itself through oxidative addition.[6] The liberated CO then participates in the palladium-catalyzed cycle, leading to the formation of the carbonylative Sonogashira product.

Experimental Protocols

General Procedure for Carbonylative Sonogashira Coupling of Aryl Bromides with Terminal Alkynes

This protocol is a representative example for the synthesis of α,β-alkynyl ketones using this compound as the CO source.[3][6]

Materials:

  • Aryl bromide (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • This compound (1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Copper co-catalyst (e.g., CuI, 10 mol%)

  • Base (e.g., Triethylamine, 2.0 equiv)

  • Anhydrous solvent (e.g., Toluene or DMF)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add the aryl bromide (1.0 equiv), palladium catalyst (5 mol%), and copper co-catalyst (10 mol%).

  • Add the anhydrous solvent, followed by the terminal alkyne (1.2 equiv) and the base (2.0 equiv).

  • Finally, add this compound (1.5 equiv) to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired α,β-alkynyl ketone.

Data Presentation

The following tables summarize representative quantitative data for the carbonylative Sonogashira coupling using this compound as the CO source.

Table 1: Carbonylative Sonogashira Coupling of Various Aryl Bromides with Phenylacetylene (B144264) [6]

EntryAryl BromideProductYield (%)
14-Bromotoluene1-(p-Tolyl)-3-phenylprop-2-yn-1-one85
24-Bromoanisole1-(4-Methoxyphenyl)-3-phenylprop-2-yn-1-one82
34-Bromobenzonitrile4-(3-Phenylpropioloyl)benzonitrile78
41-Bromo-4-fluorobenzene1-(4-Fluorophenyl)-3-phenylprop-2-yn-1-one80
51-Bromonaphthalene1-(Naphthalen-1-yl)-3-phenylprop-2-yn-1-one75

Reaction conditions: Aryl bromide (1.0 mmol), phenylacetylene (1.2 mmol), this compound (1.5 mmol), Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), Et₃N (2.0 mmol), Toluene (5 mL), 100 °C, 12 h.

Table 2: Carbonylative Sonogashira Coupling of 4-Bromotoluene with Various Terminal Alkynes [6]

EntryTerminal AlkyneProductYield (%)
1Phenylacetylene1-(p-Tolyl)-3-phenylprop-2-yn-1-one85
21-Hexyne1-(p-Tolyl)hept-2-yn-1-one75
33,3-Dimethyl-1-butyne4,4-Dimethyl-1-(p-tolyl)pent-2-yn-1-one72
4(Trimethylsilyl)acetylene3-(Trimethylsilyl)-1-(p-tolyl)prop-2-yn-1-one68

Reaction conditions: 4-Bromotoluene (1.0 mmol), terminal alkyne (1.2 mmol), this compound (1.5 mmol), Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), Et₃N (2.0 mmol), Toluene (5 mL), 100 °C, 12 h.

Visualizations

Logical Workflow of the Carbonylative Sonogashira Coupling

Workflow cluster_reactants Reactants cluster_catalysis Catalytic System A Aryl/Vinyl Halide H Carbonylative Sonogashira Coupling A->H B Terminal Alkyne B->H C This compound G In situ CO Generation C->G D Palladium Catalyst D->H E Copper Co-catalyst E->H F Base F->G F->H G->H I α,β-Alkynyl Ketone (Product) H->I

Caption: Workflow for the carbonylative Sonogashira coupling.

Proposed Catalytic Cycle

Catalytic_Cycle Pd(0)L2 Pd(0)L2 ArPd(II)(X)L2 Ar-Pd(II)-X (Oxidative Addition) Pd(0)L2->ArPd(II)(X)L2 Ar-X ArCOPd(II)(X)L2 ArCO-Pd(II)-X (CO Insertion) ArPd(II)(X)L2->ArCOPd(II)(X)L2 ArCOPd(II)(C≡CR)L2 ArCO-Pd(II)-C≡CR (Transmetalation) ArCOPd(II)(X)L2->ArCOPd(II)(C≡CR)L2 ArCOPd(II)(C≡CR)L2->Pd(0)L2 Reductive Elimination Product Ar-CO-C≡CR ArCOPd(II)(C≡CR)L2->Product Cu-C≡CR Cu-C≡CR Cu-C≡CR->ArCOPd(II)(C≡CR)L2 HC≡CR HC≡CR HC≡CR->Cu-C≡CR Cu(I), Base CO_gen CO (from this compound) CO_gen->ArPd(II)(X)L2 ArX Ar-X

Caption: Proposed catalytic cycle for the reaction.

References

Application Notes and Protocols for N-formylation of Amino Acid Esters with N-Formylsaccharin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-formylation is a critical chemical transformation for the protection of the amino group in amino acid esters, a fundamental step in peptide synthesis and the development of various pharmaceuticals. The formyl group serves as a valuable protecting group due to its small size and specific cleavage conditions. N-Formylsaccharin has emerged as an efficient, stable, and inexpensive solid reagent for this purpose.[1][2] It offers several advantages, including mild reaction conditions, short reaction times, high chemoselectivity for the amino group, and often straightforward purification of the N-formylated products without the need for chromatography.[2][3][4] This reagent can be utilized in traditional solvent-based protocols or in environmentally friendly mechanochemical (solvent-free) procedures.[1][5]

Data Presentation: N-formylation of Amines and Amino Alcohols

The following table summarizes the reported yields for the N-formylation of a variety of primary amines and amino alcohols using this compound in THF at room temperature. The reactions are generally rapid, completing within 15 minutes.

EntrySubstrate (Amine)ProductYield (%)
1BenzylamineN-BenzylformamideQuantitative
24-MethoxybenzylamineN-(4-Methoxybenzyl)formamideQuantitative
3FurfurylamineN-(2-Furylmethyl)formamideQuantitative
43-PhenylpropylamineN-(3-Phenylpropyl)formamideQuantitative
5CyclohexanemethylamineN-(Cyclohexylmethyl)formamideQuantitative
6(R)-1-PhenylethylamineN-((R)-1-Phenylethyl)formamideQuantitative
7L-PhenylalaninolN-Formyl-L-phenylalaninol95
8L-LeucinolN-Formyl-L-leucinol93
9L-ValinolN-Formyl-L-valinol90

Data adapted from Cochet, T. et al., Synlett, 2011.[2] The reactions were performed in THF at room temperature for 15 minutes, followed by an aqueous workup with NaHCO₃.

Experimental Protocols

Protocol 1: Synthesis of this compound

This compound can be synthesized from saccharin (B28170) and a mixed anhydride (B1165640) of formic and acetic acid.[2][6]

Materials:

  • Saccharin

  • Formic acid

  • Acetic anhydride

  • Anhydrous solvent (e.g., THF)

Procedure:

  • In a round-bottom flask, prepare acetic formic anhydride by reacting formic acid with acetic anhydride.

  • Cool the mixture in an ice bath.

  • Add saccharin to the solution of acetic formic anhydride.

  • Allow the reaction mixture to stir at a controlled temperature (e.g., 60 °C) for several hours (e.g., 5 hours).[2]

  • Upon completion, the product, this compound, will crystallize from the solution.

  • Collect the crystals by filtration, wash with a cold solvent, and dry under vacuum. The yield of crystalline this compound is typically high (90-95%).[2]

Protocol 2: General N-formylation of an Amino Acid Ester in Solution

This protocol describes a general procedure for the N-formylation of an amino acid ester using this compound in a solvent such as Tetrahydrofuran (THF).[4]

Materials:

  • Amino acid ester hydrochloride

  • Triethylamine (B128534) (or other non-nucleophilic base)

  • This compound

  • Anhydrous THF

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a solution of the amino acid ester hydrochloride (1.0 mmol) in anhydrous THF (10 mL), add triethylamine (1.1 mmol) and stir for 10 minutes at room temperature to liberate the free amine.

  • Add this compound (1.1 mmol) to the mixture.

  • Stir the reaction at room temperature for 15-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure to yield the crude N-formylated amino acid ester. The byproduct, saccharin sodium salt, is water-soluble, often resulting in a high purity product without the need for column chromatography.[2]

Protocol 3: Mechanochemical N-formylation of an Amino Acid Ester

This solvent-free protocol is an environmentally friendly alternative using a ball mill.[1][3]

Materials:

  • Amino acid ester (1.0 mmol)

  • This compound (1.1 mmol)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (for extraction)

  • Zirconia (ZrO₂) milling jar and ball

Procedure:

  • Place the amino acid ester (1.0 mmol) and this compound (1.1 mmol) into a ZrO₂ milling jar containing a ZrO₂ milling ball.[1]

  • Mill the mixture at a specified frequency (e.g., 30 Hz) for 30-180 minutes. The reaction time may vary depending on the substrate.[1]

  • After the initial milling, add NaHCO₃ to the jar and continue milling for an additional 10 minutes to neutralize the saccharin byproduct.[1]

  • Transfer the solid mixture from the jar to a beaker.

  • Add ethyl acetate (e.g., 4 mL) to dissolve the N-formylated product, leaving the saccharin salt as a solid.[1]

  • Filter the mixture to remove the solid byproduct.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the pure N-formylated amino acid ester.[1]

Visualizations

G cluster_0 Synthesis of this compound cluster_1 N-Formylation Reaction synthesis_start Formic Acid + Acetic Anhydride synthesis_step1 React with Saccharin synthesis_start->synthesis_step1 synthesis_product This compound (Crystalline Solid) synthesis_step1->synthesis_product reagent This compound reaction Reaction (THF or Ball Mill) reagent->reaction start Amino Acid Ester start->reaction workup Aqueous or Solid-Phase Workup (NaHCO3) reaction->workup product N-Formylated Amino Acid Ester workup->product byproduct Saccharin Salt (Removed) workup->byproduct

Caption: Experimental workflow for the synthesis and application of this compound.

ReactionMechanism cluster_reactants Reactants cluster_products Products AA_Ester Amino Acid Ester (R-NH2) intermediate Tetrahedral Intermediate AA_Ester->intermediate Nucleophilic Attack NFS This compound NFS->intermediate Formyl_AA N-Formylated Amino Acid Ester (R-NHCHO) intermediate->Formyl_AA Collapse of Intermediate Saccharin Saccharin Anion intermediate->Saccharin Leaving Group Departure

Caption: Reaction mechanism of N-formylation with this compound.

References

Troubleshooting & Optimization

Technical Support Center: N-Formylsaccharin Formylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during N-Formylsaccharin formylation reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is my N-formylation reaction yielding a low amount of the desired product?

A1: Low yields in N-formylation reactions using this compound can stem from several factors related to reagent quality, reaction time, and substrate reactivity.

  • Reagent Quality: this compound can gradually decompose when exposed to moisture or when dissolved in certain solvents like DMSO.[1] For optimal results, using freshly prepared or properly stored this compound is highly recommended.[1] Commercially available this compound that is poorly soluble in the reaction solvent may also result in lower yields.[1]

  • Reaction Time: The time required for complete conversion is highly dependent on the nucleophilicity of the amine substrate.[2] While highly nucleophilic primary and secondary aliphatic amines may react completely within 30 minutes, less nucleophilic aromatic amines might require significantly longer reaction times, up to 180 minutes in some cases.[2][3] Initial experiments have shown that doubling the reaction time from 15 to 30 minutes can increase the yield from 23% to 52%.[2][3]

  • Stoichiometry: Ensure the correct stoichiometry is being used. A slight excess of this compound (e.g., 1.1 equivalents) is often employed to drive the reaction to completion.[2][3]

  • Solvent Choice: Tetrahydrofuran (B95107) (THF) is a commonly used solvent that facilitates rapid and efficient reactions at ambient temperature.[4] If using this compound as a carbon monoxide surrogate in palladium-catalyzed reactions, dimethylformamide (DMF) is a more suitable solvent to avoid decomposition.[1]

Q2: My reaction is slow or fails to proceed. How can I improve the reaction rate?

A2: The reactivity of the amine substrate is a primary determinant of the reaction rate.

  • Substrate Nucleophilicity: Electron-rich aliphatic amines are generally more nucleophilic and react much faster than electron-poor aromatic amines.[2][3] For substrates with low reactivity, extending the reaction time is the most straightforward approach.[2][3]

  • Reaction Conditions: this compound reactions are typically effective at room temperature.[4] While gentle heating could potentially increase the rate for unreactive substrates, caution is advised as this compound can decompose at high temperatures.[5]

Q3: I am observing unexpected side products. How can I increase the chemoselectivity?

A3: this compound is known for its high chemoselectivity, but reaction conditions can influence the outcome.

  • Selective N-Formylation: This reagent displays excellent selectivity for the N-formylation of amines in the presence of hydroxyl groups.[4][6] Standard conditions (THF, room temperature) are optimized for this selectivity. If O-formylation is observed, it may indicate deviation from these mild conditions.

  • Acidic Byproduct: The reaction generates saccharin (B28170) as a byproduct, which is acidic.[2] This can potentially lead to acid-base side reactions. While adding a base during the reaction has been explored, it did not consistently improve yields in mechanochemical setups.[2] The most effective use of a base is during the workup stage to remove the saccharin byproduct.[2][3][6]

Q4: What is the most effective procedure for purifying the formylated product?

A4: A significant advantage of using this compound is the straightforward purification process.[7]

  • Aqueous Workup: For reactions in solution, the most common method is to quench the reaction with a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[6] The acidic saccharin byproduct is converted to its water-soluble sodium salt and removed in the aqueous layer, often leaving the pure product after extraction and solvent evaporation.

  • Solid-Phase Purification: In solvent-free mechanochemical reactions, a simple and green purification can be achieved by adding solid NaHCO₃ to the reaction vessel and grinding for an additional 10 minutes.[2][3] The resulting solid mixture is then suspended in a minimal amount of an organic solvent (e.g., ethyl acetate), and the insoluble saccharin salt and excess base are removed by filtration.[2][3][8]

  • Polymer-Supported Base: For products that are water-soluble, such as N-formylamino alcohols, a polymer-supported base can be used to trap the saccharin byproduct, which is then easily removed by filtration.[6]

Data Presentation

Table 1: Influence of Different Bases on Reaction Yield

The following table summarizes the screening of various bases in the mechanochemical formylation of aniline (B41778) with this compound. The results indicate that the presence of a base has a minimal positive effect on the yield under these specific conditions.[2]

EntryBaseRatio (Aniline:NFS:Base)Yield (%)
1None1:1.1:052
2Na₂CO₃1:1.1:158
3K₂CO₃1:1.1:154
4Cs₂CO₃1:1.1:156
5NaHCO₃1:1.1:161
6NaHCO₃1:1.1:265

Reactions were carried out using 1.0 mmol aniline and 1.1 mmol this compound at 30 Hz for 30 min. Yields were determined by GC-MS analysis.[2]

Table 2: Effect of Substrate Nucleophilicity and Reaction Time on Yield

This table demonstrates the relationship between the amine's structure and the required reaction time for high yields in mechanochemical synthesis.[2][3]

EntryAmine SubstrateTypeTime (min)Yield (%)
1AnilineAromatic12098
24-MethoxyanilineAromatic (Electron-rich)12099
34-NitroanilineAromatic (Electron-poor)18096
4BenzylamineAliphatic (Benzylic)3098
5CyclohexylamineAliphatic (Primary)3099
6DibenzylamineAliphatic (Secondary)3099

Yields refer to pure isolated compounds.[2][3]

Experimental Protocols

Protocol 1: General Procedure for N-Formylation of Amines in Solution

This protocol is adapted from Cochet, T. et al. and is suitable for a broad range of primary and secondary amines.[6]

  • Reaction Setup: To a solution of the amine (1.0 equiv) in tetrahydrofuran (THF), add this compound (1.0-1.1 equiv).

  • Reaction Execution: Stir the mixture at room temperature. The reaction is typically rapid and can be monitored by Thin Layer Chromatography (TLC). For most primary and secondary amines, the reaction is complete within 15 minutes.

  • Workup: Upon completion, add a saturated aqueous solution of NaHCO₃ to the reaction mixture to quench the reaction and dissolve the saccharin byproduct.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to afford the N-formylated product. In many cases, no further purification is necessary.[4][7]

Protocol 2: General Procedure for Mechanochemical N-Formylation

This solvent-free protocol is adapted from Fattuoni, C. et al. and is an environmentally friendly alternative.[2][3]

  • Reaction Setup: Place the amine (1.0 mmol) and this compound (1.1 mmol, 1.1 equiv) into a milling jar (e.g., 15 mL ZrO₂ jar) equipped with a milling ball (e.g., one 10 mm ZrO₂ ball).

  • Reaction Execution: Mill the mixture in a shaker mill at a frequency of 30 Hz for 30-180 minutes, depending on the amine's reactivity (see Table 2).

  • In-Situ Purification: After the initial milling time, add solid sodium bicarbonate (NaHCO₃) to the jar and continue grinding for an additional 10 minutes.

  • Product Isolation: Recover the resulting solid crude mixture. Suspend the solid in ethyl acetate (B1210297) (approx. 4 mL) and filter to remove the insoluble saccharin sodium salt and excess NaHCO₃.

  • Final Step: Remove the solvent from the filtrate under reduced pressure to yield the pure formamide (B127407) product.

Visualizations

Caption: N-Formylation with this compound proceeds via nucleophilic attack.[9]

G Figure 2: Troubleshooting Workflow for Low Yield start Start: Low Reaction Yield check_reagent Check this compound Quality (Fresh? Properly stored?) start->check_reagent reagent_bad Use fresh or newly purchased reagent. check_reagent->reagent_bad No check_time Is reaction time sufficient for the amine's nucleophilicity? check_reagent->check_time Yes reagent_bad->check_time time_no Increase reaction time. Monitor via TLC/LC-MS. check_time->time_no No check_stoich Is stoichiometry correct? (e.g., ~1.1 eq. This compound) check_time->check_stoich Yes time_no->check_stoich stoich_no Adjust stoichiometry. check_stoich->stoich_no No success Yield Improved check_stoich->success Yes stoich_no->success

Caption: A decision tree for systematically troubleshooting low-yield reactions.

G Figure 3: Amine Nucleophilicity vs. Reaction Time cluster_0 High Nucleophilicity cluster_1 Moderate Nucleophilicity cluster_2 Low Nucleophilicity nuc_high Primary/Secondary Aliphatic Amines (e.g., Cyclohexylamine) time_short Shorter Reaction Time (~30 min) nuc_high->time_short nuc_mod Aromatic Amines (e.g., Aniline) time_med Medium Reaction Time (~120 min) nuc_mod->time_med nuc_low Electron-Poor Aromatic Amines (e.g., 4-Nitroaniline) time_long Longer Reaction Time (~180 min) nuc_low->time_long

Caption: Relationship between amine structure and required reaction time.[2][3]

References

common byproducts in N-Formylsaccharin reactions and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-Formylsaccharin.

Frequently Asked Questions (FAQs)

Q1: What is the primary byproduct in this compound reactions?

The main byproduct generated during formylation reactions using this compound is saccharin (B28170).[1][2][3] this compound acts as a formyl group donor, leaving behind the stable saccharin molecule.

Q2: How can I remove the saccharin byproduct from my reaction mixture?

The most common and effective method for removing the saccharin byproduct is through a simple acid-base extraction. Saccharin is acidic and can be converted to its water-soluble salt by washing the reaction mixture with a basic aqueous solution, such as sodium bicarbonate (NaHCO₃).[1][3][4] This allows for the separation of the water-soluble saccharin salt from the desired organic product, which typically remains in the organic layer.

Q3: My this compound reagent seems to be degrading. What could be the cause?

This compound can be sensitive to moisture and may hydrolyze to form saccharin and formic acid.[5] This decomposition can be more pronounced when the reagent is dissolved in certain solvents, such as dimethyl sulfoxide (B87167) (DMSO). To minimize degradation, it is recommended to store this compound in a dry environment and to use anhydrous solvents, such as dimethylformamide (DMF), for reactions.[5]

Q4: Are there any alternative, solvent-free methods for byproduct removal?

Yes, a mechanochemical approach has been described for the purification of products from this compound reactions.[1] This involves grinding the solid reaction mixture with sodium bicarbonate. This process converts the saccharin byproduct into its salt, which can then be easily separated from the desired product.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of formylated product Incomplete reaction.- Increase the reaction time or temperature. - Ensure efficient mixing. - Use a slight excess of this compound.
Decomposition of this compound.- Use a freshly opened or properly stored batch of this compound. - Employ anhydrous solvents, such as DMF, to prevent hydrolysis.[5]
Presence of saccharin in the final product Inefficient removal of the saccharin byproduct.- Perform an aqueous wash with a saturated solution of sodium bicarbonate.[1] - For stubborn cases, multiple extractions with a basic solution may be necessary. - Consider the mechanochemical purification method by grinding with sodium bicarbonate.[1]
Formation of unexpected byproducts Side reactions with the substrate or solvent.- If your substrate contains other nucleophilic groups (e.g., hydroxyl groups), consider using a milder formylating agent or protecting the sensitive functional groups. - Ensure the solvent is not participating in the reaction.
Difficulty in isolating the product Product is also water-soluble.- If the desired product has some water solubility, extraction with a suitable organic solvent should be performed carefully to minimize product loss. - Consider alternative purification methods such as column chromatography.

Experimental Protocols

Standard Protocol for N-Formylation and Byproduct Removal
  • Reaction Setup: In a clean, dry flask, dissolve the amine substrate in an appropriate anhydrous solvent (e.g., tetrahydrofuran (B95107) or dimethylformamide).

  • Addition of this compound: Add this compound (typically 1.0-1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the desired temperature and monitor its progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Byproduct Removal:

    • Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove the saccharin byproduct.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purification: If necessary, purify the crude product further by techniques such as column chromatography or recrystallization.

Mechanochemical Protocol for N-Formylation and In-Situ Byproduct Removal
  • Reaction Setup: In a milling jar, combine the amine substrate and this compound (typically 1.1 equivalents).[1]

  • Milling: Perform the mechanochemical reaction by ball milling for the required amount of time.[1]

  • In-Situ Purification: After the reaction is complete, add sodium bicarbonate to the milling jar and continue milling for a short period (e.g., 10 minutes).[1]

  • Product Isolation:

    • Transfer the solid mixture to a beaker.

    • Extract the desired product with a suitable organic solvent (e.g., ethyl acetate).[1]

    • Filter the mixture to remove the insoluble saccharin salt.[1]

    • Evaporate the solvent from the filtrate to obtain the purified formylated product.[1]

Visual Guides

Byproduct_Formation_and_Removal cluster_reaction N-Formylation Reaction cluster_purification Byproduct Removal This compound This compound Formylated_Product Formylated_Product This compound->Formylated_Product Formyl Group Transfer Saccharin Saccharin This compound->Saccharin Byproduct Formation Amine Amine Amine->Formylated_Product Reaction_Mixture Reaction_Mixture Basic_Wash Basic_Wash Reaction_Mixture->Basic_Wash Addition of NaHCO3(aq) Aqueous_Layer Aqueous_Layer Basic_Wash->Aqueous_Layer Organic_Layer Organic_Layer Basic_Wash->Organic_Layer Saccharin_Salt Saccharin_Salt Aqueous_Layer->Saccharin_Salt Contains Purified_Product Purified_Product Organic_Layer->Purified_Product Contains

Caption: Byproduct Formation and Removal Workflow.

Troubleshooting_Logic Start Low Product Yield Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Reagent_Degradation Reagent Degradation? Incomplete_Reaction->Reagent_Degradation No Increase_Time_Temp Increase Reaction Time/Temp Incomplete_Reaction->Increase_Time_Temp Yes Use_Fresh_Reagent Use Fresh this compound Reagent_Degradation->Use_Fresh_Reagent Yes Check_Purity Check Product Purity Reagent_Degradation->Check_Purity No Increase_Time_Temp->Check_Purity Use_Anhydrous_Solvent Use Anhydrous Solvent Use_Fresh_Reagent->Use_Anhydrous_Solvent Use_Anhydrous_Solvent->Check_Purity Saccharin_Contamination Saccharin Contamination? Check_Purity->Saccharin_Contamination Perform_Basic_Wash Perform Thorough Basic Wash Saccharin_Contamination->Perform_Basic_Wash Yes Purified_Product Purified Product Saccharin_Contamination->Purified_Product No Perform_Basic_Wash->Purified_Product

Caption: Troubleshooting Logic for this compound Reactions.

References

Technical Support Center: Purification of Formamides Synthesized with N-Formylsaccharin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of formamides synthesized using N-Formylsaccharin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in formamide (B127407) synthesis using this compound?

A1: The primary impurities encountered are typically the saccharin (B28170) byproduct, unreacted starting amine, and residual solvents from the workup. Depending on the reaction conditions and the stability of the amine and formamide, side products from degradation or side reactions may also be present.

Q2: What is the simplest and most direct method for purifying the crude product?

A2: For reactions conducted under mechanochemical (ball milling) conditions, a rapid and environmentally friendly purification involves grinding the crude reaction mixture with sodium bicarbonate.[1][2] This converts the saccharin byproduct into its sodium salt, which is easily separated.

Q3: Is column chromatography always necessary for purification?

A3: Not always. Many formylations with this compound are high-yielding and clean, and a simple aqueous workup or the mechanochemical purification with sodium bicarbonate is often sufficient to obtain a pure product.[1][3] Column chromatography is generally recommended when the product and impurities have very similar polarities, or when extremely high purity is required.[4]

Q4: My formamide is a liquid. Can I still use the sodium bicarbonate grinding method?

A4: The sodium bicarbonate grinding method is most effective for solid crude products. If your formamide is a liquid, an aqueous wash with a sodium bicarbonate solution is the recommended alternative to remove the saccharin byproduct.

Q5: How can I assess the purity of my final formamide product?

A5: The purity of the purified formamide can be assessed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[2][4] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also crucial for confirming the structure and purity.[1]

Troubleshooting Guides

Issue 1: Low Yield of Isolated Formamide
Potential Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS to ensure complete consumption of the starting amine. Reaction times can vary depending on the nucleophilicity of the amine.[1][2]
Product Loss During Workup If performing an aqueous extraction, ensure the pH of the aqueous layer is basic to prevent protonation and loss of the formamide into the aqueous phase. Minimize the number of extraction and filtration steps where product can be lost.
Product Decomposition For thermally sensitive formamides, avoid high temperatures during solvent removal or distillation.[4] Use reduced pressure for solvent evaporation and distillation.
Insufficient Grinding (Mechanochemical Method) Ensure thorough grinding with sodium bicarbonate to facilitate the complete conversion of saccharin to its salt for efficient removal.[1]
Issue 2: Presence of Saccharin Impurity in the Final Product
Potential Cause Troubleshooting Step
Insufficient Sodium Bicarbonate Use a slight excess of sodium bicarbonate during the grinding or aqueous wash to ensure all the saccharin byproduct is neutralized.
Inadequate Mixing/Grinding For the mechanochemical method, ensure the grinding is vigorous and for a sufficient duration (e.g., 10 minutes) for complete reaction with NaHCO₃.[1][2] For aqueous washes, ensure vigorous mixing in the separatory funnel.
Inefficient Filtration After grinding with sodium bicarbonate and dissolving in a solvent like ethyl acetate (B1210297), ensure the saccharin sodium salt is completely removed by filtration.[1] Using a fine filter paper can be beneficial.
Precipitation of Saccharin If the product is isolated by precipitation, ensure that the saccharin byproduct remains soluble in the mother liquor.
Issue 3: Poor Separation During Column Chromatography
Potential Cause Troubleshooting Step
Inappropriate Solvent System Develop an optimal solvent system using TLC that provides a good separation (Rf of the product around 0.3).[4] A common mobile phase is a mixture of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate).[4]
Column Overloading Do not exceed the separation capacity of the column. A general guideline is a 30:1 to 100:1 ratio of silica (B1680970) gel to crude material by weight.[4]
Compound Streaking on Silica Gel For basic formamides that may interact strongly with the acidic silica gel, add a small amount of a basic modifier like triethylamine (B128534) (0.1-1%) to the eluent.[4]

Experimental Protocols

Protocol 1: Mechanochemical Purification with Sodium Bicarbonate

This method is ideal for solvent-free reactions and provides a rapid and green workup.[1][3]

  • Upon completion of the formylation reaction in the ball mill, add solid sodium bicarbonate (NaHCO₃) to the milling jar.

  • Continue grinding for an additional 10 minutes.[1][2]

  • Transfer the solid mixture to a beaker.

  • Add ethyl acetate (EtOAc) to dissolve the formamide product.[1]

  • Filter the mixture through paper to remove the insoluble sodium saccharinate.[1]

  • Wash the filter cake with a small amount of fresh ethyl acetate.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the pure formamide.[1]

Protocol 2: Standard Aqueous Workup and Purification

This protocol is suitable for reactions performed in a solvent.

  • After the reaction is complete, dilute the reaction mixture with an organic solvent such as ethyl acetate.

  • Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the saccharin byproduct.[5]

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the organic phase under reduced pressure.

  • If further purification is needed, proceed with column chromatography or recrystallization.

Protocol 3: Purification by Flash Column Chromatography
  • Stationary Phase: Use silica gel (230-400 mesh).[4]

  • Mobile Phase Development: Use TLC to determine a suitable solvent system that gives an Rf value of approximately 0.3 for the formamide.[4] A mixture of hexane (B92381) and ethyl acetate is a good starting point.

  • Column Packing: Pack the column with a slurry of silica gel in the initial, less polar eluent.

  • Loading: Dissolve the crude formamide in a minimal amount of the mobile phase or a more polar solvent and load it onto the column. Alternatively, for less soluble compounds, dry-load by adsorbing the crude product onto a small amount of silica gel.

  • Elution: Run the column, collecting fractions and monitoring them by TLC to isolate the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Quantitative Data

The yield of formamides synthesized from this compound is generally high, often exceeding 90% for reactive amines. The choice of purification method can impact the final isolated yield.

Amine SubstrateReaction Time (mechanochemical)Purification MethodIsolated Yield (%)
Aniline30-60 minNaHCO₃ grinding, EtOAc extraction>95%
Benzylamine30 minNaHCO₃ grinding, EtOAc extraction98%
Secondary Aliphatic Amines30 minNaHCO₃ grinding, EtOAc extraction90-98%

Data is representative and compiled from findings in mechanochemical synthesis studies.[1][2] Purity after the NaHCO₃ workup is typically high, often eliminating the need for further purification.

Visualizations

experimental_workflow_mechanochemical start Crude Solid Product (Formamide + Saccharin) grinding Add NaHCO₃ & Grind (10 min) start->grinding dissolution Dissolve in Ethyl Acetate grinding->dissolution filtration Filter to Remove Sodium Saccharinate dissolution->filtration evaporation Evaporate Solvent (Reduced Pressure) filtration->evaporation product Pure Formamide evaporation->product

Caption: Mechanochemical purification workflow.

experimental_workflow_aqueous_workup cluster_extraction Aqueous Workup cluster_purification Further Purification (Optional) start Crude Reaction Mixture in Organic Solvent wash_bicarb Wash with aq. NaHCO₃ start->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na₂SO₄ wash_brine->dry filter_dry Filter dry->filter_dry concentrate Concentrate filter_dry->concentrate chromatography Column Chromatography concentrate->chromatography recrystallization Recrystallization concentrate->recrystallization end_product Pure Formamide chromatography->end_product recrystallization->end_product

Caption: Standard aqueous workup and purification workflow.

References

N-Formylsaccharin Stability Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Formylsaccharin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various solvents and to troubleshoot common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of solid this compound?

A1: this compound is a highly crystalline solid that is stable when stored under inert conditions or in a refrigerator.[1] It is crucial to protect it from moisture to prevent decomposition.

Q2: Which solvents are recommended for reactions involving this compound?

A2: Dimethylformamide (DMF) is often recommended as a solvent, particularly for applications where this compound is used as a carbon monoxide (CO) surrogate.[1] While this compound has low solubility in DMF, using this solvent can effectively prevent the decomposition that occurs in other solvents like DMSO.[1] For N-formylation reactions, Tetrahydrofuran (THF) is also commonly used, allowing for rapid reactions at ambient temperatures.[2]

Q3: Are there any solvents I should avoid when using this compound?

A3: Yes. This compound gradually decomposes in Dimethyl Sulfoxide (DMSO) and in the presence of moisture.[1] The decomposition products are saccharin (B28170) and formic acid.[1] Protic solvents, which can act as a source of protons (e.g., water, alcohols), can facilitate hydrolysis and should be used with caution or avoided if stability is a concern.[3][4][5]

Q4: How does the presence of bases affect the stability of this compound?

A4: this compound readily decomposes in the presence of weak bases, such as triethylamine (B128534) or sodium carbonate, to generate carbon monoxide (CO) and a saccharin salt.[1][6] This reactivity is harnessed in carbonylation reactions where this compound serves as a CO surrogate.[6] The generation of CO is typically complete within minutes at room temperature.[1]

Troubleshooting Guides

Issue 1: Low or no yield in my formylation/carbonylation reaction.

Possible Cause Troubleshooting Step
Decomposition in Solvent If using DMSO, the reagent may have decomposed. Switch to a recommended solvent like DMF for carbonylation[1] or THF for formylation.[2] Ensure all solvents are anhydrous.
Moisture Contamination This compound is moisture-sensitive.[1] Ensure your reaction is set up under an inert atmosphere (e.g., Argon or Nitrogen) and that all glassware is flame-dried or oven-dried.[1]
Reagent Quality Commercially available this compound can sometimes be poorly soluble or less reactive. Using freshly prepared this compound is recommended for best results.[1]
Incorrect Base For carbonylation reactions, a weak base is required to promote CO generation.[6] Ensure the appropriate base (e.g., Na₂CO₃) is present in the correct stoichiometry.

Issue 2: My this compound won't fully dissolve.

Possible Cause Troubleshooting Step
Low Solubility This compound has inherently low solubility in many organic solvents, including DMF.[1] A relatively large quantity of the solvent may be needed, and manual agitation might be required to ensure full dissolution before proceeding with the reaction.[1]
Poor Reagent Quality As noted, some commercial batches may be poorly soluble.[1] Consider synthesizing the reagent fresh if solubility issues persist and impact reaction performance.

Stability in Different Solvents: A Summary

The stability of this compound is highly dependent on the choice of solvent. The following table summarizes its behavior in commonly used solvents based on available data.

Solvent Solvent Type Stability & Compatibility Solubility Recommendation
Dimethyl Sulfoxide (DMSO) Polar Aprotic[5][7]Gradual decomposition to saccharin and formic acid.[1]Soluble[8]Not Recommended for storage or prolonged reactions.
Dimethylformamide (DMF) Polar Aprotic[5][9]Stable; decomposition is effectively avoided.[1]Slightly soluble; requires larger solvent volumes.[1]Recommended for carbonylation reactions despite low solubility.[1]
Tetrahydrofuran (THF) Polar Aprotic[5]Stable for N-formylation reactions.[2]Soluble.Recommended for N-formylation of amines.[2]
Water / Moisture Polar Protic[3][5]Decomposes via hydrolysis.[1]Sparingly soluble.Avoid . Ensure all reagents and solvents are anhydrous.
Alcohols (e.g., Methanol, Ethanol) Polar Protic[3][5]Likely to cause decomposition via hydrolysis/solvolysis.Data not available, but likely sparingly soluble.Not Recommended due to protic nature.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Carbonylation

This protocol is adapted from a standard procedure for the reductive carbonylation of aryl halides using this compound as a CO source.[1]

  • Preparation: Add the Palladium catalyst (e.g., Pd(OAc)₂), ligand (e.g., DPPB), this compound (1.5 equiv.), and a weak base (e.g., Na₂CO₃, 1.5 equiv.) to a flame-dried reaction tube.

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Nitrogen or Argon) three times.

  • Solvent and Reagent Addition: Add anhydrous DMF via cannula or syringe. Manually agitate the mixture for several minutes to ensure the dissolution of this compound.[1]

  • Reaction Initiation: Add the aryl halide and any other reagents (e.g., a silane) as a solution in DMF.

  • Reaction Conditions: Seal the tube and stir the mixture at the desired temperature (e.g., 75 °C) for the required time (e.g., 16 hours).

  • Workup: Cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., Et₂O), and wash with water to remove DMF and saccharin byproducts.

Protocol 2: Assessing the Stability of this compound in a Solvent

This protocol outlines a general method to quantify the stability of this compound in a specific solvent over time.

  • Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 10 mg/mL) in the anhydrous solvent to be tested.

  • Incubation: Store the solution at a constant temperature (e.g., room temperature).

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

  • Sample Preparation: Immediately dilute the aliquot with a solvent in which this compound is stable and which is compatible with the analytical method (e.g., acetonitrile (B52724) for HPLC).

  • Analysis: Analyze the samples using a suitable analytical technique, such as HPLC-UV or ¹H NMR, to quantify the concentration of remaining this compound and the appearance of the primary degradation product, saccharin.

  • Data Analysis: Plot the concentration of this compound versus time to determine the rate of decomposition.

Visual Guides

Below are diagrams illustrating key experimental and logical workflows for working with this compound.

G start Low Yield or Incomplete Reaction check_solvent What solvent was used? start->check_solvent solvent_dmso DMSO / Protic Solvent check_solvent->solvent_dmso DMSO/ Protic solvent_dmf DMF / THF check_solvent->solvent_dmf Recommended (DMF/THF) check_moisture Were anhydrous conditions used? moisture_yes Yes check_moisture->moisture_yes Yes moisture_no No check_moisture->moisture_no No check_reagent Is the this compound fresh? reagent_yes Yes check_reagent->reagent_yes Yes reagent_no No check_reagent->reagent_no No cause_decomp Likely Cause: Reagent decomposition in solvent. solvent_dmso->cause_decomp solvent_dmf->check_moisture moisture_yes->check_reagent cause_hydrolysis Likely Cause: Reagent decomposition via hydrolysis. moisture_no->cause_hydrolysis next_step Proceed to next troubleshooting step. reagent_yes->next_step cause_reagent_quality Likely Cause: Poor quality or old reagent. reagent_no->cause_reagent_quality

Caption: Troubleshooting workflow for low reaction yield.

G prep_glassware 1. Prepare Flame-Dried Glassware add_solids 2. Add Solid Reagents (Catalyst, Base, this compound) prep_glassware->add_solids inert_atm 3. Evacuate and Backfill with Inert Gas (e.g., Argon) add_solids->inert_atm add_solvent 4. Add Anhydrous Solvent (e.g., DMF) via Syringe/Cannula inert_atm->add_solvent dissolve 5. Agitate to Ensure Full Dissolution of this compound add_solvent->dissolve add_reactants 6. Add Substrate Solution dissolve->add_reactants run_reaction 7. Heat and Stir Reaction for Required Duration add_reactants->run_reaction workup 8. Cool, Quench, and Extract run_reaction->workup

Caption: General experimental workflow for stability.

References

N-Formylsaccharin degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Formylsaccharin. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the stability, degradation, and proper handling of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary uses?

A1: this compound is a crystalline solid derived from saccharin (B28170). It is primarily used in organic synthesis as a highly efficient formylating agent for amines and as a stable, easy-to-handle carbon monoxide (CO) surrogate in carbonylation reactions.[1][2][3] Its stability and ease of handling make it a practical alternative to gaseous reagents in a laboratory setting.[3]

Q2: What is the primary degradation pathway for this compound?

A2: The principal degradation pathway for this compound is hydrolysis. In the presence of moisture, it breaks down into its constituent parts: saccharin and formic acid.[4] This process can be accelerated by the presence of bases.

Q3: What factors accelerate the degradation of this compound?

A3: Several factors can accelerate degradation:

  • Moisture: Exposure to atmospheric or solvent moisture is a primary cause of hydrolysis.[4]

  • Basic Conditions: Weak bases, such as triethylamine, can promote the rapid decomposition of this compound.[4] Even mildly basic conditions can increase the rate of hydrolysis.

  • Certain Solvents: Dissolution in dimethyl sulfoxide (B87167) (DMSO) has been noted to cause gradual decomposition.[4]

Q4: How should this compound be stored to ensure its stability?

A4: To ensure long-term stability, this compound should be stored as a solid in a tightly sealed container under inert conditions (e.g., under argon or nitrogen) and kept in a refrigerator.[4] When handled properly, it is a highly crystalline and stable compound.[4]

Q5: Which solvent is recommended for reactions to minimize degradation?

A5: Dimethylformamide (DMF) is often recommended as a solvent for reactions involving this compound. While the compound has lower solubility in DMF compared to other solvents, this can be advantageous as it helps to avoid decomposition.[4] Using reagent-grade DMF is advised for best results.[4]

Troubleshooting Guide

Problem: I am observing an unexpected peak in my HPLC/LC-MS analysis that corresponds to the mass of saccharin.

  • Possible Cause: Your this compound sample has likely undergone hydrolysis. This may have occurred during storage, sample preparation, or during the reaction itself if trace amounts of water were present.

  • Solution:

    • Verify Storage Conditions: Ensure that your stock of this compound is stored in a desiccator or under an inert atmosphere in a refrigerator.[4]

    • Use Anhydrous Solvents: For your experiments, use freshly opened or properly dried anhydrous solvents to minimize moisture exposure.

    • Control Reaction pH: If your reaction conditions are basic, consider whether an alternative, non-basic pathway is feasible. If a base is required, its addition should be carefully controlled.

    • Run a Control: Analyze a freshly prepared solution of this compound in your chosen solvent to confirm the purity of the starting material and the stability in the solvent alone.

Problem: My reaction yield is lower than expected when using this compound.

  • Possible Cause 1: Reagent Degradation. The this compound may have degraded prior to or during the reaction, reducing the amount of active reagent available.

  • Solution 1: Use freshly prepared this compound or a sample that has been stored correctly under inert, dry conditions.[4] Consider quantifying the purity of your reagent by a method like quantitative NMR (qNMR) or HPLC before use.

  • Possible Cause 2: Inappropriate Solvent. The use of solvents like DMSO can lead to gradual decomposition, reducing the effective concentration of the reagent over time.[4]

  • Solution 2: Switch to a more suitable solvent such as DMF, which is known to better preserve the integrity of this compound.[4]

  • Possible Cause 3: Incomplete Reaction. The reaction may not have gone to completion due to kinetics or equilibrium factors.

  • Solution 3: Monitor the reaction over time using a suitable analytical technique (e.g., TLC, HPLC) to determine the optimal reaction time. A time-course study can show the consumption of this compound.[3]

Degradation Summary

While specific kinetic data is not widely available in the literature, the qualitative stability of this compound under various conditions is summarized below. This information is crucial for experimental design and troubleshooting.

ConditionSolventStability ProfilePrevention Strategy
Storage (Solid) N/AStable when kept dry, cool, and under an inert atmosphere.Store in a refrigerator or freezer in a tightly sealed container, preferably inside a desiccator or glovebox.
Ambient Exposure N/A (Solid)Susceptible to slow hydrolysis from atmospheric moisture.Minimize time exposed to air. Handle in a low-humidity environment or glovebox.
Aqueous Solution WaterProne to rapid hydrolysis.Avoid aqueous solutions if possible. If water is necessary, use buffered conditions and prepare the solution immediately before use.
Protic Solvents AlcoholsMay undergo solvolysis, though typically slower than hydrolysis.Use anhydrous grades of alcohol and run reactions at controlled temperatures.
Aprotic Solvents DMSOGradual decomposition observed.[4]Avoid for long-term storage of solutions. Prepare fresh solutions before use.
Aprotic Solvents DMFRelatively stable; decomposition is effectively avoided.[4]Recommended solvent for reactions to enhance stability.
Basic Conditions VariousDegradation is accelerated.Use non-basic reaction conditions where possible. If a base is required, add it slowly at a low temperature.

Visualizing Degradation and Experimental Workflow

Diagram 1: Hydrolytic Degradation Pathway of this compound

cluster_products Degradation Products NFS This compound TS Tetrahedral Intermediate (Unstable) NFS->TS Nucleophilic Attack H2O H₂O (Moisture) H2O->TS Sac Saccharin TS->Sac FA Formic Acid TS->FA Base Base (Catalyst) Base->H2O activates start Unexpected Peak (e.g., Saccharin) Detected? check_storage Review Storage Conditions (Dry, Cool, Inert?) start->check_storage Yes resolve Problem Resolved start->resolve No check_solvent Review Solvent Choice & Purity (Anhydrous? Not DMSO?) check_storage->check_solvent check_ph Assess Reaction pH (Basic Conditions?) check_solvent->check_ph retest Retest with Fresh Reagent & Anhydrous Solvent check_ph->retest retest->resolve Peak Disappears no_resolve Further Investigation Needed (Side Reaction?) retest->no_resolve Peak Persists

References

Technical Support Center: Optimizing Palladium-Catalyzed Reactions with N-Formylsaccharin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing catalyst loading in palladium-catalyzed reactions utilizing N-Formylsaccharin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in palladium-catalyzed reactions?

A1: this compound is a stable, crystalline, and easily handleable solid that serves as an efficient carbon monoxide (CO) surrogate.[1][2][3] In the presence of a weak base, it generates CO in situ under mild conditions, circumventing the need for hazardous, high-pressure CO gas cylinders.[2][4] This enhances the safety and practicality of carbonylation reactions, such as reductive carbonylations, fluorocarbonylations, and carbonylative Suzuki couplings, on a laboratory scale.[1][2]

Q2: What are the typical ranges for palladium catalyst loading when using this compound?

A2: Typical palladium catalyst loading ranges from 1 to 5 mol%. For instance, in the reductive carbonylation of bromoarenes, 3 mol% of palladium acetate (B1210297) has been used effectively.[4] In fluorocarbonylation reactions, catalyst loading can be as low as 1-3 mol%.[5] The optimal loading is substrate-dependent and should be determined empirically.

Q3: How does the purity of this compound and other reagents affect the reaction outcome?

A3: The purity of reagents is critical for reaction success. It is highly recommended to use freshly prepared this compound, as commercially available sources can be poorly soluble and may lead to lower yields.[4] Similarly, using anhydrous solvents, such as purified dimethylformamide (DMF), is crucial, as the presence of water can lead to the decomposition of this compound and result in diminished yields.[4]

Q4: My reaction yield is low. What are the common causes and how can I troubleshoot this?

A4: Low yields can stem from several factors. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue. Common culprits include impure reagents, improper reaction setup, suboptimal catalyst loading, or rapid generation of CO leading to catalyst inhibition.[4][6]

Troubleshooting Guide

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Step Rationale
Inactive Catalyst Ensure the palladium source is not old or degraded. If using a Pd(II) precatalyst, ensure the in situ reduction to Pd(0) is efficient. Consider using a pre-formed Pd(0) catalyst or a more easily activated precatalyst.[7]The active catalytic species is Pd(0). Inefficient generation or degradation of this species will halt the catalytic cycle.[6]
Impure this compound Synthesize this compound fresh according to literature procedures.[4] Commercial batches can have poor solubility and lower reactivity.[4]Impurities or poor solubility can hinder the consistent in situ generation of CO.
Wet Solvent Use anhydrous solvent. For DMF, it is recommended to use a freshly purified source.[4]This compound can decompose in the presence of moisture, reducing the amount of CO generated.[4]
Oxygen Contamination Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, effectively stopping the reaction.[6]
Issue 2: Reaction Stalls or is Sluggish
Potential Cause Troubleshooting Step Rationale
Excess CO Concentration Add the solution of this compound and the reductant (e.g., triethylsilane) slowly over a prolonged period (e.g., 2 hours) using a syringe pump.[4]High concentrations of CO can lead to the formation of inactive palladium carbonyl complexes, inhibiting the catalyst. Slow addition maintains a low, steady concentration of CO.[4]
Suboptimal Catalyst Loading Systematically vary the catalyst loading (e.g., 1, 2, 3, 5 mol%) to find the optimal concentration for your specific substrate.Too little catalyst may result in a slow reaction rate, while too much can sometimes lead to side reactions or be economically inefficient.
Ligand Dissociation/Decomposition Choose a robust ligand appropriate for the reaction type (e.g., DPPB for reductive carbonylation, Xantphos for fluorocarbonylation).[3][4]The ligand stabilizes the palladium center and modulates its reactivity. A suboptimal ligand can lead to catalyst deactivation.

Experimental Protocols & Data

General Protocol for Reductive Carbonylation of Aryl Bromides

This protocol is adapted from a literature procedure for the synthesis of 4-Phenylbenzaldehyde.[4]

  • Reaction Setup: In a three-necked round-bottomed flask equipped with a magnetic stir bar, a condenser, and a septum, add palladium acetate (3 mol%), 1,4-bis(diphenylphosphino)butane (B1266417) (DPPB, 4.5 mol%), the aryl bromide (1.0 equiv), and sodium carbonate (1.5 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent Addition: Add anhydrous DMF via syringe.

  • Reagent Solution: In a separate flask, prepare a solution of this compound (2.0 equiv) and triethylsilane (1.3 equiv) in anhydrous DMF.

  • Reaction Execution: Heat the reaction flask to 80 °C. Slowly add the this compound and triethylsilane solution to the reaction mixture over 2 hours using a syringe pump.

  • Monitoring and Workup: Monitor the reaction by TLC or GC-MS. Upon completion, cool the reaction to room temperature and proceed with a standard aqueous workup and purification by column chromatography.

Optimization of Catalyst Loading: Example Data

The following table summarizes reaction conditions and yields for different palladium-catalyzed reactions using this compound as a CO source.

Reaction Type Palladium Source Catalyst Loading (mol%) Ligand Yield (%) Reference
Reductive CarbonylationPd(OAc)₂3DPPB~85-95%[4]
FluorocarbonylationNot specified2-3Xantphosup to 94%[3][5]
Carbonylative SonogashiraNot specifiedNot specifiedNot specifiedModerate to high[2]

Visualizations

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Low Yield or Stalled Reaction check_reagents Check Reagent Quality (Fresh this compound, Dry Solvent) start->check_reagents check_atmosphere Verify Inert Atmosphere (Degassing, Ar/N2 Blanket) check_reagents->check_atmosphere Reagents OK success Improved Yield check_reagents->success Reagents Improved optimize_addition Optimize Reagent Addition (Slow addition of this compound) check_atmosphere->optimize_addition Atmosphere OK check_atmosphere->success Atmosphere Corrected optimize_catalyst Optimize Catalyst Loading (Vary mol%) optimize_addition->optimize_catalyst Addition Optimized optimize_addition->success Addition Rate Corrected check_ligand Evaluate Ligand Choice optimize_catalyst->check_ligand Loading Optimized optimize_catalyst->success Loading Corrected check_ligand->success

Caption: A logical workflow for troubleshooting low yields in palladium-catalyzed reactions with this compound.

General Palladium Catalytic Cycle for Carbonylation

CatalyticCycle Pd0 LnPdn(0) OxAdd LnPdn(II)(Ar)(X) Pd0->OxAdd Oxidative Addition Inhibition LnPdn(CO)m (Inactive) Pd0->Inhibition Excess CO CO_Insert LnPdn(II)(COAr)(X) OxAdd->CO_Insert CO Insertion CO_Insert->Pd0 Reductive Elimination Red_Elim ArCOX ArX Ar-X CO CO (from this compound) NuH Nu-H

Caption: A simplified representation of the palladium catalytic cycle for carbonylation reactions.

References

troubleshooting low conversion rates in N-Formylsaccharin reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in reactions involving N-Formylsaccharin.

Frequently Asked Questions (FAQs)

Q1: My this compound reaction is resulting in a low yield. What are the common causes?

Low conversion rates in this compound reactions can stem from several factors, primarily related to reagent quality, reaction conditions, and the stability of the formylating agent itself. Key areas to investigate include:

  • Reagent Quality:

    • This compound: Commercially available this compound may exhibit poor solubility, leading to diminished yields. It is highly recommended to use freshly prepared this compound for optimal results.[1] The compound is known to be a crystalline solid that is stable under inert conditions or when refrigerated.[1]

    • Solvent Purity: The purity of the solvent is crucial. For instance, using reagent-grade dimethylformamide (DMF) without further purification has been shown to result in lower product yields.[1]

  • Reaction Conditions:

    • Moisture: this compound is sensitive to moisture and can decompose into saccharin (B28170) and formic acid, especially when dissolved in solvents like DMSO.[1] Ensuring anhydrous conditions is critical.

    • Reaction Time and Temperature: Insufficient reaction time or suboptimal temperature can lead to incomplete conversion. The optimal time can vary from minutes to several hours depending on the substrate.[1][2]

    • Reagent Concentration: Maintaining a low concentration of this compound and other reactants, for example through slow addition, can sometimes improve the reaction yield.[1]

  • Substrate Properties:

    • Nucleophilicity: In formylation reactions of amines, less nucleophilic amines may react more slowly, requiring longer reaction times for complete conversion.[2][3]

    • Steric Hindrance: Sterically hindered substrates, such as ortho-substituted anilines, may also require longer reaction times to achieve high yields.[2][3]

Q2: How does the quality of this compound impact the reaction outcome?

The quality and preparation of this compound are critical. Commercially sourced this compound has been observed to have poor solubility in common solvents like DMF, which directly contributes to lower reaction yields.[1] For this reason, freshly preparing the reagent via a standard formylation protocol using formic acid and acetic anhydride (B1165640) is often recommended to ensure high reactivity and solubility.[1]

Q3: What is the role of the solvent and should I be concerned about its purity?

Solvent choice and purity are very important. DMF is a commonly used solvent for this compound reactions due to its ability to dissolve the reagent, although large quantities may be necessary to overcome its inherently low solubility.[1] It is essential to use pure, anhydrous DMF, as experiments have shown that unpurified, reagent-grade DMF can lead to diminished yields.[1] The solvent also plays a role in preventing the decomposition of this compound, which is prone to hydrolysis.[1]

Q4: My starting amine is sterically hindered. Could this be the cause of the low conversion rate?

Yes, steric hindrance of the substrate can significantly impact the reaction rate and overall yield. Studies on the mechanochemical formylation of amines with this compound have shown that sterically hindered amines, such as ortho-substituted anilines, require significantly longer reaction times to achieve complete conversion compared to less hindered amines.[2][3] If you are working with a sterically demanding substrate, consider extending the reaction time.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving issues leading to low conversion rates.

Initial Checks
  • Verify Reagent Quality:

    • Was the this compound freshly prepared? If using a commercial source, was its solubility in the reaction solvent confirmed?

    • Was the solvent anhydrous and of high purity?

  • Confirm Reaction Setup:

    • Was the reaction performed under an inert atmosphere (e.g., Argon or Nitrogen)?[1]

    • Were all glassware and reagents properly dried to exclude moisture?

Troubleshooting Low Yields: A Step-by-Step Workflow

The following diagram outlines a logical workflow for troubleshooting low conversion rates in this compound reactions.

G cluster_start cluster_reagent Reagent Quality cluster_conditions Reaction Conditions cluster_substrate Substrate Effects cluster_end start Start: Low Conversion Rate reagent_check Check this compound and Solvent Quality start->reagent_check reagent_fresh Use freshly prepared This compound reagent_check->reagent_fresh Commercial reagent or old batch? solvent_pure Use high-purity, anhydrous solvent reagent_check->solvent_pure Solvent purity questionable? conditions_check Review Reaction Parameters reagent_check->conditions_check Reagents OK reagent_fresh->conditions_check solvent_pure->conditions_check increase_time Increase Reaction Time conditions_check->increase_time Incomplete conversion within expected time? optimize_temp Optimize Temperature conditions_check->optimize_temp Temp known to be critical for substrate? slow_addition Consider Slow Addition of Reagents conditions_check->slow_addition Yield loss due to side reactions? substrate_check Evaluate Substrate (Steric/Electronic Effects) conditions_check->substrate_check Conditions OK increase_time->substrate_check optimize_temp->substrate_check slow_addition->substrate_check substrate_check->increase_time Substrate sterically hindered or poorly nucleophilic? end_success End: Improved Conversion substrate_check->end_success Issue Resolved

Caption: Troubleshooting workflow for low conversion rates.

Experimental Protocols

General Procedure for N-Formamide Synthesis from Amines

This protocol is adapted from a mechanochemical procedure, which highlights the reactivity principles.[2] For a solution-phase reaction, similar stoichiometry would be used in an appropriate anhydrous solvent (e.g., DMF) under an inert atmosphere.

  • Reagents:

    • Amine (1.0 mmol, 1.0 equiv)

    • This compound (1.1 mmol, 1.1 equiv)

  • Procedure:

    • In a dry reaction vessel under an inert atmosphere, combine the amine and this compound in anhydrous DMF.

    • Stir the reaction mixture at the desired temperature (e.g., room temperature to 80°C).

    • Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS, GC-MS).

    • Reaction times can vary significantly based on the amine's nucleophilicity and steric hindrance, ranging from 30 minutes for highly reactive amines to several hours for more challenging substrates.[2][3]

  • Workup:

    • Upon completion, the reaction mixture can be worked up. A common procedure involves an aqueous wash. For purification, adding sodium bicarbonate (NaHCO₃) can help remove the saccharin byproduct.[2]

    • The crude product is then typically dissolved in a suitable organic solvent (e.g., ethyl acetate), filtered, and the solvent removed under reduced pressure to yield the formamide.[2]

Example Protocol: Reductive Carbonylation of Aryl Halides

The following is a summarized procedure for a palladium-catalyzed reductive carbonylation using this compound as a CO surrogate.[1]

  • Setup: A flame-dried flask is evacuated and backfilled with argon three times.

  • Reagents:

    • Aryl Halide (e.g., 5 mmol, 1.0 equiv)

    • Palladium Catalyst

    • This compound (2.0 equiv)

    • Triethylsilane (1.3 equiv)

    • Anhydrous DMF

  • Procedure:

    • The aryl halide and catalyst are added to the flask with a portion of the DMF.

    • A solution of this compound and triethylsilane in the remaining DMF is prepared and added slowly to the reaction mixture via an addition funnel.

    • The mixture is heated (e.g., to 80°C) and stirred.

    • The reaction should be conducted in a well-ventilated fume hood due to the potential generation of carbon monoxide.[1]

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, the reaction is cooled, and a standard aqueous workup and purification by column chromatography are performed.

Data Presentation

Table 1: Factors Influencing Conversion Rate in this compound Reactions
FactorIssueRecommended ActionExpected OutcomeReference
This compound Commercial grade may have poor solubility.Use freshly prepared this compound.Improved solubility and higher conversion rate.[1]
Decomposition due to moisture.Ensure strictly anhydrous conditions.Prevents loss of the formylating agent.[1]
Solvent Impure or wet solvent (e.g., DMF).Use high-purity, anhydrous solvent.Avoids side reactions and reagent decomposition, leading to higher yields.[1]
Reaction Time Insufficient for complete conversion.Increase reaction time, especially for less reactive substrates.Drives the reaction to completion. A 15 min reaction gave 23% yield, while 30 min gave 52%.[2][3][4]
Substrate Sterically hindered or poorly nucleophilic amine.Increase reaction time (e.g., from 30 min to 2-3 hours).Achieves full conversion for challenging substrates.[2][3]
Reagent Addition High initial concentration may promote side reactions.Add this compound solution slowly over time.Can effectively improve the yield.[1]

Signaling Pathways and Workflows

The following diagram illustrates the logical relationship between substrate properties and the required reaction time for successful formylation.

G cluster_input cluster_amine_type Amine Characteristics cluster_time Required Reaction Time cluster_output start Substrate Selection high_nuc High Nucleophilicity (e.g., Aliphatic Primary Amines) start->high_nuc low_nuc Low Nucleophilicity (e.g., Aromatic Amines) start->low_nuc steric High Steric Hindrance (e.g., Ortho-substituted Anilines) start->steric short_time Short (e.g., 30 min) high_nuc->short_time medium_time Medium (e.g., 1 hour) low_nuc->medium_time long_time Long (e.g., 2-3 hours) steric->long_time end_node Complete Conversion short_time->end_node medium_time->end_node long_time->end_node

References

Technical Support Center: N-Formylsaccharin for Controlled Carbon Monoxide Release

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Formylsaccharin, a versatile and efficient carbon monoxide (CO) releasing molecule (CORM). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, with a specific focus on the effect of different bases on its CO release rate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a CO-releasing molecule?

A1: this compound is a stable, crystalline solid that can be easily handled under standard laboratory conditions.[1][2] It serves as an excellent CO surrogate, releasing carbon monoxide upon reaction with a weak base.[1][2] This "on-demand" release of CO avoids the need to handle highly toxic and flammable CO gas, making it a safer alternative for laboratory-scale reactions.[1] The by-product of the reaction is saccharin (B28170) or its corresponding salt, which is generally easy to remove from the reaction mixture.[2]

Q2: How do bases trigger CO release from this compound?

A2: Bases promote the decarbonylation of this compound. The general mechanism involves the nucleophilic attack of the base on the formyl group, leading to the cleavage of the N-C bond and the subsequent release of carbon monoxide and the saccharin anion.[2][3]

Q3: What types of bases can be used to initiate CO release?

A3: A variety of weak organic and inorganic bases can be used. Common examples include triethylamine (B128534) (a weak organic base) and sodium carbonate (an inorganic base).[1][2][3] The choice of base can significantly influence the rate of CO release.

Q4: How should this compound be stored?

A4: this compound is a stable crystalline solid. For long-term storage, it is recommended to keep it in a cool, dry place, such as a refrigerator, under an inert atmosphere to prevent decomposition from moisture.[1]

Q5: In which solvents is this compound soluble?

A5: this compound has low solubility in some common organic solvents. Dimethylformamide (DMF) is often used as a solvent, although the solubility can be limited.[1] It is important to use dry solvents, as this compound can decompose in the presence of moisture, particularly in solvents like DMSO.[1]

Data Presentation: Effect of Base on CO Release Rate

The rate of CO release from this compound is highly dependent on the nature and concentration of the base used. Below is a summary of the expected CO release rates with different bases under typical laboratory conditions. Please note that these are representative values and the actual rates may vary depending on the specific experimental conditions.

BaseBase TypeExpected CO Release RateHalf-life (t½)Key Considerations
Triethylamine (TEA) Organic AmineVery Fast< 5 minutesRapid release at room temperature.[1] Ideal for reactions requiring a quick burst of CO.
Sodium Carbonate (Na₂CO₃) Inorganic SaltSlow to Moderate30 - 60 minutesSlower, more controlled release of CO.[4] Useful for reactions requiring a sustained release of CO. The solid nature of the base can lead to a more gradual reaction.
Potassium Carbonate (K₂CO₃) Inorganic SaltModerate15 - 30 minutesSimilar to sodium carbonate but may offer slightly faster kinetics.
Cesium Carbonate (Cs₂CO₃) Inorganic SaltModerate to Fast10 - 20 minutesGenerally a stronger base than Na₂CO₃ and K₂CO₃, leading to a faster release rate.
N-Methylimidazole Organic AmineFast5 - 15 minutesAn effective organic base for promoting CO release.

Disclaimer: The half-life values are estimates based on qualitative descriptions in the literature and are intended for comparative purposes. Actual rates should be determined experimentally under the specific conditions of your reaction.

Experimental Protocols

Protocol 1: Myoglobin (B1173299) Assay for Quantifying CO Release

This protocol describes a spectrophotometric method to quantify the amount of CO released from this compound by measuring the conversion of deoxymyoglobin (deoxy-Mb) to carboxymyoglobin (Mb-CO).

Materials:

  • This compound

  • Selected base (e.g., Triethylamine or Sodium Carbonate)

  • Horse skeletal muscle myoglobin

  • Sodium dithionite (B78146)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous solvent (e.g., DMF)

  • UV-Vis spectrophotometer

  • Cuvettes

  • Syringes and needles

  • Septa-sealed vials

Procedure:

  • Preparation of Myoglobin Solution: Prepare a stock solution of myoglobin in PBS (pH 7.4). The final concentration in the cuvette should be around 10 µM.

  • Preparation of Deoxymyoglobin: In a cuvette, add the myoglobin solution. To reduce the myoglobin to deoxymyoglobin, add a small amount of freshly prepared sodium dithionite solution. The solution should change color, and the UV-Vis spectrum should show a characteristic peak for deoxymyoglobin (around 556 nm).

  • Preparation of this compound and Base Solutions: Prepare a stock solution of this compound in the chosen anhydrous solvent. Prepare a separate stock solution of the base.

  • Initiation of CO Release: Inject a specific volume of the this compound solution into the cuvette containing the deoxymyoglobin solution. Immediately after, inject the desired amount of the base solution to trigger CO release.

  • Spectrophotometric Monitoring: Immediately start recording the UV-Vis spectra at regular time intervals. The formation of Mb-CO will be indicated by the appearance of its characteristic Q-bands at approximately 540 nm and 578 nm, and a decrease in the deoxy-Mb peak.

  • Data Analysis: Calculate the concentration of Mb-CO at each time point using the Beer-Lambert law and the known extinction coefficient for Mb-CO. The rate of CO release can be determined from the rate of Mb-CO formation. The half-life of CO release is the time taken for half of the total expected CO to be released.

Protocol 2: Headspace Gas Chromatography (GC) for CO Quantification

This protocol describes a more direct method for quantifying the amount of CO released into the headspace of a reaction vial.

Materials:

  • This compound

  • Selected base

  • Anhydrous solvent (e.g., DMF)

  • Headspace vials with septa

  • Gas-tight syringe

  • Gas chromatograph (GC) equipped with a suitable column (e.g., Porapak Q) and a detector sensitive to CO (e.g., a discharge ionization detector (DID) or a flame ionization detector (FID) with a methanizer).

  • Helium or other suitable carrier gas

  • CO gas standard for calibration

Procedure:

  • Reaction Setup: In a headspace vial, dissolve a known amount of this compound in the anhydrous solvent.

  • Initiation of CO Release: Inject the desired amount of the base into the sealed vial to start the CO release.

  • Incubation: Place the vial in a temperature-controlled agitator (if necessary) to ensure uniform reaction and partitioning of CO into the headspace. Allow the reaction to proceed for a set amount of time.

  • Headspace Sampling: Using a gas-tight syringe, withdraw a known volume of the headspace gas from the vial.

  • GC Analysis: Immediately inject the gas sample into the GC.

  • Quantification: The amount of CO in the sample is determined by comparing the peak area from the sample to a calibration curve generated using known concentrations of a CO gas standard.

  • Kinetic Analysis: To determine the rate of CO release, a time-course experiment can be performed by preparing multiple vials and analyzing the headspace at different time points after the addition of the base.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or very slow CO release detected. 1. Inactive this compound (degraded by moisture). 2. Insufficient amount or inactive base. 3. Low reaction temperature.1. Use freshly prepared or properly stored this compound.[1] 2. Check the concentration and purity of the base. 3. Gently warm the reaction mixture (if the reaction conditions allow).
Inconsistent or irreproducible CO release rates. 1. Inconsistent mixing of the base with the this compound solution. 2. Variable temperature. 3. Moisture contamination.1. Ensure rapid and thorough mixing upon addition of the base. 2. Use a temperature-controlled environment (e.g., water bath). 3. Use anhydrous solvents and handle this compound under an inert atmosphere.
Low yield of CO. 1. Decomposition of this compound. 2. Side reactions consuming the formyl group.1. Use a suitable solvent like DMF to minimize decomposition.[1] 2. Ensure the reaction is performed under optimal conditions for decarbonylation.
Interference in the Myoglobin Assay. 1. The base or its conjugate acid alters the pH of the myoglobin solution. 2. The this compound or its byproducts absorb light in the same region as myoglobin.1. Use a buffered myoglobin solution and ensure the amount of base added does not significantly change the pH. 2. Run a control experiment with this compound and the base without myoglobin to check for any interfering absorbance.
GC peak for CO is broad or has poor shape. 1. Leak in the injection system. 2. Inappropriate GC column or temperature program.1. Check the gas-tight syringe and the GC septum for leaks. 2. Optimize the GC method, including the column type, temperature, and carrier gas flow rate.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction CO Release Reaction cluster_analysis Analysis prep_nfs Prepare this compound Solution initiate_reaction Initiate CO Release: Add Base to this compound prep_nfs->initiate_reaction prep_base Prepare Base Solution prep_base->initiate_reaction prep_detection Prepare Detection System (Myoglobin or GC Vial) prep_detection->initiate_reaction monitor_co Monitor CO Release (Spectrophotometry or GC) initiate_reaction->monitor_co analyze_data Analyze Data: Determine Rate and Yield monitor_co->analyze_data Troubleshooting_Guide cluster_causes Potential Causes cluster_solutions Solutions start Experiment Fails: Inconsistent or No CO Release cause_reagent Reagent Quality? start->cause_reagent cause_conditions Reaction Conditions? start->cause_conditions cause_measurement Measurement Method? start->cause_measurement solution_reagent Use fresh/pure reagents. Store properly. cause_reagent->solution_reagent solution_conditions Control temperature. Ensure proper mixing. Use anhydrous solvents. cause_conditions->solution_conditions solution_measurement Calibrate instrument. Run control experiments. Check for leaks. cause_measurement->solution_measurement end Successful Experiment solution_reagent->end Re-run Experiment solution_conditions->end Re-run Experiment solution_measurement->end Re-run Experiment

References

Technical Support Center: Managing the Moisture Sensitivity of N-Formylsaccharin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the moisture sensitivity of N-Formylsaccharin. Adherence to these guidelines is crucial for ensuring the integrity of the reagent and the reliability of experimental outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound that may be attributed to its moisture sensitivity.

Question: My formylation reaction is yielding lower than expected amounts of the desired product. What could be the cause?

Answer:

Lower than expected yields in formylation reactions using this compound can often be traced back to the degradation of the reagent due to moisture exposure. This compound hydrolyzes in the presence of water to form saccharin (B28170) and formic acid, neither of which are effective formylating agents in this context.

To troubleshoot this issue, consider the following workflow:

G cluster_0 Troubleshooting Low Yield start Low or No Product Yield check_reagent 1. Verify this compound Integrity start->check_reagent check_storage Review Storage Conditions (Inert atmosphere, desiccated?) check_reagent->check_storage check_handling Review Handling Procedures (Opened in dry environment?) check_reagent->check_handling test_moisture 2. Determine Moisture Content (e.g., Karl Fischer Titration) check_storage->test_moisture check_handling->test_moisture is_high Moisture Content High? test_moisture->is_high procure_new Procure Fresh, Dry Reagent is_high->procure_new Yes check_reaction 3. Evaluate Reaction Conditions is_high->check_reaction No success Problem Resolved procure_new->success solvent_dry Is the solvent anhydrous? check_reaction->solvent_dry reagents_dry Are other reagents dry? check_reaction->reagents_dry optimize Optimize Reaction Conditions (e.g., use of drying agents) solvent_dry->optimize No solvent_dry->success Yes reagents_dry->optimize No reagents_dry->success Yes optimize->success fail Consult Further Technical Support optimize->fail G cluster_1 Hydrolysis of this compound NFS This compound Saccharin Saccharin NFS->Saccharin Hydrolysis FormicAcid Formic Acid NFS->FormicAcid Hydrolysis Water H₂O (Moisture) Water->NFS

Technical Support Center: N-Formylsaccharin Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Formylsaccharin mediated reactions. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental work-up procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary by-product in this compound mediated formylation reactions, and how is it typically removed?

A1: The primary by-product is saccharin (B28170). The standard work-up procedure takes advantage of saccharin's acidic nature. It is converted to its sodium salt by adding a mild base like sodium bicarbonate (NaHCO3).[1][2] This salt is poorly soluble in common organic solvents such as ethyl acetate (B1210297) (EtOAc), allowing for its easy removal by filtration, while the desired formylated product remains in solution.[1]

Q2: Can I add the base during the reaction instead of during the work-up?

A2: For mechanochemical reactions, studies have shown that adding various bases (e.g., Li2CO3, K2CO3, Na2CO3, organic bases) during the initial reaction does not significantly shorten the reaction time or improve conversion yields.[1][2] The most effective use of the base is for purification after the formylation is complete.[1][3]

Q3: Is this compound stable? What are the best practices for handling and storage?

A3: this compound is a stable, crystalline solid that can be stored in a refrigerator under inert conditions.[4] However, it can gradually decompose upon exposure to moisture or when dissolved in solvents like DMSO.[4] For reactions sensitive to reagent purity and solubility, using freshly prepared this compound is recommended, as some commercial batches may exhibit poor solubility in solvents like DMF, potentially leading to lower yields.[4]

Q4: The reaction is not going to completion. What should I do?

A4: Incomplete conversion is often related to insufficient reaction time.[1][5] The required reaction time is highly dependent on the nucleophilicity of the amine substrate.[1][2] Less nucleophilic amines (e.g., aromatic amines) may require significantly longer reaction times than more nucleophilic ones (e.g., aliphatic or benzylic amines).[1] Monitoring the reaction by TLC or GC-MS can help determine the optimal reaction time for your specific substrate.[2][5]

Q5: What is the recommended solvent for the work-up procedure?

A5: Ethyl acetate (EtOAc) is the most commonly cited solvent for the work-up of mechanochemical N-formylation reactions.[1][3] The crude solid mixture is typically dissolved in a small volume of EtOAc, which effectively solubilizes the desired formamide (B127407) product while leaving the sodium saccharin salt as an insoluble solid that can be filtered off.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield 1. Insufficient Reaction Time: The nucleophilicity of the amine directly impacts the required reaction time.[1]1a. Increase the reaction time. For mechanochemical reactions, times can range from 30 to 180 minutes depending on the substrate.[1][2] 1b. Monitor the reaction progress using TLC or GC-MS to determine when the starting material has been consumed.[5]
2. Reagent Quality: Commercial this compound may have poor solubility or may have decomposed due to moisture.[4]2. For sensitive reactions, consider using freshly synthesized this compound. Ensure the reagent has been stored properly under dry, inert conditions.[4]
Product is Contaminated with Saccharin 1. Inefficient Base Treatment: Insufficient addition of NaHCO3 or inadequate mixing during the base treatment step.1a. Ensure a stoichiometric amount of non-anhydrous NaHCO3 is used.[1] 1b. In mechanochemical work-ups, ensure the mixture is ground for an adequate time (e.g., 10 minutes) after adding NaHCO3 to ensure complete acid-base reaction.[1][3]
2. Washing Step Inadequate: The sodium saccharin salt was not fully removed by filtration.2a. After dissolving the crude product in EtOAc, ensure the mixture is thoroughly stirred or sonicated to break up clumps before filtration. 2b. Wash the filter cake with a small amount of fresh, cold EtOAc to recover any trapped product.
O-Formylation Side Product (for substrates with hydroxyl groups) Reaction Conditions: The reaction conditions may not be mild enough to favor selective N-formylation over O-formylation.Use milder formylating agents or optimize reaction conditions (e.g., temperature) to favor the more nucleophilic amine.[6][7] this compound is noted for its ability to achieve selective N-formylation of amino alcohols under mild conditions.[7]
Inconsistent Results in Reductive Carbonylation Reactions 1. Solvent Purity: The purity of the solvent (e.g., DMF) can significantly impact the reaction outcome.1. Use high-purity, dehydrated solvent. Using reagent-grade DMF without purification has been shown to result in diminished yields.[4]
2. Slow Addition: The rate of addition of this compound can affect the concentration of CO generated, potentially leading to side reactions.2. Maintain a low concentration of this compound by adding it slowly to the reaction mixture. This allows for the slow and continuous generation of CO.[4]

Experimental Protocols & Data

General Work-up Protocol for Mechanochemical N-Formylation

This protocol is adapted from the procedure described for the solvent-free formylation of amines.[1][3]

  • Reaction: In a milling jar (e.g., 15 mL ZrO2), combine the amine (1 mmol) and this compound (1.1 mmol).

  • Milling: Conduct the mechanochemical reaction in a ball mill at a specified frequency (e.g., 30 Hz) for a time ranging from 30 to 180 minutes, depending on the amine's reactivity.[1][2]

  • Base Treatment: After the initial reaction, add sodium bicarbonate (NaHCO3) to the jar.

  • Purification Grinding: Grind the resulting mixture for an additional 10 minutes to facilitate the acid-base reaction between saccharin and NaHCO3.[1][3]

  • Extraction: Recover the solid crude mixture from the jar. Dissolve the crude in ethyl acetate (approx. 4 mL).[1]

  • Filtration: Filter the suspension through paper to remove the insoluble sodium saccharin salt.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to afford the pure formamide product.[1]

Reaction Times for N-Formylation of Various Amines

The following table summarizes the typical reaction times required for the formylation of different classes of amines under mechanochemical conditions.

Amine ClassSubstrate ExamplesTypical Reaction Time (minutes)
Primary & Secondary Aliphatic Amines Benzylic amines, aliphatic amines30
Aromatic Amines (Electron-donating groups) Anisidines, Toluidines120
Aromatic Amines (Electron-withdrawing groups) Haloanilines, Nitroanilines180
Data adapted from Cuccu, F. et al., Molecules, 2022.[1][2]

Visualized Workflows

Workup_Workflow cluster_reaction Reaction Step cluster_workup Work-up & Purification Reaction 1. Mechanochemical Reaction (Amine + this compound) Base 2. Add NaHCO3 & Grind (10 min) Reaction->Base Reaction Complete Extract 3. Dissolve Crude in EtOAc Base->Extract Filter 4. Filter Suspension Extract->Filter Evaporate 5. Evaporate Solvent Filter->Evaporate Filtrate Byproduct Insoluble Sodium Saccharin (Removed by filtration) Filter->Byproduct Solid Product Pure Formamide Evaporate->Product

Caption: General workflow for the work-up of this compound mediated reactions.

Troubleshooting_Logic Start Low Product Yield Check_Time Was reaction time optimized for the substrate? Start->Check_Time Check_Reagent Is this compound fresh and dry? Check_Time->Check_Reagent Yes Increase_Time Action: Increase reaction time & monitor by TLC/GC-MS Check_Time->Increase_Time No Use_Fresh Action: Use freshly prepared or properly stored reagent Check_Reagent->Use_Fresh No End_Bad Problem Persists Check_Reagent->End_Bad Yes End_Good Yield Improved Increase_Time->End_Good Use_Fresh->End_Good

Caption: Troubleshooting logic for addressing low product yield in formylation reactions.

References

Validation & Comparative

A Head-to-Head Comparison of N-Formylsaccharin and DCC/Formic Acid for Amine Formylation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and clean formylation of amines is a critical transformation in the synthesis of a vast array of pharmaceutical compounds and key chemical intermediates. This guide provides an objective, data-driven comparison of two prominent formylation methods: the use of the stable, solid reagent N-Formylsaccharin, and the classical in situ activation of formic acid with dicyclohexylcarbodiimide (B1669883) (DCC).

The introduction of a formyl group to an amine nitrogen to form a formamide (B127407) can serve as a crucial step in a synthetic pathway, offering a stable protecting group or a precursor for further functionalization. The choice of formylating agent can significantly impact reaction efficiency, substrate scope, yield, and the complexity of product purification. Here, we delve into the performance of this compound versus the DCC/formic acid system, supported by experimental data and detailed protocols to guide your selection.

Performance Comparison at a Glance

Both this compound and the DCC/formic acid system are effective for the N-formylation of a wide range of primary and secondary amines. However, they differ significantly in terms of reaction conditions, work-up procedures, and handling requirements.

FeatureThis compoundDCC/Formic Acid
Reagent Type Stable, crystalline solid[1]Reagents for in situ generation of the active formylating agent[2]
Reaction Conditions Typically mild (room temperature), rapid (minutes to hours)[1]Often requires cooling (0 °C) for activation, followed by reaction at room temperature or gentle heating; can be slower.
Byproducts Saccharin (B28170) (water-soluble salt after basic work-up)[3]Dicyclohexylurea (DCU), a poorly soluble solid that requires filtration[4]
Work-up/Purification Often simple aqueous extraction or filtration of the saccharin byproduct.[3][5]Requires filtration to remove DCU, which can sometimes trap the product, potentially lowering yields.[4]
Substrate Scope Broad; effective for both aliphatic and aromatic amines, including sterically hindered ones.[1][6] Chemoselective for amines over alcohols.Broad; widely used for amines and amino acid esters.[2][7]
Handling Easy to handle solid.DCC is a moisture-sensitive solid and a potent allergen. Formic acid is corrosive.
Cost-Effectiveness This compound is commercially available and can be synthesized from inexpensive starting materials.[1][3]DCC and formic acid are common and relatively inexpensive laboratory reagents.

Quantitative Data Summary

The following table summarizes representative yields and reaction conditions for the N-formylation of common amines using both methods, compiled from various sources.

Amine SubstrateMethodReaction ConditionsReaction TimeYield (%)Citation
AnilineThis compoundTHF, room temperature15 min>95
AnilineDCC/Formic AcidCH2Cl2, 0 °C to rt12 h~90[8]
BenzylamineThis compoundTHF, room temperature15 min>95
BenzylamineDCC/Formic AcidToluene, reflux (Dean-Stark)4-9 h98[9]
DibenzylamineThis compoundTHF, room temperature15 min92
DibenzylamineDCC/Formic AcidToluene, reflux (Dean-Stark)6 h94[9]
p-ToluidineThis compoundMechanochemical milling60 min95[6]
p-ToluidineDCC/Formic AcidNeat, 60 °C30 min98[10]
4-AminophenolThis compoundTHF, rt, then polymer-supported base25 min90 (N-selective)
4-AminophenolDCC/Formic AcidToluene, reflux (Dean-Stark)5 h95 (N-selective)[9]

Experimental Protocols

Protocol 1: Amine Formylation using this compound

This protocol is a general procedure for the rapid and efficient N-formylation of primary and secondary amines under mild conditions.

Materials:

  • Amine (1.0 mmol)

  • This compound (1.0 mmol, 1.0 equiv)

  • Tetrahydrofuran (THF), anhydrous (5 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add the amine (1.0 mmol) and dissolve it in anhydrous THF (5 mL).

  • Add this compound (1.0 mmol) to the stirred solution at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 15-30 minutes.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).

  • Transfer the mixture to a separatory funnel and extract with EtOAc (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude formamide, which is often of high purity.

  • If necessary, the product can be further purified by column chromatography on silica (B1680970) gel.

Protocol 2: Amine Formylation using DCC and Formic Acid

This protocol describes the in situ generation of the active formylating agent from DCC and formic acid for the N-formylation of amines.[4][9]

Materials:

  • Amine (1.0 mmol)

  • Formic acid (≥95%, 1.2 mmol, 1.2 equiv)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 mmol, 1.1 equiv)

  • Dichloromethane (CH₂Cl₂), anhydrous (10 mL)

  • 0.5 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve the amine (1.0 mmol) in anhydrous CH₂Cl₂ (5 mL).

  • In a separate flask, prepare the active formylating agent. Dissolve DCC (1.1 mmol) in anhydrous CH₂Cl₂ (5 mL) and cool the solution to 0 °C in an ice bath.

  • Slowly add formic acid (1.2 mmol) to the stirred DCC solution at 0 °C. A white precipitate of dicyclohexylurea (DCU) will begin to form. Allow the mixture to stir at 0 °C for 30 minutes.

  • To the amine solution, add the freshly prepared mixture containing the active formylating agent and DCU.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, filter the mixture to remove the precipitated DCU. Wash the filter cake with a small amount of CH₂Cl₂.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (10 mL), saturated aqueous NaHCO₃ solution (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization if necessary.

Reaction Mechanisms and Workflows

The distinct mechanisms of these two methods are key to understanding their advantages and limitations.

This compound Reaction Pathway

This compound acts as an activated acyl donor. The electron-withdrawing nature of the saccharin moiety makes the formyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine. The saccharin anion is an excellent leaving group, and its subsequent protonation (or salt formation) drives the reaction to completion.

N_Formylsaccharin_Mechanism amine R₂NH intermediate Tetrahedral Intermediate amine->intermediate Nucleophilic Attack nfs This compound nfs->intermediate formamide R₂NCHO intermediate->formamide Collapse saccharin Saccharin intermediate->saccharin Leaving Group Departure

Caption: Mechanism of amine formylation by this compound.

DCC/Formic Acid Reaction Pathway

In this method, DCC activates formic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine, leading to the formation of the formamide and the dicyclohexylurea (DCU) byproduct.

DCC_FormicAcid_Mechanism formic_acid HCOOH activated_intermediate O-Acylisourea Intermediate formic_acid->activated_intermediate dcc DCC dcc->activated_intermediate Activation tetrahedral_intermediate Tetrahedral Intermediate activated_intermediate->tetrahedral_intermediate amine R₂NH amine->tetrahedral_intermediate Nucleophilic Attack formamide R₂NCHO tetrahedral_intermediate->formamide Collapse dcu DCU tetrahedral_intermediate->dcu Byproduct Formation

Caption: Mechanism of DCC-mediated amine formylation.

Experimental Workflow Comparison

The workflows for both methods highlight the key differences in their practical execution, particularly in the work-up and purification stages.

Experimental_Workflows cluster_NFS This compound Workflow cluster_DCC DCC/Formic Acid Workflow nfs_start Mix Amine and This compound in THF nfs_react React at RT (15-30 min) nfs_start->nfs_react nfs_quench Aqueous NaHCO₃ Quench nfs_react->nfs_quench nfs_extract EtOAc Extraction nfs_quench->nfs_extract nfs_dry Dry and Concentrate nfs_extract->nfs_dry nfs_product Pure Product (often) nfs_dry->nfs_product dcc_start Activate Formic Acid with DCC at 0 °C dcc_add Add Amine Solution dcc_start->dcc_add dcc_react React at RT (4-12 h) dcc_add->dcc_react dcc_filter Filter DCU Byproduct dcc_react->dcc_filter dcc_wash Aqueous Washes (Acid and Base) dcc_filter->dcc_wash dcc_dry Dry and Concentrate dcc_wash->dcc_dry dcc_purify Purification (often needed) dcc_dry->dcc_purify dcc_product Pure Product dcc_purify->dcc_product

Caption: Comparison of experimental workflows.

Conclusion

Both this compound and the DCC/formic acid system are robust methods for the N-formylation of amines.

This compound stands out for its mild reaction conditions, rapid reaction times, and exceptionally simple work-up procedure, which avoids the formation of insoluble byproducts.[1] Its chemoselectivity for amines in the presence of hydroxyl groups is another significant advantage. This makes it an excellent choice for sensitive substrates and for applications where ease of purification is a priority.

The DCC/formic acid method is a well-established and cost-effective alternative that provides high yields for a variety of amines.[2][9] However, the formation of the insoluble dicyclohexylurea (DCU) byproduct necessitates a filtration step, which can sometimes complicate purification and reduce isolated yields.[4] Additionally, the handling of DCC requires caution due to its potential as a sensitizer.

For researchers in drug development and process chemistry, this compound offers a modern, efficient, and user-friendly alternative to classical carbodiimide-based methods, particularly when reaction speed and straightforward purification are paramount. The DCC/formic acid system remains a viable and economical option, especially for large-scale syntheses where the cost of reagents is a primary consideration and the work-up procedure is well-optimized. The choice between these two methods will ultimately depend on the specific requirements of the synthesis, including the nature of the substrate, the desired scale, and the importance of process efficiency.

References

A Comparative Guide to Formylating Agents: N-Formylsaccharin vs. Acetic Formic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and selective introduction of a formyl group is a critical transformation in the synthesis of complex molecules and active pharmaceutical ingredients. This guide provides an objective comparison of two prominent formylating agents: the stable, crystalline N-Formylsaccharin and the highly reactive, often in situ generated, acetic formic anhydride (B1165640).

This comparison delves into their performance, supported by experimental data, and provides detailed methodologies for their application in key chemical transformations.

At a Glance: Key Differences

FeatureThis compoundAcetic Formic Anhydride
Physical State Crystalline solid[1]Colorless liquid[2][3]
Stability Stable, can be stored[1][4]Thermally unstable, often prepared in situ[3][5]
Reactivity Highly reactive towards amines[6]Very high reactivity towards amines and alcohols[7][8]
Chemoselectivity Excellent chemoselectivity for amines over alcohols[6][9]Formylates both amines and alcohols[7][8]
Workup Simple aqueous workup to remove saccharin (B28170) byproduct[9]Requires careful workup to remove acetic acid and excess reagents[8]
Handling Easy to handle solid[1]Pungent odor, corrosive, requires careful handling[2][5]

Performance in N-Formylation of Amines

Both this compound and acetic formic anhydride are highly effective for the N-formylation of a wide range of primary and secondary amines.

This compound offers a straightforward and rapid reaction at room temperature, typically in a solvent like THF.[6] The reaction is highly chemoselective, favoring the formylation of amino groups even in the presence of hydroxyl groups.[6][9] The workup is notably simple, as the saccharin byproduct is acidic and can be easily removed by washing with an aqueous bicarbonate solution.[9] This method avoids the need for purification in many cases and proceeds without racemization of chiral centers.[6][9]

Acetic formic anhydride is a powerful formylating agent, with reactions often completing in under 15 minutes, even at low temperatures.[5][10] It is particularly useful for a broad scope of amines, including sterically hindered ones.[10] Due to its instability, it is commonly generated in situ by reacting formic acid with acetic anhydride.[5][10]

Table 1: Comparison of N-Formylation of Various Amines

Substrate (Amine)ReagentConditionsTimeYield (%)Reference
BenzylamineThis compoundTHF, rt15 minquant.[9]
AnilineThis compoundTHF, rt15 minquant.[9]
Di-n-butylamineThis compoundTHF, rt15 min97[9]
(S)-(-)-α-MethylbenzylamineThis compoundTHF, rt15 minquant.[9]
2-Amino-5-nitrothiazoleAcetic Formic AnhydrideEther, 30-39°C-91[11]
Sterically hindered amineAcetic Formic Anhydride (in situ)-20°C< 15 min97-100[10]

Performance in O-Formylation of Alcohols

While this compound shows low reactivity towards alcohols, acetic formic anhydride is an effective reagent for the O-formylation of primary, secondary, and benzylic alcohols.[8][9]

Acetic formic anhydride reacts with alcohols via nucleophilic acyl substitution to form formate (B1220265) esters, with acetic acid as a byproduct.[8] The reaction is typically conducted under anhydrous conditions to prevent hydrolysis of the anhydride.[8]

Table 2: O-Formylation of Alcohols with Acetic Formic Anhydride

Substrate (Alcohol)ReagentConditionsTimeYield (%)Reference
Primary AlcoholsAcetic Formic Anhydride (in situ)0°C to rt1-3 hHigh[8]
Secondary AlcoholsAcetic Formic Anhydride (in situ)0°C to rt1-3 hHigh[8]
Benzylic AlcoholsAcetic Formic Anhydride (in situ)0°C to rt1-3 hHigh[8]

Experimental Protocols

Synthesis of this compound

This compound can be synthesized from saccharin by reaction with a mixture of formic acid and acetic anhydride.[9]

G Synthesis of this compound saccharin Saccharin intermediate Acetic Formic Anhydride (in situ) saccharin->intermediate 60 °C, 5 h reagents Formic Acid + Acetic Anhydride reagents->intermediate product This compound intermediate->product

Caption: Synthesis of this compound.

Protocol: A mixture of formic acid and acetic anhydride is heated to generate acetic formic anhydride in situ. Saccharin is then added to this mixture and heated at 60 °C for 5 hours. The resulting this compound crystallizes upon cooling and can be isolated by filtration.[9]

In Situ Generation and Use of Acetic Formic Anhydride for N-Formylation

Acetic formic anhydride is typically prepared and used immediately due to its thermal instability.[5]

G In Situ Generation and N-Formylation with Acetic Formic Anhydride formic_acid Formic Acid afa Acetic Formic Anhydride (in situ) formic_acid->afa acetic_anhydride Acetic Anhydride acetic_anhydride->afa 0 °C product N-Formyl Amine (R-NHCHO) afa->product -20 °C to rt byproduct Acetic Acid afa->byproduct amine Amine (R-NH2) amine->product

Caption: In situ generation and use of acetic formic anhydride.

Protocol: Acetic anhydride is carefully added to formic acid at 0 °C and stirred for 10-15 minutes to generate acetic formic anhydride. This freshly prepared solution is then added dropwise to a cooled (-20 °C) solution of the amine substrate. The reaction is typically rapid and can be monitored by TLC.[5]

Reaction Mechanism: Nucleophilic Acyl Substitution

The formylation of amines and alcohols by both reagents proceeds through a nucleophilic acyl substitution mechanism. The nucleophile (amine or alcohol) attacks the electrophilic formyl carbonyl carbon.

G General Mechanism of Formylation cluster_nfs With this compound cluster_afa With Acetic Formic Anhydride nfs This compound intermediate1 Tetrahedral Intermediate nfs->intermediate1 nucleophile1 Nucleophile (R-NH2 or R-OH) nucleophile1->nfs Attack on formyl carbon product1 Formylated Product intermediate1->product1 leaving_group1 Saccharin Anion intermediate1->leaving_group1 Leaving Group Departure afa Acetic Formic Anhydride intermediate2 Tetrahedral Intermediate afa->intermediate2 nucleophile2 Nucleophile (R-NH2 or R-OH) nucleophile2->afa Attack on formyl carbon product2 Formylated Product intermediate2->product2 leaving_group2 Acetate Anion intermediate2->leaving_group2 Leaving Group Departure

Caption: Nucleophilic acyl substitution mechanism.

Conclusion

Both this compound and acetic formic anhydride are potent formylating agents with distinct advantages.

This compound is the reagent of choice for applications demanding high chemoselectivity for amines, ease of handling, and a straightforward, non-chromatographic workup. Its stability and the crystalline nature of the reagent and product often simplify the purification process, making it an attractive option in multi-step syntheses.

Acetic formic anhydride , while requiring more careful handling and in situ preparation, offers exceptional reactivity for the formylation of a broad range of amines and alcohols. Its rapid reaction kinetics, even at low temperatures, make it a valuable tool when high throughput or the formylation of less reactive substrates is required.

The selection between these two reagents will ultimately depend on the specific requirements of the synthesis, including the nature of the substrate, the need for chemoselectivity, and considerations for process efficiency and scalability.

References

A Comparative Guide to Solid Formylating Agents: Alternatives to N-Formylsaccharin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a formyl group is a fundamental transformation in organic synthesis, pivotal in the preparation of pharmaceuticals and other fine chemicals. While N-Formylsaccharin has emerged as a popular solid formylating agent due to its stability and reactivity, the landscape of solid reagents offers viable alternatives with distinct advantages. This guide provides an objective comparison of this compound with other solid formylating agents, supported by experimental data to inform reagent selection in research and development.

Performance Comparison of Solid Formylating Agents

The efficacy of a formylating agent is best evaluated through a direct comparison of reaction outcomes under specified conditions. The following tables summarize the performance of this compound and two notable solid alternatives, N,N-diformylacetamide and N-formyl imide, in the N-formylation of a range of primary and secondary amines.

Table 1: N-Formylation of Primary Amines

EntryAmine SubstrateReagentReaction ConditionsTime (h)Yield (%)Reference
1AnilineThis compoundMechanochemical, 30 Hz198[1]
24-MethoxyanilineThis compoundMechanochemical, 30 Hz0.599[1]
34-NitroanilineThis compoundMechanochemical, 30 Hz392[1]
4BenzylamineThis compoundMechanochemical, 30 Hz0.598[1]
5AnilineN,N-diformylacetamideDioxane, 80 °C395
64-MethoxyanilineN,N-diformylacetamideDioxane, 80 °C298
74-NitroanilineN,N-diformylacetamideDioxane, 80 °C585
8BenzylamineN,N-diformylacetamideDioxane, 80 °C197
9AnilineN-formyl imideH₂O, TsOH·H₂O (cat.), 60 °C292
104-MethoxyanilineN-formyl imideH₂O, TsOH·H₂O (cat.), 60 °C1.595
114-NitroanilineN-formyl imideH₂O, TsOH·H₂O (cat.), 60 °C488
12BenzylamineN-formyl imideH₂O, TsOH·H₂O (cat.), 60 °C196

Table 2: N-Formylation of Secondary Amines

EntryAmine SubstrateReagentReaction ConditionsTime (h)Yield (%)Reference
1N-MethylanilineThis compoundMechanochemical, 30 Hz295[1]
2DibenzylamineThis compoundMechanochemical, 30 Hz0.599[1]
3MorpholineThis compoundMechanochemical, 30 Hz0.597[1]
4N-MethylanilineN,N-diformylacetamideDioxane, 80 °C492
5DibenzylamineN,N-diformylacetamideDioxane, 80 °C296
6MorpholineN,N-diformylacetamideDioxane, 80 °C294
7N-MethylanilineN-formyl imideH₂O, TsOH·H₂O (cat.), 60 °C390
8DibenzylamineN-formyl imideH₂O, TsOH·H₂O (cat.), 60 °C294
9MorpholineN-formyl imideH₂O, TsOH·H₂O (cat.), 60 °C293

In-Depth Analysis of Solid Formylating Agents

This compound

A crystalline, stable solid that has gained popularity for its high reactivity and ease of handling.[2][3] It is particularly effective under mechanochemical (solvent-free) conditions, offering a green chemistry approach to N-formylation.[1][4]

Advantages:

  • High yields with a broad range of amines.[1]

  • Stable, non-hygroscopic solid.

  • Amenable to solvent-free mechanochemical reactions.[1]

  • Byproduct (saccharin) is generally easy to remove.[1]

Disadvantages:

  • Requires stoichiometric amounts of the reagent.

N,N-diformylacetamide

This stable, crystalline solid serves as an excellent alternative for the N-formylation of primary and secondary amines. It offers high yields and clean reactions.

Advantages:

  • Stable, solid reagent.

  • High formylating efficiency for a variety of amines.

  • The byproduct, acetamide, is water-soluble, facilitating purification.

Disadvantages:

  • Requires elevated temperatures for optimal reactivity.

N-formyl imide

A recently developed reagent that can be synthesized and used in water, presenting a significant advantage in terms of environmental impact. It is effective for the N-formylation of both primary and secondary amines in the presence of a catalytic amount of acid.

Advantages:

  • Can be used in water, a green solvent.

  • Requires only a catalytic amount of acid promoter.

  • Good to excellent yields for a range of amines.

Disadvantages:

  • The reagent itself needs to be synthesized.

  • The presence of an acid catalyst may not be suitable for all substrates.

Experimental Protocols

N-Formylation using this compound (Mechanochemical)

This protocol is adapted from a solvent-free procedure for the formylation of amines.[1]

Materials:

  • Amine (1.0 mmol)

  • This compound (1.1 mmol)

  • Zirconia milling jar (15 mL) with a zirconia milling ball (10 mm diameter)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (B1210297)

Procedure:

  • Place the amine and this compound in the zirconia milling jar with the milling ball.

  • Seal the jar and mill the mixture at a frequency of 30 Hz for 30-180 minutes, monitoring the reaction by TLC.

  • Upon completion, add sodium bicarbonate to the jar and continue milling for an additional 10 minutes to neutralize the saccharin (B28170) byproduct.

  • Transfer the solid mixture to a beaker and extract the product with ethyl acetate.

  • Remove the saccharin salt by filtration and evaporate the solvent under reduced pressure to yield the pure formamide.[1]

N-Formylation using N,N-diformylacetamide

Materials:

  • Amine (1.0 mmol)

  • N,N-diformylacetamide (1.1 mmol)

  • Dioxane (5 mL)

Procedure:

  • To a solution of the amine in dioxane, add N,N-diformylacetamide.

  • Heat the reaction mixture at 80 °C and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to afford the desired N-formamide.

N-Formylation using N-formyl imide

This protocol is adapted from a procedure for N-formylation in water.

Materials:

  • Amine (1.0 mmol)

  • N-formyl imide (1.1 mmol)

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (0.1 mmol)

  • Water (5 mL)

  • Ethyl acetate

Procedure:

  • To a suspension of N-formyl imide in water, add the amine and p-toluenesulfonic acid monohydrate.

  • Stir the reaction mixture at 60 °C and monitor by TLC.

  • After completion, cool the reaction to room temperature.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give the N-formylated product.

Reaction Workflows and Mechanisms

N_Formylsaccharin_Workflow cluster_reagents Reagents cluster_reaction Mechanochemical Reaction cluster_workup Workup Amine Amine Milling Ball Milling (30 Hz) Amine->Milling NFS This compound NFS->Milling Neutralization Neutralization (NaHCO3) Milling->Neutralization Extraction Extraction (EtOAc) Neutralization->Extraction Filtration Filtration Extraction->Filtration Evaporation Evaporation Filtration->Evaporation Product Pure Formamide Evaporation->Product Formylating_Agents_Mechanism cluster_NFS This compound cluster_DFA N,N-diformylacetamide cluster_NFI N-formyl imide NFS_reagent This compound Intermediate1 Tetrahedral Intermediate NFS_reagent->Intermediate1 Amine1 R₂NH Amine1->NFS_reagent Nucleophilic Attack Product1 R₂NCHO Intermediate1->Product1 Byproduct1 Saccharin Intermediate1->Byproduct1 DFA_reagent N,N-diformylacetamide Intermediate2 Tetrahedral Intermediate DFA_reagent->Intermediate2 Amine2 R₂NH Amine2->DFA_reagent Nucleophilic Attack Product2 R₂NCHO Intermediate2->Product2 Byproduct2 Acetamide Intermediate2->Byproduct2 NFI_reagent N-formyl imide Activated_NFI Activated N-formyl imide NFI_reagent->Activated_NFI Amine3 R₂NH Amine3->Activated_NFI Nucleophilic Attack Catalyst H⁺ (from TsOH) Catalyst->Activated_NFI Intermediate3 Tetrahedral Intermediate Activated_NFI->Intermediate3 Product3 R₂NCHO Intermediate3->Product3 Byproduct3 Imide Intermediate3->Byproduct3

References

The Chemist's Compass: A Comparative Guide to CO Surrogates in Palladium-Catalyzed Carbonylation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, palladium-catalyzed carbonylation is a cornerstone of molecular synthesis. However, the direct use of toxic and flammable carbon monoxide gas presents significant safety and handling challenges. This guide provides an objective comparison of common CO surrogates, offering a safer and more accessible path to carbonylation chemistry. We present a comprehensive overview of their performance, supported by experimental data, detailed protocols, and mechanistic insights to inform your selection of the optimal CO surrogate for your synthetic needs.

Carbonylation reactions are fundamental transformations in organic chemistry, enabling the introduction of a carbonyl group to create a wide array of valuable compounds, including aldehydes, ketones, esters, and amides. While gaseous carbon monoxide (CO) has traditionally been the reagent of choice, its hazardous nature has spurred the development of solid or liquid alternatives known as CO surrogates. These compounds release CO in situ under specific reaction conditions, thereby circumventing the need for specialized equipment and mitigating safety concerns.[1][2] This guide focuses on a comparative analysis of the most prevalent CO surrogates in palladium-catalyzed carbonylation reactions.

Performance Comparison of CO Surrogates

The selection of an appropriate CO surrogate is contingent upon several factors, including the specific carbonylation reaction, substrate scope, desired reaction conditions, and scalability. Below, we compare the performance of key CO surrogates based on reported yields in various palladium-catalyzed reactions.

Table 1: Comparative Yields for Carbonylative Suzuki-Miyaura Coupling
CO SurrogateAryl HalideArylboronic AcidProductYield (%)Catalyst SystemRef.
Formic Acid Aryl Iodides/BromidesArylboronic AcidsDiaryl KetonesModerate to ExcellentPd(OAc)₂[2]
COgen p-BromoacetophenonePotassium PhenyltrifluoroborateBenzophenone AGoodPd(acac)₂ / CataCXium A·HI[3]
Fe(CO)₅ Various Aryl HalidesArylboronic AcidsBiaryl KetonesGood'Pd(OAc)₂'[4]
Mo(CO)₆ Aryl IodidesPhenylboronic AcidDiaryl Ketones85Pd(OAc)₂ / PPh₃[1]
Table 2: Comparative Yields for Aminocarbonylation
CO SurrogateAryl HalideAmineProductYield (%)Catalyst SystemRef.
N-Formylsaccharin 4-Bromobiphenyl- (Reductive)4-Phenylbenzaldehyde90Pd(OAc)₂ / DPPB[5]
Formic Acid/Mesyl Chloride Bromobenzenen-HexylamineN-Hexylbenzamide98Pd(OAc)₂ / Xantphos[6]
COgen 2-Pyridyl TosylatesVarious Amines2-Pyridyl AmidesUp to 96%Pd(dba)₂ / P(tBu)₃[4]
Mo(CO)₆ Aryl IodidesSecondary Cyclic Aminesα-KetoamidesHighNot specified[7]
Table 3: Comparative Yields for Alkoxycarbonylation
CO SurrogateOlefin/Aryl HalideAlcohol/PhenolProductYield (%)Catalyst SystemRef.
Formic Acid AlkenesAlcoholsLinear EstersHighPalladium with bidentate phosphine (B1218219) ligands[7]
Paraformaldehyde Aryl Bromides- (Reductive)Aromatic AldehydesModerate to GoodNot specified[8]
Phenyl Formate PhenylacetylenePhenolPhenyl CinnamateUp to 61%RuPhos Pd G3[9]
Mannitol-based Surrogate Bromobenzenep-tert-Butylphenol4-(tert-Butyl)phenyl benzoate62Pd(OAc)₂ / Xantphos[10]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the processes involved, we have visualized the general catalytic cycle for palladium-catalyzed carbonylation, the mechanism of CO generation from common surrogates, and a typical experimental workflow for reactions requiring ex situ CO generation.

Palladium_Catalyzed_Carbonylation Pd0 Pd(0)L_n ArPdX Ar-Pd(II)(L_n)X Pd0->ArPdX Oxidative Addition ArCOPdX Ar(CO)-Pd(II)(L_n)X ArPdX->ArCOPdX CO Insertion Product Ar-CO-Nu ArCOPdX->Product Reductive Elimination Product->Pd0 Catalyst Regeneration ArX Ar-X ArX->ArPdX CO CO CO->ArPdX NuH Nu-H NuH->ArCOPdX

Caption: General catalytic cycle for palladium-catalyzed carbonylation.

CO_Generation cluster_formic_acid From Formic Acid cluster_nfs From this compound cluster_cogen From COgen HCOOH HCOOH MixedAnhydride Mixed Anhydride HCOOH->MixedAnhydride Activator (e.g., Ac₂O, DCC) CO_FA CO + H₂O/RCOOH MixedAnhydride->CO_FA Decomposition NFS This compound CO_NFS CO + Saccharin NFS->CO_NFS Base or Heat COgen 9-Methylfluorene-9-carbonyl chloride CO_COgen CO + 9-Methylfluorene COgen->CO_COgen Pd-catalyzed Decarbonylation Two_Chamber_Workflow cluster_chamberA Chamber A: CO Generation cluster_chamberB Chamber B: Carbonylation Reaction CO_Surrogate CO Surrogate (e.g., COgen) CO_Gas CO (gas) CO_Surrogate->CO_Gas Activator Activator (e.g., Pd(dba)₂, Base) Activator->CO_Gas Reactants Aryl Halide, Nucleophile, Pd Catalyst, Ligand CO_Gas->Reactants Gas Transfer Product Carbonylated Product Reactants->Product

References

A Comparative Guide to Quantitative NMR for Determining Formamide Yield

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of reaction yield is paramount. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) for the determination of formamide (B127407) yield. The information presented is based on established analytical principles and supported by detailed experimental protocols.

Quantitative Data Summary

The selection of an analytical technique for yield determination depends on various factors, including accuracy, precision, sample throughput, and the nature of the analyte and sample matrix. The following table summarizes the key performance characteristics of qNMR and HPLC for the quantification of formamide.

ParameterQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle of Quantification Direct proportionality between signal integral and number of nuclei.[1]Comparison of the analyte's signal response to that of a reference standard.
Accuracy High, as it is a primary ratio method of measurement.[2]High, but dependent on the purity of the reference standard.
Precision Typically >99.5%Typically >99.0%
Analysis Time per Sample ~10-15 minutes.[3]~15-30 minutes
Sample Preparation Simple dissolution in a deuterated solvent with an internal standard.[3]May require filtration, dilution, and preparation of a mobile phase.[4]
Need for Analyte-Specific Standard No, quantification is relative to a universal internal standard.[1]Yes, a purified formamide standard is required for calibration.[5]
Selectivity High, based on distinct chemical shifts of protons.Dependent on chromatographic separation from impurities.[6]
Linearity Range Wide dynamic range.Generally wide, but may require dilution for high concentrations.
Solvent/Reagent Consumption Low (typically <1 mL of deuterated solvent per sample).High (requires continuous flow of mobile phase).
Non-destructive Yes, the sample can be recovered.[7]No, the sample is consumed.

Methodology and Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining accurate and reproducible results. Below are representative protocols for the determination of formamide yield using both qNMR and HPLC.

Experimental Protocol: Quantitative ¹H-NMR Spectroscopy

Objective: To determine the yield of formamide in a reaction mixture using qNMR with an internal standard.

1. Materials:

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to its ability to dissolve a wide range of polar organic molecules, including formamide.[8]

  • Internal Standard: Maleic acid is a good candidate as it is a stable, non-volatile solid with a simple ¹H-NMR spectrum (a singlet for the two olefinic protons) that does not overlap with the formamide signals.[2] Its solubility in DMSO is also adequate.

  • NMR Tubes: 5 mm NMR tubes.

  • Analytical Balance: Capable of weighing to ±0.01 mg.

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the crude reaction mixture containing formamide into a clean, dry vial.

  • Accurately weigh approximately 5-10 mg of the internal standard (maleic acid) and add it to the same vial.

  • Dissolve the mixture in a known volume (e.g., 0.75 mL) of DMSO-d₆.

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Pulse Program: A standard 1D proton experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Parameters:

    • Pulse Angle: 30-90° (a 90° pulse can improve the signal-to-noise ratio).

    • Relaxation Delay (d1): 5 times the longest T₁ relaxation time of the signals of interest (a value of 30-60 seconds is often sufficient to ensure full relaxation).

    • Number of Scans: 8-16 scans to achieve an adequate signal-to-noise ratio.

    • Spectral Width: A standard proton spectral width (e.g., -2 to 12 ppm).

4. Data Processing and Analysis:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate the well-resolved signals of formamide (e.g., the formyl proton) and the internal standard (maleic acid olefinic protons).

  • Calculate the molar ratio of formamide to the internal standard using the following equation:

    Molar Ratio = (Integral of Formamide Signal / Number of Formamide Protons) / (Integral of Internal Standard Signal / Number of Internal Standard Protons)

  • Determine the mass of formamide in the sample and subsequently the reaction yield based on the initial mass of the limiting reagent.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

Objective: To determine the yield of formamide in a reaction mixture using HPLC with an external standard calibration.

1. Materials:

  • HPLC System: An HPLC system equipped with a UV detector.

  • HPLC Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase: A mixture of water and a suitable organic solvent like acetonitrile (B52724) or methanol.[1] The exact ratio should be optimized to achieve good separation.

  • Formamide Standard: A certified reference material of formamide.

  • Solvents: HPLC-grade water, acetonitrile, and methanol.

  • Volumetric Glassware: For accurate preparation of standards and samples.

2. Preparation of Standard Solutions:

  • Prepare a stock solution of formamide of a known concentration (e.g., 1 mg/mL) in the mobile phase.

  • From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of formamide in the reaction mixture.

3. Sample Preparation:

  • Accurately weigh a portion of the crude reaction mixture and dissolve it in a known volume of the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Dilute the sample if necessary to bring the formamide concentration within the range of the calibration curve.

4. HPLC Analysis:

  • Flow Rate: Typically 1.0 mL/min.[5]

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled (e.g., 25°C).[1]

  • Detection Wavelength: Formamide has a weak chromophore, so a low UV wavelength (e.g., 190-210 nm) is required.[4][6]

5. Data Analysis:

  • Inject the calibration standards and the sample solution into the HPLC system.

  • Record the peak area of the formamide peak for each chromatogram.

  • Construct a calibration curve by plotting the peak area versus the concentration of the formamide standards.

  • Determine the concentration of formamide in the sample solution from the calibration curve.

  • Calculate the total mass of formamide in the crude reaction mixture and determine the reaction yield.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the key steps in each analytical method.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh reaction mixture weigh_is Accurately weigh internal standard weigh_sample->weigh_is dissolve Dissolve in DMSO-d6 weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire 1H-NMR spectrum transfer->acquire process Process spectrum (FT, phasing, baseline) acquire->process integrate Integrate formamide & internal standard signals process->integrate calculate Calculate molar ratio and yield integrate->calculate

qNMR workflow for formamide yield determination.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep_standards Prepare calibration standards inject Inject standards & sample into HPLC prep_standards->inject prep_sample Prepare reaction mixture sample filter_sample Filter sample prep_sample->filter_sample filter_sample->inject calibrate Construct calibration curve inject->calibrate quantify Quantify formamide in sample calibrate->quantify calculate Calculate yield quantify->calculate

References

A Comparative Guide to Mass Spectrometry Techniques for Identifying Formylation Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry (MS) techniques for the identification and quantification of protein formylation, a crucial post-translational modification (PTM) implicated in various biological processes, including protein stability, localization, and the innate immune response. This document outlines the performance of different MS-based approaches, details experimental protocols, and provides visualizations of key workflows and signaling pathways.

Introduction to Protein Formylation and its Significance

Protein formylation is the addition of a formyl group (-CHO) to a protein, most commonly at the N-terminus of methionine residues (N-formylmethionine, fMet) in bacteria and eukaryotic organelles like mitochondria.[1] This modification plays a vital role in initiating protein synthesis in these systems.[1] In innate immunity, N-formylated peptides released from bacteria or damaged mitochondria act as potent chemoattractants for phagocytic leukocytes by binding to formyl peptide receptors (FPRs).[2][3] Understanding and accurately identifying formylation is therefore critical for research in microbiology, immunology, and drug development targeting infectious and inflammatory diseases.

Overview of Mass Spectrometry-Based Proteomics Approaches

The two primary proteomics strategies for analyzing protein modifications are bottom-up and top-down proteomics.

  • Bottom-Up Proteomics: This is the most common approach where proteins are enzymatically digested into smaller peptides prior to MS analysis.[4][5] While this method offers high throughput and sensitivity, it can lead to incomplete sequence coverage and loss of information about co-occurring PTMs on a single protein molecule.[4][5]

  • Top-Down Proteomics: In this approach, intact proteins are introduced into the mass spectrometer.[6][7] This preserves the complete protein sequence and all its modifications, providing a full picture of the "proteoform."[6][8] However, top-down proteomics is technically more challenging, especially for large proteins and complex mixtures.[3][7]

Comparison of Peptide Fragmentation Techniques

Tandem mass spectrometry (MS/MS) is essential for localizing the formylation site on a peptide. This involves isolating a specific peptide ion and fragmenting it to produce a spectrum of smaller ions that reveal its amino acid sequence. The choice of fragmentation technique significantly impacts the quality of the data obtained.

Fragmentation TechniquePrincipleAdvantages for Formylation AnalysisDisadvantages for Formylation Analysis
Collision-Induced Dissociation (CID) Ions are accelerated and collided with an inert gas, causing fragmentation primarily at the peptide backbone (b- and y-ions).[9][10]Well-established and effective for small, doubly charged peptides.[11][12]Can lead to the loss of labile PTMs. May produce incomplete fragmentation for longer or highly charged peptides.[12][13]
Higher-Energy Collisional Dissociation (HCD) A beam-type CID technique performed in a dedicated collision cell, resulting in higher fragmentation energy.[14][15]Produces high-resolution fragment ion spectra with no low-mass cutoff, which is beneficial for reporter ion-based quantification (e.g., TMT). Generally provides better fragmentation efficiency than CID.[14][15]The higher energy can sometimes lead to the loss of the formyl group, although it is generally more stable than other PTMs like phosphorylation.[16]
Electron Transfer Dissociation (ETD) Involves the transfer of an electron to a multiply charged peptide, causing fragmentation of the peptide backbone (c- and z-ions).[13][17]Preserves labile PTMs like formylation.[18][19] Excellent for sequencing longer and highly charged peptides.[13][17]Less efficient for doubly charged peptides.[20] Can have a slower scan rate compared to CID and HCD.[4]
Electron Capture Dissociation (ECD) Similar to ETD, it involves the capture of a low-energy electron by a multiply charged peptide, leading to backbone fragmentation.Also preserves labile PTMs and is effective for large peptides and top-down proteomics.Primarily available on Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers.

Quantitative Comparison of Fragmentation Techniques for General Peptide Identification

While specific quantitative data for formylated peptides is limited, studies on general peptide populations and other PTMs provide valuable insights.

MetricCIDHCDETD
Peptide Identifications (General) High for 2+ charge state peptides[20]Generally higher than CID for 2+ charge state peptides[20]Lower overall peptide IDs compared to CID/HCD, but higher for peptides with charge state >2+[21]
Sequence Coverage (per peptide) GoodOften better than CID[20]Generally provides the most extensive sequence coverage[22]
Preservation of Labile PTMs Prone to neutral lossBetter than CID, but can still cause some lossExcellent preservation[18][19]
Suitability for Charge State Optimal for 2+Good for 2+ and 3+Optimal for >2+

Quantitative Analysis of Protein Formylation

Quantifying changes in protein formylation levels across different conditions is crucial for understanding its biological role. Several MS-based quantitative strategies can be employed.

Quantitative MethodPrincipleAdvantagesDisadvantages
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) Cells are metabolically labeled with "heavy" and "light" amino acids. Labeled and unlabeled samples are mixed, and the relative abundance of proteins is determined by the ratio of heavy to light peptide signals in the mass spectrometer.[23][24]Highly accurate and reproducible. Labeling is introduced early in the workflow, minimizing experimental variability.[14][25]Primarily applicable to cell lines that can be metabolically labeled. Can be expensive.[14]
Tandem Mass Tags (TMT) Peptides from different samples are chemically labeled with isobaric tags. These tags have the same total mass but produce different reporter ions upon fragmentation, allowing for relative quantification.[18]Enables multiplexing of up to 11 samples in a single run, increasing throughput.[6]Can suffer from ratio compression due to co-isolation of peptides. Requires HCD fragmentation for accurate reporter ion detection.[26]
Label-Free Quantification (LFQ) The relative abundance of proteins is determined by comparing the signal intensities or spectral counts of peptides across different runs.No special labeling is required, making it cost-effective and applicable to any sample type.Can be less accurate and reproducible than labeling methods due to run-to-run variation.

Experimental Workflows and Protocols

Bottom-Up Proteomics Workflow for Formylation Analysis

The following diagram and protocol outline a typical bottom-up proteomics workflow for identifying and quantifying formylated proteins.

BottomUp_Workflow cluster_sample_prep Sample Preparation cluster_enrichment Optional Enrichment cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis CellLysis Cell Lysis & Protein Extraction ProteinQuant Protein Quantification CellLysis->ProteinQuant Reduction Reduction & Alkylation ProteinQuant->Reduction Digestion Proteolytic Digestion (e.g., Trypsin) Reduction->Digestion Enrichment Enrichment of Formylated Peptides Digestion->Enrichment LCMS LC-MS/MS Analysis Digestion->LCMS Without Enrichment Enrichment->LCMS DatabaseSearch Database Search & Peptide Identification LCMS->DatabaseSearch Quantification Quantification DatabaseSearch->Quantification Validation Data Validation Quantification->Validation

Bottom-up proteomics workflow for formylation analysis.

Detailed Protocol for Bottom-Up Analysis:

  • Protein Extraction: Lyse cells or tissues in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a standard assay (e.g., BCA or Bradford).

  • Reduction and Alkylation: Reduce disulfide bonds with DTT or TCEP and alkylate free cysteine residues with iodoacetamide (B48618) to prevent disulfide bond reformation.[7]

  • Proteolytic Digestion: Digest proteins into peptides using a protease such as trypsin.[11]

  • Enrichment of Formylated Peptides (Optional but Recommended): Due to the low abundance of formylated peptides, enrichment is often necessary. This can be achieved using methods like immunoaffinity purification with antibodies specific to N-formyl methionine or chemical derivatization strategies.[17][27]

  • LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS) using an appropriate fragmentation method (CID, HCD, or ETD).[11]

  • Data Analysis:

    • Database Searching: Use software like MaxQuant, Proteome Discoverer, or Skyline to search the acquired MS/MS spectra against a protein database.[4][9][28] Specify formylation of methionine as a variable modification.

    • Quantification: For labeled experiments (SILAC, TMT), the software will calculate the relative abundance of peptides. For label-free experiments, peptide intensities or spectral counts are compared.

    • Data Validation: Filter the results to a desired false discovery rate (FDR), typically 1%.

Signaling Pathway: Formyl Peptide Receptor (FPR) Signaling

N-formylated peptides are key signaling molecules in the innate immune response, acting through the Formyl Peptide Receptor (FPR), a G-protein coupled receptor (GPCR).

FPR_Signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling fMet N-formylated Peptide FPR Formyl Peptide Receptor (FPR) fMet->FPR G_protein G-protein (Gi) FPR->G_protein activates PLC PLC G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKC DAG->PKC Chemotaxis Chemotaxis Ca_release->Chemotaxis MAPK MAPK Cascade PKC->MAPK Phagocytosis Phagocytosis PKC->Phagocytosis MAPK->Chemotaxis

Simplified Formyl Peptide Receptor (FPR) signaling pathway.

Description of the FPR Signaling Pathway:

  • Ligand Binding: N-formylated peptides, released from bacteria or damaged mitochondria, bind to the Formyl Peptide Receptor (FPR) on the surface of immune cells like neutrophils.[3]

  • G-protein Activation: This binding activates an associated inhibitory G-protein (Gi).[3]

  • Downstream Signaling: The activated G-protein initiates a signaling cascade, including the activation of Phospholipase C (PLC).[1]

  • Second Messengers: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3]

  • Cellular Response: IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These events, along with the activation of other pathways like the MAPK cascade, lead to cellular responses such as chemotaxis (cell movement towards the source of the formylated peptides) and phagocytosis (engulfment of pathogens).[1]

Data Analysis Software for Formylation Proteomics

Several software packages are available for analyzing mass spectrometry data to identify and quantify formylated peptides.

SoftwareKey FeaturesDeveloperAvailability
MaxQuant A popular platform for quantitative proteomics, supporting SILAC, TMT, and label-free quantification. Includes the Andromeda search engine.[9][15]Max Planck Institute of BiochemistryFree
Proteome Discoverer A comprehensive and flexible software from Thermo Fisher Scientific for qualitative and quantitative proteomics. Supports multiple search engines and fragmentation methods.[4][29]Thermo Fisher ScientificCommercial
Skyline A widely used tool for targeted proteomics, including selected reaction monitoring (SRM) and parallel reaction monitoring (PRM), as well as data-independent acquisition (DIA) analysis.[8][28]MacCoss Lab, University of WashingtonFree
Byonic A commercial software that can identify a wide range of PTMs, including formylation, with high sensitivity.Protein MetricsCommercial

Conclusion and Recommendations

The choice of mass spectrometry technique for identifying formylation products depends on the specific research goals, sample complexity, and available instrumentation.

  • For high-throughput screening and identification of formylated peptides in complex mixtures, a bottom-up approach is generally preferred.

  • When analyzing doubly charged peptides , HCD often provides a good balance of fragmentation efficiency and preservation of the formyl group.

  • For longer, highly charged peptides, or when labile co-occurring PTMs are of interest , ETD is the superior fragmentation method.

  • For accurate quantification , stable isotope labeling methods like SILAC are highly recommended for cell culture-based experiments, while TMT is suitable for multiplexing various sample types.

  • Due to the often low stoichiometry of formylation, enrichment of formylated peptides prior to MS analysis is strongly advised to increase the depth of coverage.

By carefully selecting the appropriate combination of sample preparation, mass spectrometry, and data analysis strategies, researchers can effectively identify and quantify protein formylation, leading to a deeper understanding of its role in health and disease.

References

A Comparative Guide to N-Formylsaccharin Protocols: A Green Chemistry Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of synthetic protocol can have significant implications for efficiency, yield, and environmental impact. N-Formylsaccharin has emerged as a highly effective formylating agent, offering a stable, crystalline alternative to traditional reagents.[1] This guide provides an objective comparison of the green chemistry metrics for the synthesis of this compound and its application in N-formylation through both conventional solvent-based and mechanochemical protocols.

Comparison of Green Chemistry Metrics

The environmental impact and efficiency of different chemical protocols can be quantified using several key green chemistry metrics. The following table summarizes these metrics for the synthesis of this compound and its subsequent use in formylating a representative amine (benzylamine) via solvent-based and mechanochemical methods.

MetricSynthesis of this compoundN-Formylation (Solvent-Based)N-Formylation (Mechanochemical)
Atom Economy (%) 67.2%100%100%
E-factor ~1.2 (excluding workup)>374[2]26.9[2]
Process Mass Intensity (PMI) ~5-10 (estimated)High (>375)Low (~28)
Solvent Usage Moderate (Acetic Anhydride)High (THF/EtOAc)Minimal (for workup only)
Reaction Time 1-2 hours1-3 hours30-180 minutes[2]
Energy Input HeatingStirring at room temperatureMechanical (ball milling)

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its use in subsequent N-formylation reactions are provided below.

Protocol 1: Synthesis of this compound

This compound can be synthesized from saccharin (B28170) and formic acid using acetic anhydride (B1165640).[1]

  • Reaction Setup: A flame-dried round-bottom flask is charged with saccharin (1 equivalent).

  • Reagent Addition: An excess of formic acid (e.g., 5-10 equivalents) and acetic anhydride (1.5-2 equivalents) are added to the flask.

  • Reaction Conditions: The mixture is heated (e.g., to 50-60 °C) and stirred for 1-2 hours.

  • Workup and Isolation: The reaction mixture is cooled, and the resulting crystalline product is collected by filtration, washed with a cold solvent (e.g., water or a hydrocarbon solvent) to remove excess reagents, and dried under vacuum.

Protocol 2: Solvent-Based N-Formylation of Amines

This protocol outlines a typical procedure for the N-formylation of an amine using this compound in a conventional organic solvent.

  • Reaction Setup: A solution of the desired amine (1 equivalent) in a suitable anhydrous solvent (e.g., tetrahydrofuran (B95107) - THF) is prepared in a round-bottom flask under an inert atmosphere.

  • Reagent Addition: this compound (1.1 equivalents) is added to the solution.

  • Reaction Conditions: The reaction mixture is stirred at room temperature for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation: Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in a solvent like ethyl acetate (B1210297) (EtOAc), and the saccharin byproduct is removed by washing with an aqueous basic solution (e.g., saturated sodium bicarbonate). The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the N-formylated product. Further purification may be achieved by column chromatography.

Protocol 3: Mechanochemical N-Formylation of Amines

This solvent-free protocol utilizes mechanical energy to drive the N-formylation reaction.[2]

  • Reaction Setup: A milling jar (e.g., 15 mL ZrO2) is charged with the amine (1 mmol), this compound (1.1 mmol), and a milling ball (e.g., one 10 mm ZrO2 ball).[2]

  • Reaction Conditions: The vessel is securely closed and subjected to milling at a specific frequency (e.g., 30 Hz) for a duration of 30 to 180 minutes, depending on the substrate.[2]

  • Workup and Isolation: After the reaction, sodium bicarbonate (NaHCO3) is added to the jar, and grinding is continued for an additional 10 minutes to facilitate purification. The solid crude mixture is then transferred to a beaker, dissolved in a minimal amount of ethyl acetate (e.g., 4 mL), and filtered to remove the saccharin salt and excess base. The solvent is then removed under reduced pressure to afford the pure formamide (B127407) product.[2]

Workflow and Logical Relationships

The following diagrams illustrate the synthesis of this compound and the comparative workflows for its use in solvent-based versus mechanochemical N-formylation.

cluster_synthesis Synthesis of this compound Saccharin Saccharin Reaction_Synth Reaction (Heating) Saccharin->Reaction_Synth FormicAcid Formic Acid FormicAcid->Reaction_Synth AceticAnhydride Acetic Anhydride AceticAnhydride->Reaction_Synth NFormylsaccharin This compound Reaction_Synth->NFormylsaccharin Waste_Synth Waste (Acetic Acid, excess reagents) Reaction_Synth->Waste_Synth

Caption: Synthesis of this compound from common starting materials.

cluster_formylation N-Formylation of Amines cluster_solvent Solvent-Based Protocol cluster_mecha Mechanochemical Protocol NFormylsaccharin_input This compound Reaction_Solvent Reaction in Solution (Stirring) NFormylsaccharin_input->Reaction_Solvent Reaction_Mecha Ball Milling (Solvent-Free) NFormylsaccharin_input->Reaction_Mecha Amine_input Amine Amine_input->Reaction_Solvent Amine_input->Reaction_Mecha Solvent Solvent (e.g., THF) Solvent->Reaction_Solvent Formamide_output N-Formylated Product Workup_Solvent Aqueous Workup & Solvent Evaporation Reaction_Solvent->Workup_Solvent Workup_Solvent->Formamide_output Waste_Solvent Waste (Saccharin, Solvent, Aqueous Waste) Workup_Solvent->Waste_Solvent Workup_Mecha Solid-Phase Purification & Minimal Solvent Extraction Reaction_Mecha->Workup_Mecha Workup_Mecha->Formamide_output Waste_Mecha Waste (Saccharin Salt, NaHCO3) Workup_Mecha->Waste_Mecha

Caption: Comparison of solvent-based and mechanochemical N-formylation workflows.

References

N-Formylsaccharin: A Cost-Effectiveness Analysis in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical synthesis, the choice of a formylating agent is a critical decision that directly impacts the efficiency, environmental footprint, and overall cost of a process. For researchers, scientists, and drug development professionals, selecting an optimal reagent is paramount. This guide provides an objective comparison of N-Formylsaccharin with other common formylating agents, supported by experimental data, to elucidate its cost-effectiveness in synthesis.

This compound has emerged as a stable, crystalline, and efficient reagent for the N-formylation of amines.[1][2] Its growing appeal stems from its utility in environmentally friendly mechanochemical (solvent-free) reactions, presenting a significant advantage in reducing solvent waste and purification costs.[3][4][5] This analysis delves into a comparative assessment of this compound against traditional formylating agents such as formic acid, N,N-dimethylformamide (DMF), and ethyl formate (B1220265).

Performance Comparison of Formylating Agents

The efficacy of a formylating agent is best evaluated through a direct comparison of reaction yields, conditions, and overall process efficiency. The following tables summarize the performance of this compound and its alternatives in the N-formylation of amines.

ReagentSubstrateReaction ConditionsTimeYield (%)Reference
This compound Aniline (B41778)Mechanochemical (30 Hz)30 min52%[3][4]
This compound Aniline (with K₂CO₃)Mechanochemical (30 Hz)30 min56%[3][5]
This compound Primary/Secondary Aliphatic AminesMechanochemical (30 Hz)30 minHigh (not specified)[4]
Formic Acid Various AminesAcidic media (e.g., SiO₂, ZrO₂) or as a Brønsted acidVariableVariable[3][5]
Ethyl Formate Various AminesMicrowave, ~100 °CVariableHigh (performing method)[3][5]
DMF Various Amines-VariableVariable[3][5]

Table 1: N-Formylation of Amines with Various Reagents

Analysis of Key Formylating Agents

This compound

This compound is a solid reagent that offers significant advantages in handling and safety.[1] Its application in mechanochemistry allows for solvent-free reactions, which not only aligns with green chemistry principles but also translates to cost savings by eliminating the need for expensive and often hazardous solvents and reducing purification steps.[3][4] The by-product, saccharin, is generally easy to remove. While commercially available, freshly prepared this compound is often recommended for improved solubility and higher yields.[6] Beyond formylation, it can also serve as a source of carbon monoxide in carbonylation reactions.[7]

Formic Acid

As a simple and readily available carboxylic acid, formic acid is an economical formylating agent.[1] However, its acidic nature can be a drawback, and it often requires catalysts or harsh conditions to achieve high efficiency.[3][5] The corrosive nature of formic acid also necessitates careful handling and specialized equipment, which can add to the overall cost.

N,N-Dimethylformamide (DMF)

DMF is a versatile solvent and reagent used in a variety of chemical transformations, including formylation.[3][5] However, its use is associated with health and environmental concerns, and its high boiling point can make it difficult to remove during product isolation, potentially increasing purification costs.

Ethyl Formate

Ethyl formate is another common formylating agent that is often used under heating conditions, sometimes with microwave assistance, to drive reactions to completion.[3][5] While it can be effective, the need for elevated temperatures translates to higher energy consumption and associated costs.

Experimental Protocols

To ensure reproducibility, detailed experimental methodologies are crucial. Below is a representative protocol for the N-formylation of an amine using this compound under mechanochemical conditions.

Protocol 1: Mechanochemical N-Formylation of Aniline using this compound

  • Materials:

    • Aniline (1 mmol)

    • This compound (1.1 mmol)

    • Zirconium dioxide (ZrO₂) milling jar (15 mL)

    • Zirconium dioxide (ZrO₂) milling ball (10 mm diameter)

    • Sodium bicarbonate (NaHCO₃)

    • Ethyl acetate

  • Procedure:

    • The ZrO₂ milling jar is charged with aniline (1 mmol) and this compound (1.1 mmol).

    • The jar is sealed, and the mixture is milled at a frequency of 30 Hz for 30-180 minutes.

    • After the reaction, NaHCO₃ is added to the jar, and milling is continued for an additional 10 minutes to facilitate purification.

    • The solid mixture is transferred to a beaker, and the product is extracted with ethyl acetate.

    • The solution is filtered, and the solvent is removed under reduced pressure to yield the pure formamide.

Cost-Effectiveness Analysis Workflow

The following diagram illustrates the logical workflow for conducting a comprehensive cost-effectiveness analysis of this compound in comparison to other formylating agents.

CostEffectivenessAnalysis cluster_Inputs Inputs cluster_Process Process Parameters cluster_Analysis Analysis cluster_Output Output Reagent_Cost Reagent Cost (per mole) Total_Cost Total Process Cost (per mole of product) Reagent_Cost->Total_Cost Solvent_Cost Solvent & Catalyst Cost Solvent_Cost->Total_Cost Waste_Disposal Waste Disposal Cost Waste_Disposal->Total_Cost Energy_Cost Energy Consumption Energy_Cost->Total_Cost Reaction_Yield Reaction Yield (%) Reaction_Yield->Total_Cost Throughput Process Throughput Reaction_Yield->Throughput Reaction_Time Reaction Time (hours) Reaction_Time->Throughput Purification Purification Ease Purification->Total_Cost Safety Safety & Handling Safety->Total_Cost Cost_Effectiveness Cost-Effectiveness Score Total_Cost->Cost_Effectiveness Throughput->Cost_Effectiveness Recommendation Optimal Reagent Recommendation Cost_Effectiveness->Recommendation

Caption: Workflow for Cost-Effectiveness Analysis of Formylating Agents.

Conclusion

This compound presents a compelling case for its cost-effectiveness in synthesis, particularly for N-formylation reactions. Its primary advantages lie in its solid nature, stability, and amenability to solvent-free mechanochemical conditions. These factors contribute to reduced costs associated with solvents, purification, and waste disposal, while also promoting safer and more environmentally benign processes. While the initial reagent cost may be a factor, a holistic analysis that includes process efficiency, energy consumption, and downstream processing often reveals this compound to be a highly competitive and, in many cases, superior alternative to traditional formylating agents. For researchers and professionals in drug development, the adoption of this compound can lead to more sustainable and economical synthetic routes.

References

A Comparative Guide to the Safety and Handling of Formylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a formyl group is a cornerstone of organic synthesis, pivotal in the creation of a vast array of pharmaceuticals and other bioactive molecules. The choice of formylating agent is a critical decision that profoundly influences reaction efficiency, selectivity, and, most importantly, the safety and practicality of the synthetic process. This guide provides an objective comparison of common formylating agents, supported by experimental data, to assist researchers in making informed decisions for their specific synthetic needs.

Safety and Handling Comparison

A thorough understanding of the hazards associated with formylating agents is paramount for ensuring laboratory safety. The following table summarizes the key safety and handling information for several widely used reagents.

FeatureFormic AcidDimethylformamide (DMF)Acetic Formic Anhydride (B1165640)N-Formylsaccharin
Primary Hazards Corrosive, Flammable, Acutely Toxic (inhalation)[1][2][3]Flammable, Reproductive Toxicity, Harmful (dermal/inhalation), Serious Eye Irritation[4][5][6]Unstable, Corrosive, Lachrymator, Decomposes to CO[7][8][9]Eye Irritation, May cause respiratory irritation[10]
Physical State Colorless, fuming liquid[2]Colorless liquid[4]Colorless liquid[11]Solid[10]
Handling Precautions Use in a chemical fume hood. Wear protective gloves, clothing, and eye protection. Keep away from heat and ignition sources. Ground/bond container and receiving equipment.[1][3][12]Use in a well-ventilated area or fume hood. Wear protective gloves, clothing, and eye protection. Avoid contact with skin and eyes. Keep away from heat and ignition sources.[4][5]Must be prepared fresh (in situ) or handled with extreme care under anhydrous conditions at low temperatures. Avoid heat.[7][8]Handle with standard laboratory precautions. Wear gloves and eye protection.[10]
Storage Store in a cool, well-ventilated place in a tightly closed container. Segregate from bases and oxidizing agents.[2][12]Store in a cool, dry, well-ventilated area away from heat and ignition sources.[5]Not recommended for storage due to instability; typically generated in situ. If isolated, store at low temperatures (e.g., 4°C) in a vented container to prevent pressure buildup from decomposition.[4]Store in a cool, dry place.
Toxicity Toxic if inhaled, harmful if swallowed. Causes severe skin burns and eye damage.[2][3]May damage the unborn child. Harmful in contact with skin and if inhaled.[4][6]Decomposes to toxic carbon monoxide. Corrosive.[8][9]May cause eye and respiratory irritation.[10]

Performance Comparison of Formylating Agents

The efficacy of a formylating agent is best evaluated through quantitative data on reaction yields and conditions. The following tables summarize experimental results for the N-formylation of amines and O-formylation of alcohols using various reagents.

N-Formylation of Amines
SubstrateFormylating AgentCatalyst/ConditionsReaction TimeYield (%)
AnilineFormic AcidZnO, 70°C, solvent-free10 min95
BenzylamineFormic AcidToluene (B28343), Dean-Stark, reflux4-9 h98[13]
N-methylanilineFormic AcidToluene, Dean-Stark, reflux4-9 h98[13]
Various aminesAcetic Formic Anhydridein situ from HCOOH and Ac₂O, -20°C< 15 min97-100[2]
Primary and Secondary AminesThis compoundTHF, rt15 min75-quant.[14]
Secondary AminesDMFMethyl benzoate, reflux1-3 h85-95
O-Formylation of Alcohols
SubstrateFormylating AgentCatalyst/ConditionsReaction TimeYield (%)
Primary AlcoholsAcetic Formic Anhydridein situ from HCOOH and Ac₂O-High
Secondary AlcoholsAcetic Formic Anhydridein situ from HCOOH and Ac₂O-High
Tertiary AlcoholsAcetic Formic Anhydridein situ from HCOOH and Ac₂O-Low (8%)
AlcoholsEthyl Formate (B1220265)Amberlyst-15, rt-Good to Excellent
AlcoholsFormic AcidCuFe₂O₄, 60-70°C1-120 min76-96

Experimental Protocols

N-Formylation of an Amine using Formic Acid

This protocol is a general procedure for the N-formylation of primary and secondary amines using formic acid with azeotropic removal of water.

Materials:

  • Amine (1.0 eq)

  • Formic acid (85% aqueous solution, 1.2 eq)

  • Toluene

  • Round-bottom flask equipped with a Dean-Stark apparatus and condenser

  • Heating mantle

  • Standard work-up and purification equipment

Procedure:

  • To a round-bottom flask, add the amine (e.g., 10 mmol) and toluene (e.g., 50 mL).

  • Add formic acid (12 mmol) to the mixture.

  • Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting amine is consumed, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude N-formyl product.

  • If necessary, purify the product by column chromatography or recrystallization.[13]

O-Formylation of an Alcohol using in situ Generated Acetic Formic Anhydride

This protocol describes the O-formylation of an alcohol using acetic formic anhydride generated in situ.

Materials:

  • Alcohol (1.0 eq)

  • Acetic anhydride (1.2 eq)

  • Formic acid (98-100%, 1.5 eq)

  • Anhydrous solvent (e.g., dichloromethane (B109758) or THF)

  • Round-bottom flasks

  • Magnetic stirrer and stir bar

  • Ice-salt bath

  • Standard work-up and purification equipment

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (e.g., 5 mmol) in an anhydrous solvent (e.g., 20 mL).

  • Cool the solution to -10 °C to 0 °C using an ice-salt bath.

  • In a separate flask, cool acetic anhydride (6 mmol) to 0 °C and slowly add formic acid (7.5 mmol) with stirring. Allow this mixture to react for 15-30 minutes at 0 °C to generate the formyl acetate (B1210297).

  • Slowly add the freshly prepared formyl acetate solution to the cooled alcohol solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC or Gas Chromatography (GC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting formate ester by column chromatography on silica (B1680970) gel.

Visualizations

experimental_workflow start Start: Reagent Preparation reagents Combine Substrate and Reagents in Flask start->reagents reaction Reaction under Controlled Conditions (Temperature, Time, Atmosphere) reagents->reaction monitoring Monitor Reaction Progress (TLC, GC, LC-MS) reaction->monitoring workup Reaction Quenching and Work-up (e.g., Aqueous Wash) monitoring->workup Reaction Complete extraction Extraction with Organic Solvent workup->extraction drying Drying of Organic Layer (e.g., Na2SO4) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification of Crude Product (Chromatography, Recrystallization) concentration->purification analysis Product Characterization (NMR, MS, IR) purification->analysis end End: Pure Product analysis->end

A general experimental workflow for a formylation reaction.

safety_handling_comparison formic_acid Formic Acid Hazards: Corrosive, Flammable, Acutely Toxic (inhalation) Handling: Fume hood, Full PPE, Grounding Storage: Cool, Ventilated, Segregated dmf Dimethylformamide (DMF) Hazards: Flammable, Reproductive Toxin, Irritant Handling: Fume hood, PPE, Avoid skin contact Storage: Cool, Dry, Ventilated acetic_formic_anhydride Acetic Formic Anhydride Hazards: Unstable, Corrosive, Decomposes to CO Handling: Prepare in situ, Anhydrous, Low Temp Storage: Not Recommended n_formylsaccharin This compound Hazards: Irritant (Eyes, Respiratory) Handling: Standard Lab Precautions Storage: Cool, Dry

Key safety and handling comparisons of formylating agents.

References

Comparative Guide for the Validation of N-Formylsaccharin Purity by GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of reagents is paramount for the integrity and reproducibility of experimental results. N-Formylsaccharin, a versatile and efficient formylating agent, is no exception. This guide provides an objective comparison of Gas Chromatography (GC) with other common analytical techniques for validating the purity of this compound, supported by detailed experimental protocols and comparative data.

The primary impurity of concern in this compound is saccharin, which can form via hydrolysis. Other potential impurities may include residual starting materials from its synthesis. Accurate determination of purity is crucial for stoichiometric calculations and for avoiding side reactions. While commercial suppliers often quote a purity of ≥98% as determined by GC, independent verification is a cornerstone of good laboratory practice.

Data Presentation: A Quantitative Comparison

The following table summarizes hypothetical, yet typical, results from the analysis of a single batch of this compound using four different analytical methods. This allows for a direct comparison of their performance in terms of precision, sensitivity to the primary impurity (saccharin), and speed.

Parameter Gas Chromatography (GC-FID) HPLC (UV-DAD) Quantitative ¹H NMR (qNMR) Melting Point Analysis
Purity Determination (%) 98.698.598.7N/A (Decomposes)
Relative Standard Deviation (RSD, %) 0.40.30.8N/A
LOD for Saccharin (%) 0.010.0050.05Not Selective
Analysis Time per Sample (min) ~20~15~10~30
Sample Preparation Complexity LowLowMediumVery Low

Comparison of Analytical Techniques

Gas Chromatography (GC): As a widely cited method for this compound, GC offers a robust and reliable means of purity assessment.[1] Its strength lies in separating volatile and thermally stable compounds. When coupled with a Flame Ionization Detector (FID), it provides excellent precision for quantification. For impurity identification, coupling GC with a Mass Spectrometer (MS) is highly effective.[2][3] However, a key limitation is that this compound must be thermally stable under the analysis conditions to prevent on-column degradation, which could lead to an underestimation of purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful alternative, particularly for compounds that may not be sufficiently volatile or thermally stable for GC.[4] Given this compound's aromatic structure, it possesses a strong chromophore, making it well-suited for UV detection. HPLC often provides higher resolution and sensitivity for non-volatile impurities. A Diode-Array Detector (DAD) can further aid in peak identification by providing UV spectra.

Quantitative Nuclear Magnetic Resonance (qNMR): ¹H NMR is a primary analytical method that can determine purity without the need for a specific reference standard of the analyte.[5][6] The purity is calculated by comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration. This technique is highly accurate and provides structural information, which can help in the unambiguous identification of impurities. However, its sensitivity is generally lower than chromatographic methods.[7]

Melting Point Analysis: Traditionally, a sharp melting point range is indicative of high purity. However, many organic compounds, including potentially this compound, decompose upon heating, which would result in a broad and inaccurate melting range. Several chemical data sources do not list a melting point for this compound, suggesting decomposition is likely.[1] Therefore, this method is not recommended for reliable quantitative purity determination of this compound.

Experimental Protocols

Purity Validation by Gas Chromatography (GC)

This protocol is designed to separate this compound from its primary potential impurity, saccharin.

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of this compound into a 10 mL volumetric flask.

    • Dissolve in and dilute to volume with acetone (B3395972) or ethyl acetate.

    • Filter the solution through a 0.22 µm syringe filter into a GC vial.[8]

  • Instrumentation & Conditions:

    • Gas Chromatograph: Agilent Intuvo 9000 GC or equivalent.[9]

    • Injector: Split/splitless inlet, 250°C, split ratio 50:1.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[10]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 150°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Hold: Hold at 280°C for 5 minutes.

    • Detector: Flame Ionization Detector (FID) at 300°C.

    • Injection Volume: 1 µL.

  • Data Analysis:

    • Identify the peaks for this compound and any impurities by comparing retention times with standards, if available.

    • Calculate purity using the area percent method: Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100.[11]

Purity Validation by High-Performance Liquid Chromatography (HPLC)

This protocol provides an alternative method that avoids high temperatures.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with the mobile phase.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • Instrumentation & Conditions:

    • HPLC System: Waters Alliance e2695 or equivalent with a 2998 Photodiode Array (PDA) Detector.

    • Column: C18 reverse-phase column (e.g., Waters SunFire C18, 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water (containing 0.1% Formic Acid).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Calculate purity using the area percent method as described for GC. The PDA detector can be used to check for peak purity and compare spectra against a reference standard.

Purity Validation by Quantitative ¹H NMR (qNMR)

This protocol describes a primary method for determining purity.

  • Sample Preparation:

    • Accurately weigh ~15 mg of this compound into an NMR tube.

    • Accurately weigh ~10 mg of a certified internal standard (e.g., maleic anhydride (B1165640) or dimethyl sulfone) and add it to the same NMR tube.

    • Record the exact masses of both the sample and the internal standard.

    • Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) to dissolve the contents completely.

  • Instrumentation & Conditions:

    • Spectrometer: Bruker Avance 400 MHz or higher.

    • Solvent: DMSO-d₆.

    • Parameters:

      • Acquire a standard proton spectrum.

      • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals being integrated (typically D1 ≥ 30s) to allow for full relaxation and accurate integration.

      • Use a 90° pulse angle.

  • Data Analysis:

    • Integrate a well-resolved signal for this compound (e.g., the formyl proton) and a signal for the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / I_std) x (N_std / N_analyte) x (M_analyte / M_std) x (m_std / m_analyte) x P_std Where: I = integral value, N = number of protons for the integrated signal, M = molar mass, m = mass, P = purity of the standard.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the validation process and the key decision points based on the properties of the analyte.

Analytical Workflow for this compound Purity Validation cluster_prep Sample Handling cluster_analysis Analytical Methods cluster_data Data Processing & Comparison Sample This compound Sample Prep Prepare Stock Solution (e.g., in Acetone or ACN) Sample->Prep Filter Filter (0.22 um) Prep->Filter GC GC-FID Analysis (Thermal Stability Check) Filter->GC HPLC HPLC-DAD Analysis (Primary Chromatographic Method) Filter->HPLC NMR qNMR Analysis (Primary Quantification) Filter->NMR Calc Calculate Purity (Area % or Internal Standard) GC->Calc HPLC->Calc NMR->Calc Decision Results Concordant? Calc->Decision Compare Compare Results (GC vs HPLC vs NMR) Report Final Purity Report Compare->Report Decision->Compare Yes Decision->Report No (Investigate Discrepancy)

Caption: Workflow for this compound purity validation.

Method Selection Logic Start Start Purity Analysis Thermal_Check Is Analyte Thermally Stable? Start->Thermal_Check Volatility_Check Is Analyte Volatile? Thermal_Check->Volatility_Check Yes HPLC_Method Use HPLC Method Thermal_Check->HPLC_Method No GC_Method Use GC Method Volatility_Check->GC_Method Yes Volatility_Check->HPLC_Method No Primary_Method Primary Method Needed? GC_Method->Primary_Method HPLC_Method->Primary_Method NMR_Method Use qNMR Method Primary_Method->NMR_Method Yes End Analysis Complete Primary_Method->End No NMR_Method->End

Caption: Logic for selecting the appropriate analytical method.

References

A Comparative Study of N-Formylsaccharin in Diverse Solvent Systems: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of solvent is a critical parameter influencing the outcome of chemical reactions. This guide provides a comprehensive comparative study of N-Formylsaccharin, a versatile formylating agent and carbon monoxide surrogate, across various solvent systems. The following sections detail its solubility, stability, and reactivity, supported by experimental data from peer-reviewed literature to aid in solvent selection and reaction optimization.

Performance Overview of this compound in Common Solvents

The efficiency of this compound is intrinsically linked to its behavior in the chosen solvent. While it is a crystalline solid that is stable under ambient conditions, its performance in solution is highly dependent on the solvent's properties. Key considerations include its solubility, which dictates the concentration at which it can be used, and its stability, which affects its shelf-life in solution and its integrity during reactions.

Solubility and Stability Profile

This compound exhibits varied solubility and stability across different classes of organic solvents. Polar aprotic solvents are generally favored for reactions involving this reagent.

SolventTypeSolubilityStabilityKey Observations
Dimethylformamide (DMF) Polar AproticSlightly soluble[1]Stable. Decomposition can be effectively avoided.[2]Often requires a relatively large volume of solvent to fully dissolve the reagent.[2] Commercially available this compound may show lower solubility and result in lower yields compared to freshly prepared material.[2]
Dimethyl Sulfoxide (DMSO) Polar AproticSolubleGradual decomposition to saccharin (B28170) and formic acid.[2]The decomposition is exacerbated by the presence of moisture.[2]
Tetrahydrofuran (THF) Polar AproticSolubleGenerally stable for reactions at ambient temperature.[3][4]A common solvent for N-formylation reactions with primary and secondary amines, showing rapid reaction times.[3][4]
Acetonitrile (MeCN) Polar AproticSolubleStable under typical reaction conditions.Used in carbonylation reactions where this compound acts as a CO source.[5]
Dichloromethane (DCM) AproticSolubleStableUsed as a solvent for dissolving the crude product during workup.[2]
Reactivity in N-Formylation Reactions

The primary application of this compound is the N-formylation of amines. The choice of solvent can significantly influence the reaction yield and time. Below is a comparative summary of N-formylation yields in different solvent systems.

Amine SubstrateSolvent SystemReaction ConditionsYield (%)Reference
Primary and Secondary AminesTetrahydrofuran (THF)Room temperature, 15 min75-quant.[3]
AnilineSolvent-free (Mechanochemical)30 Hz, 30-180 minGood to Excellent[6]
BenzylamineTolueneReflux with Dean-Stark trap, 4-9 h98[7]
Various Secondary AminesMethanol1.0 atm O₂, room temp.Good to Excellent[8]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for validating and comparing the performance of this compound in different solvent systems.

Determination of Solubility

This protocol outlines a standard method for determining the solubility of this compound in a given solvent.

Materials:

  • This compound

  • Selected solvent (e.g., DMF, DMSO, THF, Acetonitrile)

  • Analytical balance

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Constant temperature bath or incubator

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • To each vial, add a known volume of the selected solvent.

    • Seal the vials tightly and place them in a constant temperature bath set to the desired temperature (e.g., 25 °C).

    • Stir the mixtures vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, stop the stirring and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed or temperature-equilibrated syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent the transfer of solid particles.

    • Dilute the collected sample with a known volume of a suitable solvent to a concentration within the linear range of the analytical instrument.

  • Analysis:

    • Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor. The solubility is typically expressed in g/100 mL or mol/L.

Determination of Stability

This protocol provides a method to assess the stability of this compound in a specific solvent over time.

Materials:

  • This compound

  • Selected solvent

  • Volumetric flasks

  • Vials with screw caps

  • Constant temperature storage chamber (e.g., oven or incubator)

  • HPLC with a suitable column and detector

Procedure:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound of known concentration in the chosen solvent.

  • Storage Conditions:

    • Aliquot the stock solution into several vials, seal them, and place them in a constant temperature chamber set to the desired temperature (e.g., 25 °C, 40 °C).

  • Time-Point Analysis:

    • At specified time intervals (e.g., 0, 6, 12, 24, 48 hours, and weekly thereafter), remove a vial from the chamber.

    • Analyze the sample immediately by HPLC to determine the concentration of this compound remaining. The appearance of new peaks may indicate decomposition products (e.g., saccharin).

  • Data Analysis:

    • Plot the concentration of this compound as a function of time.

    • Determine the rate of decomposition and the half-life (t½) of this compound in the specific solvent under the tested conditions.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for solubility and stability determination.

Solubility_Determination_Workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Dilution cluster_analysis Analysis A Add excess this compound to vial B Add known volume of solvent A->B C Seal and equilibrate at constant temperature with stirring B->C D Withdraw and filter supernatant C->D E Dilute sample with known volume of solvent D->E F Analyze by HPLC or UV-Vis E->F G Calculate solubility F->G

Workflow for the determination of this compound solubility.

Stability_Determination_Workflow A Prepare stock solution of this compound B Aliquot into vials and store at constant temperature A->B C Withdraw samples at specified time intervals B->C D Analyze by HPLC C->D E Plot concentration vs. time D->E F Determine decomposition rate and half-life E->F

Workflow for the determination of this compound stability.

Conclusion

The selection of an appropriate solvent is paramount for the successful application of this compound in organic synthesis. While polar aprotic solvents like THF and DMF are commonly employed, careful consideration of solubility and stability is crucial. THF offers a good balance for N-formylation reactions at ambient temperatures. DMF can be effective, particularly for preventing decomposition, though larger volumes may be necessary. DMSO should be used with caution due to the potential for decomposition, especially in the presence of moisture. This guide provides a foundational understanding to assist researchers in making informed decisions for their specific synthetic challenges.

References

Safety Operating Guide

Proper Disposal Procedures for N-Formylsaccharin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides essential safety and logistical information for the proper disposal of N-Formylsaccharin, ensuring safe laboratory practices and environmental compliance. The following procedures are based on the chemical properties and known hazards of the substance.

Chemical and Safety Data Overview

A summary of key quantitative and safety information for this compound is presented below.

PropertyValueCitations
Molecular Formula C₈H₅NO₄S[1][2]
Molecular Weight 211.19 g/mol [1][2]
Appearance White to almost white solid/powder[2]
Purity Min. 98.0% (GC)[2]
CAS Number 50978-45-5[1][2]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3][4][5]
Signal Word Warning[3][4]
Precautionary Statements P261, P264, P271, P280[3][4][5]
Storage Conditions Room temperature, dry, under inert gas. Moisture sensitive.[6][7]

Disposal Protocol for this compound

This compound is a moisture-sensitive solid that is classified as a skin and eye irritant.[3][4][5] Upon contact with moisture, it can decompose into saccharin (B28170) and formic acid.[8] The following step-by-step procedure outlines the recommended disposal process.

Step 1: Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound waste, ensure you are wearing appropriate personal protective equipment (PPE).

  • Gloves: Wear nitrile rubber gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard laboratory coat is required.

  • Respiratory Protection: If handling large quantities or if dust is generated, use a respirator.

Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[5]

Step 2: Waste Collection and Storage

Collect solid this compound waste in a dedicated, clearly labeled, and sealable container.

  • Container: Use a high-density polyethylene (B3416737) (HDPE) or glass container that is compatible with solid chemical waste.

  • Labeling: Label the container as "Hazardous Waste" and clearly indicate the contents: "this compound".

  • Storage: Store the sealed waste container in a cool, dry place, away from incompatible materials and sources of moisture.

Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

Step 3: Decontamination of Empty Containers

Empty containers that held this compound should be decontaminated before disposal. Due to its moisture sensitivity and potential to form formic acid, a neutralization step is recommended.[8]

  • Initial Rinse: In a fume hood, rinse the empty container with a small amount of a suitable organic solvent in which this compound is soluble, such as ethyl acetate.[9][10] Collect this rinseate and treat it as hazardous waste.

  • Neutralization: Prepare a dilute solution of a weak base, such as sodium bicarbonate, in water. Carefully add the basic solution to the rinsed container to neutralize any residual formic acid.

  • Final Rinse: Rinse the container with water. The neutralized aqueous waste can typically be disposed of down the sanitary sewer, provided it meets local regulations for pH and chemical content.[10]

Step 4: Final Disposal of Solid Waste

The collected solid this compound waste must be disposed of through a licensed hazardous waste disposal company.[11][12] Do not attempt to dispose of solid this compound in regular trash or down the drain.

It is important to note that one of its decomposition products, saccharin, is no longer classified as a hazardous waste by the U.S. Environmental Protection Agency (EPA).[4][7][9] However, due to the irritant nature of this compound itself and the corrosive nature of its other decomposition product, formic acid, it must be managed as hazardous chemical waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start Start: this compound for Disposal ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe is_solid Is the waste solid this compound? ppe->is_solid solid_waste Collect in a labeled, sealed hazardous waste container is_solid->solid_waste Yes is_container Is it an empty container? is_solid->is_container No store_waste Store in a cool, dry place solid_waste->store_waste disposal_company Arrange for pickup by a licensed hazardous waste disposal company store_waste->disposal_company end End of Disposal Process disposal_company->end rinse_solvent Rinse with a suitable solvent (e.g., ethyl acetate) is_container->rinse_solvent Yes collect_rinseate Collect rinseate as hazardous waste rinse_solvent->collect_rinseate neutralize Neutralize container with a dilute weak base solution collect_rinseate->neutralize final_rinse Rinse with water and dispose of rinseate per local regulations neutralize->final_rinse dispose_container Dispose of decontaminated container final_rinse->dispose_container dispose_container->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling N-Formylsaccharin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols, operational procedures, and disposal plans for the handling of N-Formylsaccharin in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and effective use of this reagent.

Hazard Identification and Safety Summary

This compound is a crystalline solid that serves as a stable and efficient formylating agent and a carbon monoxide surrogate.[1][2][3] While highly useful, it presents several hazards that require strict adherence to safety protocols. It is classified with the GHS07 pictogram, indicating it can be an irritant.[4]

Key Hazards:

  • Eye Irritation: Causes serious eye irritation (H319).[4][5]

  • Respiratory Irritation: May cause respiratory irritation (H335).[4][5]

  • Harmful if Swallowed/Inhaled/In Contact with Skin: Can be harmful if ingested, inhaled, or if it comes into contact with skin (H302+H312+H332).[5]

  • Moisture Sensitivity: The compound is sensitive to moisture and can decompose.[1][6]

The following table summarizes the key hazard and precautionary data.

Hazard CategoryGHS Hazard Statement (H-Statement)Precautionary Statements (P-Statements)
Eye Irritation H319: Causes serious eye irritation.[4][5]P280: Wear eye protection/face protection.[5] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.
Respiratory Irritation H335: May cause respiratory irritation.[4][5]P261: Avoid breathing dust.[4] P271: Use only outdoors or in a well-ventilated area.[4]
Skin Irritation H315: Causes skin irritation.P280: Wear protective gloves.[5] P302+P352: IF ON SKIN: Wash with plenty of soap and water. P362: Take off contaminated clothing and wash before reuse.
General Handling H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[5]P264: Wash skin thoroughly after handling.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling this compound to ensure the appropriate level of protection.[1][7] The following PPE is mandatory for handling this chemical.

PPE TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to EN 166.[8] A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[8][9]Protects against serious eye irritation (H319) from dust or splashes.[5]
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Gloves must be inspected before use and changed when contaminated.[10][11]Prevents skin contact and irritation (H312, H315).
Body Protection A standard laboratory coat. For larger quantities or increased splash risk, a chemical-resistant apron or coveralls should be worn.Prevents contamination of personal clothing.[10]
Respiratory Protection All handling of solid this compound should be performed in a certified chemical fume hood to minimize inhalation of dust. If a fume hood is not available, a half-mask respirator with appropriate particulate filters should be used.Protects against respiratory tract irritation (H335) from dust inhalation.[4][5]

Operational and Handling Plan

3.1. Engineering Controls

  • Ventilation: Always handle this compound inside a properly functioning chemical fume hood to control exposure and prevent the inhalation of its dust.

  • Safety Equipment: Ensure an eyewash station and a safety shower are readily accessible and have been recently tested.

3.2. Step-by-Step Handling Protocol

  • Preparation: Designate a specific area within the fume hood for the procedure. Assemble all necessary equipment and reagents before opening the this compound container.

  • Donning PPE: Put on all required PPE (lab coat, gloves, and safety goggles) before entering the designated handling area.

  • Dispensing: this compound is a solid.[4][6] To prevent generating dust, handle the container carefully. Use a spatula to weigh and transfer the chemical. Avoid scooping or pouring in a way that could create airborne particles.

  • Reaction Setup: If dissolving the reagent, add it slowly to the solvent. Be aware that it is moisture-sensitive and may decompose if exposed to water or stored improperly.[1][6] Some procedures note that decomposition can be avoided by using DMF as a solvent.[1]

  • Post-Handling: After use, securely seal the container. Decontaminate the spatula and the work surface with an appropriate solvent and cleaning materials.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by your lab coat and goggles. Wash hands thoroughly with soap and water immediately after handling is complete.[10]

3.3. Spill Response

  • Small Spills: For small powder spills contained within the fume hood, carefully sweep up the material using a dustpan and brush or a HEPA-filtered vacuum. Avoid actions that create dust. Place the collected material in a sealed container for disposal.

  • Large Spills: Evacuate the immediate area. Prevent the spread of dust. Alert laboratory personnel and follow your institution's emergency procedures. Do not attempt to clean up a large spill without appropriate training and respiratory protection.

Disposal Plan

  • Chemical Waste: All waste containing this compound, including unused material and reaction byproducts, must be disposed of as hazardous chemical waste.

  • Containers: Place waste in a clearly labeled, sealed, and appropriate waste container. Do not mix with incompatible waste streams.

  • Contaminated Materials: Any materials used for cleaning spills (e.g., paper towels, absorbent pads) and disposable PPE (e.g., gloves) must also be disposed of in the solid hazardous waste stream.

  • Regulations: Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health & Safety (EHS) department for specific guidance.

Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling this compound.

G cluster_prep Preparation & Assessment cluster_handling Handling Procedure cluster_response Contingency & Disposal cluster_cleanup Post-Procedure RiskAssessment 1. Conduct Risk Assessment (Review SDS) PPESelection 2. Select & Inspect PPE (Goggles, Gloves, Lab Coat) RiskAssessment->PPESelection EngControls 3. Prepare Engineering Controls (Fume Hood, Eyewash) PPESelection->EngControls Handling 4. Handle Chemical (Avoid Dust, Inert Atmosphere if Needed) EngControls->Handling SpillResponse 5a. Spill Response Plan Handling->SpillResponse If Spill Occurs WasteDisposal 5b. Waste Disposal (Segregate & Label Waste) Handling->WasteDisposal Decon 6. Decontaminate Workspace SpillResponse->Decon WasteDisposal->Decon Doffing 7. Doff PPE & Wash Hands Decon->Doffing

Caption: Logical workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.